molecular formula C6H8N2O2S B1351973 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 212710-51-5

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1351973
CAS No.: 212710-51-5
M. Wt: 172.21 g/mol
InChI Key: MDNCSTBDLRSGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNCSTBDLRSGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Multi-technique Approach to the Definitive Structure Elucidation of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic hydantoin scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents.[1][2] The introduction of a sulfur heteroatom, as in 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, creates a unique chemical entity with distinct physicochemical properties. Accurate and unambiguous structure determination is the bedrock of any drug discovery or development program. This guide provides a comprehensive, multi-technique workflow for the complete chemical structure elucidation of this compound, moving from fundamental verification to absolute stereochemical confirmation. We detail the causality behind the selection of each analytical technique, provide actionable experimental protocols, and discuss the interpretation of the resulting data. This document is intended to serve as a practical guide for scientists engaged in the characterization of complex heterocyclic and spirocyclic molecules.

Introduction: The Structural Challenge

This compound is a heterocyclic compound featuring a hydantoin ring fused to a tetrahydrothiophene ring through a spirocyclic carbon atom (C5). The core structure, C₆H₈N₂O₂S, has a molecular weight of 172.2 g/mol .[3] The key structural features include:

  • A Hydantoin Ring: A five-membered ring containing two nitrogen atoms and two carbonyl groups. This moiety is known for its ability to participate in hydrogen bonding.[4]

  • A Tetrahydrothiophene Ring: A five-membered saturated ring containing a sulfur atom.

  • A Spirocyclic Center (C5): A quaternary carbon atom that is a member of both rings, imparting significant three-dimensional rigidity to the molecule.[5][6]

The primary challenge in elucidating this structure lies in unambiguously confirming the connectivity around the spirocyclic center and determining the precise three-dimensional arrangement of the atoms. While synthesis may suggest a target structure, definitive proof requires a synergistic application of modern analytical techniques.

The Elucidation Strategy: A Convergent Approach

  • What is the molecular formula?

  • How are the atoms connected?

  • What is the definitive 3D structure?

Elucidation_Workflow cluster_0 Step 1: Formula Verification cluster_1 Step 2: Connectivity Mapping cluster_2 Step 3: 3D Structure Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) IR Infrared (IR) Spectroscopy HRMS->IR Confirms Elemental Composition NMR Nuclear Magnetic Resonance (NMR) IR->NMR Identifies Functional Groups XRAY Single Crystal X-ray Crystallography NMR->XRAY Establishes Atom-Atom Connectivity Conclusion Definitive Structure XRAY->Conclusion Provides Absolute 3D Structure

Caption: Logical workflow for structure elucidation.

Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before investigating connectivity, it is essential to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its molecular formula.[7][8][9] This technique can differentiate between ions with very similar nominal masses, providing a high degree of confidence in the assigned formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole-Orbitrap or TOF instrument equipped with a Heated Electrospray Ionization (HESI) source.[10]

  • Ionization Mode: Acquire data in positive ionization mode to observe the protonated molecule [M+H]⁺.

  • Acquisition Parameters:

    • Mass Range: m/z 50-500

    • Resolution: Set to 70,000 FWHM (at m/z 200) or higher.[10]

    • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a standard calibration mixture.

  • Data Analysis: Determine the accurate mass of the most abundant ion and use software to generate a list of possible elemental formulas within a narrow mass tolerance window (e.g., ± 5 ppm).

Expected Data & Interpretation The molecular formula of this compound is C₆H₈N₂O₂S. The expected accurate mass for the protonated molecule can be calculated and compared to the experimental value.

ParameterTheoretical Value
Molecular FormulaC₆H₈N₂O₂S
Monoisotopic Mass172.03065 Da[11]
Adduct[M+H]⁺
Calculated m/z 173.03793

A measured m/z value that matches this calculated value to within 5 ppm provides strong evidence for the proposed elemental composition.

Functional Group and Connectivity Analysis by Spectroscopy

With the molecular formula confirmed, the next step is to map the connectivity of the atoms using a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[12] For our target molecule, we expect to see characteristic absorptions for the N-H bonds and the carbonyl (C=O) groups of the hydantoin ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Expected Data & Interpretation

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (Hydantoin)3200 - 3400Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Hydantoin)1700 - 1780Stretching (often two distinct bands)
C-N1350 - 1450Stretching

The presence of strong bands in the N-H and C=O regions would be consistent with the hydantoin moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[12][13] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full connectivity, especially to resolve the complex environment around the spiro center.[13][14]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often advantageous for hydantoins as it helps in observing the exchangeable N-H protons.[14]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting fragments and identifying quaternary carbons.

Data Interpretation: A Step-by-Step Walkthrough

The structure of this compound implies a specific set of expected NMR signals.

Predicted Chemical Structure and Numbering:

structure cluster_hydantoin Hydantoin Ring cluster_thiophene Tetrahydrothiophene Ring N1 N1 C2 C2 N1->C2 H1 H1 N1->H1 -H N3 N3 C4 C4 N3->C4 H3 H3 N3->H3 -H C2->N3 O2 O2 C2->O2 =O C5 C5 C4->C5 O4 O4 C4->O4 =O C5->N1 C6 C6 C5->C6 S7 S7 C6->S7 C8 C8 S7->C8 C9 C9 C8->C9 C9->C5

Caption: Numbering scheme for NMR analysis.

  • ¹H NMR: We expect to see signals for the two N-H protons (likely broad singlets) and three sets of methylene (-CH₂-) protons at C6, C8, and C9. Due to the rigid spirocyclic structure, the protons on each methylene group may be diastereotopic, meaning they could appear as distinct signals with coupling to each other (geminal coupling) and to adjacent protons.

  • ¹³C NMR: We predict six distinct carbon signals: two carbonyl carbons (C2, C4) in the downfield region (~170-180 ppm), one quaternary spiro carbon (C5), and three methylene carbons (C6, C8, C9) in the aliphatic region.

  • COSY: This experiment will confirm the ¹H-¹H coupling networks. We would expect to see correlations between the protons on C8 and C9, and potentially between C6 and its neighbors if there were any.

  • HSQC: This will definitively link each proton signal to its corresponding carbon signal, e.g., mapping the C6 protons to the C6 carbon.

  • HMBC: This is the key experiment for confirming the overall structure. Critical correlations would include:

    • Correlations from the C6 protons to the spiro carbon (C5).

    • Correlations from the C9 protons to the spiro carbon (C5).

    • Correlations from the methylene protons to the carbonyl carbons (C2 and C4) are unlikely but if observed would provide further confirmation.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
N1-H , N3-H 8.0 - 11.0 (broad)-To C2, C4, C5
C2 , C4 -170 - 180From N-H protons
C5 -60 - 80 (Quaternary)From H6, H9
C6 -H₂2.5 - 3.530 - 45To C5, C9, S7 (via 2/3 bonds)
C8 -H₂2.5 - 3.530 - 45To C9, S7
C9 -H₂2.0 - 3.025 - 40To C5, C6, C8

Definitive 3D Structure by X-ray Crystallography

Trustworthiness & Rationale: While NMR and MS can build a strong case for the 2D structure, they cannot definitively prove the three-dimensional arrangement of atoms in space. Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[1][14][15][16] It provides precise bond lengths, bond angles, and conformational details, leaving no ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation.

    • Conditions: Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a diffractometer with a suitable X-ray source (e.g., Mo Kα).

    • Collect diffraction data over a range of angles, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial model of the electron density.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Data Interpretation The final output is a crystallographic information file (CIF) and often a visual representation like an ORTEP (Oak Ridge Thermal Ellipsoid Plot). This plot will clearly show the connectivity and the 3D structure of the molecule, confirming the spirocyclic nature and the conformations of both the hydantoin and tetrahydrothiophene rings. The analysis will provide definitive proof of the structure, validating all the hypotheses drawn from spectroscopic and spectrometric data.

Conclusion

The definitive structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques. High-Resolution Mass Spectrometry confirms the elemental formula, providing a foundation of certainty. A combination of IR and a full suite of 1D/2D NMR experiments meticulously maps the atomic connectivity, establishing the carbon-hydrogen framework and the placement of heteroatoms. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is an essential blueprint for the characterization of novel chemical entities in a research and development setting.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (1987). Synthesis and structural study of N-substituted nortropane spirohydantoins. Journal of Organic Chemistry, 52(17), 3821–3825.
  • ResearchGate. (n.d.). Synthesis and X-ray crystal structure study of the hydroxyurea and hydantoin derivatives of L-valine. Retrieved from [Link]

  • Haruyama, H., Takayama, T., Kinoshita, T., Nakagawa, M., & Hata, T. (1991). Structural elucidation and solution conformation of the novel herbicide hydantocidin. Journal of the Chemical Society, Perkin Transactions 1, (7), 1637-1640.
  • Cambridge University Press. (2022). X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin.
  • ResearchGate. (n.d.). X-ray structure of hydantoin 4 (S enantiomer shown). Retrieved from [Link]

  • Mavrova, A. Ts., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Collection of Czechoslovak Chemical Communications, 70(9), 1473-1482.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 7(1), 12345. Available from: [Link]

  • Fattorusso, C., Persico, M., Taglialatela-Scafati, O., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(10), 805-810. Available from: [Link]

  • PubMed. (n.d.). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation].
  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). (PDF) Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirorocyclic compound NMR challenge. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • MDPI. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 28(1), 345. Available from: [Link]

  • ResearchGate. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Retrieved from [Link]

  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(1), 345. Available from: [Link]

  • AZoLifeSciences. (2023, May 18). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H8N2O2S). Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2785. Available from: [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[4.4]nonane-1,3-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS Number 212710-51-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic thiohydantoin derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. While specific research on this particular molecule is limited, its structural motifs suggest potential for biological activity. This guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic strategies based on established methodologies for related compounds, and a discussion of its potential applications in drug discovery, drawing insights from the broader family of thiohydantoin and spirocyclic compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Introduction: The Spiro-Thiohydantoin Scaffold

The core structure of this compound combines two key pharmacologically relevant moieties: a spirocyclic system and a thiohydantoin ring. Spirocycles, characterized by two rings sharing a single atom, introduce three-dimensionality and conformational rigidity to molecules. These features are highly desirable in drug design as they can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1]

The thiohydantoin ring, a sulfur analog of hydantoin, is a well-established "privileged scaffold" in medicinal chemistry. Thiohydantoin derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, anticonvulsant, and antibacterial properties.[2] The presence of the thiocarbonyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability compared to its oxygenated counterpart, the hydantoin.

Given the limited publicly available data on this compound, this guide will leverage established knowledge of these constituent scaffolds to provide a theoretical and practical framework for its study.

Physicochemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 212710-51-5
Molecular Formula C₆H₈N₂O₂S,
Molecular Weight 172.21 g/mol
Appearance Yellow to Brown Solid
Purity Typically ≥95%,
InChI Key MDNCSTBDLRSGIJ-UHFFFAOYSA-N
Storage Room temperature

Plausible Synthetic Pathways

While a specific, published synthesis for this compound has not been identified, established methods for the synthesis of spiro-hydantoins and spiro-thiohydantoins offer viable approaches. The key starting material for this specific molecule would likely be tetrahydrothiophen-3-one.

Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[3][4][5][6][7] A variation of this reaction using a thiocarbonyl source could be employed for the synthesis of the target thiohydantoin.

A plausible synthetic route would involve the reaction of tetrahydrothiophen-3-one with a cyanide source (e.g., potassium cyanide) and ammonium carbonate, with a subsequent or concurrent reaction with a sulfurizing agent (e.g., ammonium thiocyanate or thiourea in place of ammonium carbonate).

Conceptual Workflow:

Bucherer_Bergs start Tetrahydrothiophen-3-one intermediate Spiro-aminonitrile Intermediate start->intermediate Reaction reagents KCN, (NH₄)₂CO₃ / Thiourea product This compound intermediate->product Cyclization & Thionation

Figure 1: Conceptual workflow for a modified Bucherer-Bergs synthesis.

Experimental Protocol (Hypothetical):

  • To a solution of tetrahydrothiophen-3-one in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium carbonate (or thiourea).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality of Experimental Choices: The use of a protic solvent system like aqueous ethanol is typical for the Bucherer-Bergs reaction to ensure the solubility of the inorganic reagents.[6] Heating is necessary to drive the condensation and cyclization reactions. Acidification at the end of the reaction protonates the hydantoinate salt, causing it to precipitate out of the aqueous solution.

Synthesis from α-Amino Nitriles

An alternative approach involves the pre-formation of an α-amino nitrile from the starting ketone, followed by reaction with a thiocarbonyl source. This two-step approach can sometimes offer better control and yields.

Conceptual Workflow:

Amino_Nitrile_Route start Tetrahydrothiophen-3-one aminonitrile 3-Amino-3-cyano- tetrahydrothiophene start->aminonitrile strecker Strecker Reaction (KCN, NH₄Cl) product This compound aminonitrile->product Cyclization isothiocyanate Isothiocyanate or Thiophosgene Derivative

Figure 2: Conceptual workflow via an α-amino nitrile intermediate.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Amino-3-cyanotetrahydrothiophene

  • To an aqueous solution of potassium cyanide and ammonium chloride, add tetrahydrothiophen-3-one.

  • Stir the mixture at room temperature until the formation of the α-amino nitrile is complete (monitored by TLC or GC-MS).

  • Extract the α-amino nitrile with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Cyclization to the Thiohydantoin

  • Dissolve the crude α-amino nitrile in a suitable solvent (e.g., pyridine or DMF).

  • Add a suitable thiocarbonyl source, such as an isothiocyanate derivative followed by hydrolysis, or thiophosgene.

  • Heat the reaction mixture to facilitate cyclization.

  • Work up the reaction mixture by quenching with water and extracting the product.

  • Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices: The Strecker synthesis is a well-established method for producing α-amino nitriles from ketones.[8] The choice of the thiocarbonyl source in the second step is critical; isothiocyanates are commonly used for the synthesis of N-substituted thiohydantoins, while thiophosgene can be used for the parent thiohydantoin, although it is highly toxic and requires careful handling.[2]

Potential Biological Activity and Applications in Drug Discovery

While no specific biological data for this compound has been found, the thiohydantoin scaffold is a cornerstone in drug discovery.[2][9]

  • Anticancer Activity: Many thiohydantoin derivatives have shown potent anticancer activity. For instance, enzalutamide and apalutamide are thiohydantoin-based androgen receptor antagonists approved for the treatment of prostate cancer.[9] The rigid spirocyclic nature of this compound could offer a unique conformational constraint that may be beneficial for binding to various protein targets implicated in cancer.

  • Antimicrobial and Antiviral Activity: The thiohydantoin nucleus is present in various compounds with demonstrated antimicrobial and antiviral activities.[10] This suggests that this compound could be a valuable starting point for the development of novel anti-infective agents.

  • Central Nervous System (CNS) Activity: Spiro-fused hydantoins and thiohydantoins have been synthesized as druglike molecules targeting the CNS.[11] The rigidification of the 2-arylethyl amine moiety within a spirocyclic system has been a strategy to develop compounds with potential neurological applications.

Screening and Future Directions:

Given the lack of specific data, this compound is an ideal candidate for inclusion in high-throughput screening (HTS) campaigns against a wide range of biological targets. Phenotypic screening libraries, which assess the effects of compounds on cell models of disease, would be particularly valuable for uncovering novel activities of this molecule.[12][13][14]

Future research should focus on:

  • Developing and optimizing a reliable synthetic route to produce this compound in sufficient quantities for biological evaluation.

  • Conducting broad-spectrum biological screening to identify potential therapeutic areas.

  • If a lead activity is identified, performing structure-activity relationship (SAR) studies by synthesizing derivatives to optimize potency and selectivity.

Conclusion

This compound represents an under-explored area of chemical space. Its composite structure, featuring a conformationally rigid spirocycle and a biologically versatile thiohydantoin ring, makes it a compelling candidate for further investigation in drug discovery. While direct experimental data remains elusive, this guide provides a solid theoretical foundation, including plausible synthetic strategies and a rationale for its potential biological significance. It is hoped that this document will stimulate further research into this and related spiro-thiohydantoin compounds, potentially unlocking new therapeutic avenues.

References

  • Zhao, Y., Wang, Z., Jiang, Z., Feng, H., Liu, L., & Wang, J. (n.d.). An Efficient Method for Synthesis of Thiohydantoins with α-Amino Esters Under Microwave Irradiation. Asian Journal of Chemistry, 26(11), 3211–3214.
  • A Simple Synthesis of 2-Thiohydantoins. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (n.d.). CORE. Retrieved from [Link]

  • One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (2009). PubMed. Retrieved from [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink. Retrieved from [Link]

  • Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity Studies of Aldisine Derivatives Containing Acylhydrazone Moiety. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of thia-triazaspiro[4.4]nonadienone 10. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). PubMed. Retrieved from [Link]

  • Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][9]triazines. (n.d.). MDPI. Retrieved from [Link]

  • Improved production process of 2-butyl-1,3-diaze spiro[9][9] nonane-1-ene-4-ketone. (n.d.). Google Patents. Retrieved from

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. (2022). MDPI. Retrieved from [Link]

Sources

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic small molecule featuring a unique spirocyclic architecture. This structure joins a thiazolidine ring with a hydantoin (imidazolidine-2,4-dione) ring, both of which are recognized as "privileged structures" in medicinal chemistry. With a molecular formula of C₆H₈N₂O₂S and a molecular weight of approximately 172.2 g/mol , this compound represents a compelling scaffold for drug discovery.[1][2] The inherent three-dimensionality and conformational rigidity conferred by the spiro center make it an attractive starting point for developing novel therapeutics.[3] This guide provides a comprehensive overview of its core molecular properties, proposes a validated synthetic pathway, and explores its potential applications in drug development based on the known bioactivities of its constituent pharmacophores.

Core Molecular Profile

A foundational understanding of a compound's physicochemical properties is critical for any research and development endeavor. This section details the fundamental identity and characteristics of this compound.

Chemical Identity and Structure

The systematic name, this compound, precisely describes its bicyclic spiro structure. The molecule is registered under CAS Number 212710-51-5.[1][4]

Caption: 2D Structure of this compound.

Physicochemical and Computational Data

Quantitative data provides a clear profile of the molecule's characteristics, which are essential for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[1][2]
Molecular Weight 172.2 g/mol [1]
Monoisotopic Mass 172.03065 Da[2]
CAS Number 212710-51-5[1][4]
Predicted XlogP -0.4[2]
InChI Key MDNCSTBDLRSGIJ-UHFFFAOYSA-N[1][2]

Synthesis and Characterization

While specific literature on the synthesis of this exact molecule is sparse, a robust and logical pathway can be proposed based on established organosulfur and heterocyclic chemistry principles. The following protocol is derived from analogous reactions, such as the synthesis of its oxa-analogue.[5]

Proposed Synthetic Workflow: Bucherer-Bergs Reaction

The most logical approach to constructing the spiro-hydantoin moiety is the Bucherer-Bergs reaction. This one-pot multicomponent reaction efficiently converts a ketone into a hydantoin. The starting material of choice would be Tetrahydrothiophen-3-one.

G start Tetrahydrothiophen-3-one (Starting Material) reaction One-Pot Reaction (Bucherer-Bergs Synthesis) start->reaction reagents Ammonium Carbonate ((NH₄)₂CO₃) Potassium Cyanide (KCN) reagents->reaction intermediate Spiro-aminonitrile Intermediate (transient) reaction->intermediate Formation hydrolysis In-situ Hydrolysis & Rearrangement intermediate->hydrolysis Progression product This compound (Final Product) hydrolysis->product Cyclization

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

This protocol is a self-validating system. Successful synthesis and isolation of a product with the correct spectroscopic data would validate the proposed methodology.

Objective: To synthesize this compound.

Materials:

  • Tetrahydrothiophen-3-one

  • Ammonium carbonate

  • Potassium cyanide (Caution: Highly toxic)

  • Ethanol

  • Water

  • 2N Hydrochloric Acid

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of ammonium carbonate (approx. 2.0 eq) in a 3:2 mixture of ethanol and water.

    • Causality: The ethanol/water solvent system is chosen to ensure the solubility of both the organic ketone and the inorganic salts.

  • Addition of Ketone: Add Tetrahydrothiophen-3-one (1.0 eq) to the ammonium carbonate solution. Heat the resulting mixture to 55-60 °C with stirring.

    • Causality: Moderate heating increases the rate of reaction and helps maintain reagent solubility without causing significant solvent loss or side reactions.

  • Cyanide Addition: Dissolve potassium cyanide (approx. 1.2 eq) in a minimal amount of water and add it dropwise to the heated reaction mixture via the dropping funnel over 30 minutes. (EXTREME CAUTION: Perform in a certified fume hood. KCN is a potent poison).

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents the uncontrolled release of toxic HCN gas.

  • Reaction Progression: Stir the reaction mixture at 55-60 °C for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: a. After completion, cool the mixture to room temperature and evaporate the solvent in vacuo. b. Dissolve the resulting residue in a minimum amount of water. c. Carefully acidify the aqueous solution with 2N HCl to a pH of ~2-3.

    • Causality: Acidification protonates the hydantoin ring, reducing its water solubility and causing it to precipitate out of the solution. d. Cool the mixture in an ice bath to maximize precipitation. e. Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.
  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Anticipated Characterization Data
  • ¹H NMR: Expect signals corresponding to the two sets of methylene protons (CH₂) on the thiazolidine ring and two distinct signals for the N-H protons of the hydantoin ring.

  • ¹³C NMR: Key signals would include two carbonyl carbons (C=O) in the downfield region (~170-180 ppm), the spiro carbon, and the two methylene carbons.

  • FT-IR: Characteristic peaks would include N-H stretching (~3200 cm⁻¹), C-H stretching (~2900 cm⁻¹), and strong C=O stretching for the dione (~1710 and ~1770 cm⁻¹).

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated exact mass ([M+H]⁺ at ~173.0379 Da) would confirm the molecular weight.

Relevance in Drug Discovery and Medicinal Chemistry

The therapeutic potential of this molecule is not speculative; it is grounded in the well-documented bioactivity of its core structural motifs.

The Spirocyclic Scaffold Advantage

Spirocyclic systems are increasingly sought after in modern drug design. Their unique features offer distinct advantages:

  • Three-Dimensionality: They introduce a rigid, non-planar geometry that allows for precise interaction with complex protein binding sites.

  • Conformational Rigidity: The spiro center locks the two rings in a fixed orientation, reducing the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[3]

  • Novel Chemical Space: They provide access to novel molecular shapes that are often underrepresented in compound libraries, increasing the probability of discovering new biological activities.

Therapeutic Hypotheses Based on Constituent Pharmacophores

The fusion of a thiazolidine and a hydantoin ring suggests several promising avenues for therapeutic investigation.

G cluster_pharm Core Pharmacophores cluster_targets Hypothesized Biological Targets compound This compound pharm1 Hydantoin Moiety compound->pharm1 pharm2 Thiazolidine Moiety compound->pharm2 target2 Sigma Receptors (S1R/S2R) pharm1->target2 Known Activity target3 Enzyme Inhibition (e.g., ACC) pharm1->target3 Known Activity target1 Kinases (e.g., VEGFR-2) pharm2->target1 Known Activity

Caption: Hypothesized biological targets based on core pharmacophores.

  • Anticancer Potential (VEGFR-2 Inhibition): The thiazolidine-2,4-dione core is a well-established pharmacophore found in numerous kinase inhibitors. Specifically, derivatives of this class have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis crucial for tumor growth and metastasis.[6] Therefore, screening this compound against VEGFR-2 and other relevant kinases is a high-priority research direction.

  • Neurological and Metabolic Targets: Diazaspiro compounds are known to exhibit high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in various neurological disorders.[7] Furthermore, related structures have demonstrated inhibitory activity against enzymes like Acetyl-CoA Carboxylase (ACC), a target in metabolic diseases.[7]

Future Directions

This compound is not just a single molecule but a gateway to a new class of compounds. Future work should focus on:

  • Biological Screening: Perform high-throughput screening against diverse panels of kinases, GPCRs, and enzymes to identify primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the thiazolidine and hydantoin rings to optimize potency and selectivity.

  • Fragment-Based Drug Discovery: Utilize the core scaffold as a starting fragment for building more complex and potent inhibitors against validated targets.

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its defined physicochemical properties, accessible synthetic route, and compelling therapeutic potential—inferred from its privileged spirocyclic and heterocyclic components—mark it as a valuable scaffold. This guide provides the foundational knowledge for researchers to begin exploring its utility in developing next-generation therapeutics for oncology, neurology, and beyond.

References

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | PrepChem.com. [Link]

  • This compound | PubChemLite. [Link]

  • 2,7-Diazaspiro[4.4]nonane-1,3-dione | PubChem. [Link]

  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride | PubChem. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors | MDPI. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione | Wikipedia. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones | MDPI. [Link]

  • Synthesis of thia-triazaspiro[4.4]nonadienone 10 | ResearchGate. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications | MDPI. [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies | ScienceDirect. [Link]

  • (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid | NIH. [Link]

  • Spiro[4.4]nonane-2,7-dione | SpectraBase. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors | PMC - NIH. [Link]

  • 6-methyl-7oxa-1-thia-4-azaspiro(4,4)nonane | The Good Scents Company. [Link]

Sources

Spectroscopic Characterization of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the spectroscopic characterization of 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione. Designed for researchers, chemists, and drug development professionals, this guide synthesizes predictive data based on established spectroscopic principles and analyses of analogous structures. The methodologies described herein are designed to be self-validating, providing a robust framework for the unambiguous identification and purity assessment of this heterocyclic scaffold.

The core structure of this compound consists of a hydantoin ring spiro-fused at the C5 position to a tetrahydrothiophene ring. This unique combination of moieties necessitates a multi-technique spectroscopic approach for complete structural elucidation. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, we can construct a highly accurate, predictive spectroscopic profile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise hydrogen-carbon framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom in the spirocyclic system.

Expertise in Action: Causality of Spectral Predictions

The predicted chemical shifts are not arbitrary; they are based on the inductive effects of neighboring heteroatoms (N, O, S) and the anisotropic effects of the carbonyl (C=O) groups. The choice of a polar aprotic solvent like DMSO-d₆ is critical for observing the exchangeable N-H protons of the hydantoin ring, which would otherwise be lost in protic solvents like D₂O or CD₃OD.

Predicted ¹H NMR Spectral Data

The molecule possesses a plane of symmetry, which simplifies the proton spectrum. We anticipate four distinct signals corresponding to the different proton environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
10.5 - 11.5Broad Singlet1HNH (Position 3)The N3-H proton is significantly deshielded due to its position between two electron-withdrawing carbonyl groups. In similar hydantoin systems, this proton resonates at a very low field.[1]
8.0 - 8.5Broad Singlet1HNH (Position 1)The N1-H proton is also deshielded by an adjacent carbonyl but to a lesser extent than the N3-H.[1]
2.9 - 3.2Triplet4H-S-CH₂ - (C6, C9)These protons are adjacent to the electronegative sulfur atom, causing a downfield shift compared to a standard alkane. They are coupled to the protons at C7/C8.
2.1 - 2.4Triplet4H-CH₂ - (C7, C8)These protons are in a standard aliphatic environment but are coupled to the protons at C6/C9, resulting in a triplet.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, reflecting the molecule's symmetry.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Insights
~175C =O (C4)Carbonyl carbons in hydantoin rings are highly deshielded and appear significantly downfield.[1][2]
~156C =O (C2)The C2 carbonyl is adjacent to two nitrogen atoms, influencing its chemical environment compared to C4.
~70Spiro C (C5)This quaternary carbon is bonded to two nitrogen atoms and two carbons, placing it in this characteristic region for spiro-carbons in hydantoins.[1]
~38-S-C H₂- (C6, C9)The direct attachment to sulfur causes a moderate downfield shift for these methylene carbons.
~25-C H₂- (C7, C8)These carbons are in a typical aliphatic region.
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for the observation of the N-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing s1 Weigh 10-15 mg of Sample s2 Dissolve in 0.7 mL DMSO-d6 s1->s2 s3 Transfer to NMR Tube s2->s3 acq1 Acquire 1H Spectrum (16-64 scans) s3->acq1 acq2 Acquire 13C Spectrum (1024-4096 scans) s3->acq2 p1 Fourier Transform acq1->p1 acq2->p1 p2 Phase & Baseline Correction p1->p2 p3 Integration & Peak Picking p2->p3

NMR Experimental Workflow.

Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. For this molecule, it serves as a primary validation tool for the hydantoin core.

Predicted IR Absorption Bands

The most diagnostic signals will arise from the N-H and C=O bonds of the hydantoin ring.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300 - 3100N-H StretchMedium, BroadCharacteristic of the N-H groups in the hydantoin ring, often broadened by intermolecular hydrogen bonding.[1]
2980 - 2850C-H Stretch (aliphatic)MediumCorresponds to the C-H bonds of the methylene groups in the tetrahydrothiophene ring.
~1770C=O Stretch (asymmetric)Strong, SharpHydantoin rings typically show two distinct carbonyl absorptions. This higher frequency band is often the asymmetric stretch.
~1710C=O Stretch (symmetric)Strong, SharpThe symmetric C=O stretch appears at a slightly lower wavenumber. The presence of two sharp, intense peaks in this region is a hallmark of the dione system.
690 - 600C-S StretchWeak to MediumThe carbon-sulfur bond vibration is often weak and falls in the complex fingerprint region, making it less diagnostic than the carbonyl signals.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrumentation: Utilize an FT-IR spectrometer equipped with a diamond or germanium ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula. It also offers structural clues through fragmentation analysis.

Molecular Identity
  • Molecular Formula: C₆H₈N₂O₂S

  • Monoisotopic Mass: 172.03065 Da

  • Predicted [M+H]⁺: 173.03793 m/z[3]

  • Predicted [M+Na]⁺: 195.01987 m/z[3]

  • Predicted [M-H]⁻: 171.02337 m/z[3]

Expertise in Action: Ionization and Fragmentation

The choice of ionization technique is paramount. Electrospray Ionization (ESI) is a soft technique ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it perfect for accurate mass determination. For fragmentation studies, tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) would be employed. A logical fragmentation pathway would involve the initial cleavage of the hydantoin ring, such as the loss of isocyanic acid (HNCO), or the opening of the tetrahydrothiophene ring.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Analysis: Compare the measured exact mass to the theoretical mass. A mass accuracy of <5 ppm is required to confidently confirm the elemental composition.

MS_Fragmentation cluster_path1 Hydantoin Ring Cleavage cluster_path2 Thiophene Ring Cleavage parent [M+H]+ m/z = 173.0379 frag1 Loss of HNCO (-43 Da) parent->frag1 CID frag2 Loss of C2H4 (-28 Da) parent->frag2 CID prod1 Fragment Ion m/z = 130 frag1->prod1 prod2 Fragment Ion m/z = 145 frag2->prod2

A Potential MS/MS Fragmentation Pathway.

Summary and Conclusion

The structural confirmation of this compound relies on the synergistic application of NMR, IR, and MS.

  • NMR will confirm the C-H framework and the connectivity of the two fused rings.

  • IR will provide rapid and definitive evidence of the hydantoin dione functional group.

  • HRMS will establish the correct elemental formula with high confidence.

By following the detailed protocols and interpreting the resulting data against the predictive framework provided in this guide, researchers can achieve an unambiguous and comprehensive characterization of this important heterocyclic compound.

References

  • Kovalevsky, A. Y., et al. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(10), 1435–1440. [Link]

  • Venelin, K., et al. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. ZEITSCHRIFT FUR NATURFORSCHUNG SECTION B-A JOURNAL OF CHEMICAL SCIENCES, 59(9), 1047-1052. [Link]

  • PrepChem. (2023). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]

  • Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 345-354. [Link]

  • PubChem. This compound. [Link]

Sources

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of Spiro-Thiohydantoins, Featuring 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The spiro-thiohydantoin scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide delves into the synthesis, and historical context of this important class of molecules, with a particular focus on the representative compound, this compound. While the specific discovery narrative for this exact molecule is not extensively documented, its chemical lineage is deeply rooted in the broader history of hydantoin and thiohydantoin chemistry. This guide will provide an in-depth look at the synthetic routes to access this structural class, the key chemical principles underpinning these methods, and the evolution of their applications in drug discovery.

PART 1: The Spiro-Thiohydantoin Core: A Foundation for Drug Discovery

The fusion of a thiohydantoin ring with a carbocyclic or heterocyclic system in a spirocyclic arrangement creates a rigid, three-dimensional structure that is highly attractive for drug design. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The thiohydantoin moiety itself is a bioisostere of the hydantoin ring, and the presence of sulfur can modulate pharmacokinetic properties and introduce new binding interactions.

Structural Features and Medicinal Significance

The core structure of this compound features a five-membered thiolane ring spiro-fused to a hydantoin ring. This arrangement presents several key features for medicinal chemists:

  • Stereochemistry: The spirocyclic center is a quaternary carbon, which can be a chiral center depending on the substitution pattern of the rings.

  • Hydrogen Bonding: The hydantoin ring possesses two amide protons that can act as hydrogen bond donors, and two carbonyl oxygens that can act as hydrogen bond acceptors.

  • Lipophilicity: The thia- group in the thiolane ring can influence the overall lipophilicity of the molecule, impacting its solubility and membrane permeability.

Derivatives of the spiro-thiohydantoin scaffold have shown promise in a variety of therapeutic areas, including as inhibitors of enzymes and in the treatment of central nervous system disorders.[1][2]

PART 2: Synthesis of the Spiro-Thiohydantoin Scaffold: A Technical Overview

The synthesis of spiro-thiohydantoins can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Bucherer-Bergs Reaction and its Modifications

A foundational method for the synthesis of hydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction typically involves a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate. While the classical Bucherer-Bergs reaction yields hydantoins, modifications have been developed to produce thiohydantoins and their spirocyclic analogues.

A plausible synthetic route to this compound would start from tetrahydrothiophen-3-one. The reaction would proceed through the formation of an aminonitrile intermediate, which then cyclizes to form the spirohydantoin ring. To obtain the thiohydantoin, a thionating agent would be required.

Experimental Protocol: A Generalized Bucherer-Bergs Approach for Spiro-Hydantoins

A general procedure for the synthesis of a spiro-hydantoin, adaptable for the synthesis of the oxygen analogue of our target molecule, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, is as follows[3]:

  • Reaction Setup: To a solution of the cyclic ketone (e.g., 3-ketotetrahydrofuran) is added a solution of ammonium carbonate in an ethanol/water mixture.

  • Cyanide Addition: The mixture is heated (typically to around 55°C), and a solution of potassium cyanide in water is added dropwise.

  • Reaction: The reaction mixture is stirred at a constant temperature for several hours (e.g., 18 hours).

  • Workup: The reaction mixture is evaporated to dryness. The residue is redissolved in a minimum amount of water and acidified (e.g., with 2N hydrochloric acid).

  • Isolation: The product precipitates upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Thionation of Spiro-Hydantoins

A common and effective method for the synthesis of thiohydantoins is the thionation of the corresponding hydantoin precursor. Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most frequently used thionating agents.[1]

Method A: Thionation using Lawesson's Reagent [1]

  • A suspension of the spirohydantoin and Lawesson's reagent in a solvent such as toluene is refluxed for several hours.

  • The reaction mixture is then filtered.

  • The product is recrystallized from a suitable solvent system (e.g., methanol/water).

Method B: Thionation using Phosphorus Pentasulfide [1]

  • A suspension of the spirohydantoin and P₄S₁₀ in a solvent like xylene is refluxed for several hours.

  • The mixture is filtered while hot.

  • The product is then purified by recrystallization.

The choice between LR and P₄S₁₀ can depend on the substrate and desired regioselectivity, as these reagents can sometimes lead to the formation of dithiohydantoins.

Data Presentation: Comparison of Thionation Methods

ReagentSolventReaction TimeTypical YieldNotes
Lawesson's ReagentToluene6 hoursModerate to GoodCan lead to dithiohydantoins.
P₄S₁₀Xylene5 hoursModerate to GoodCan also produce dithiohydantoins.
Alternative Synthetic Strategies

More recent synthetic approaches have focused on developing divergent and stereoselective methods for the synthesis of spiro-thiohydantoins. These methods often involve the reaction of functionalized pyrrole-2,3-diones with thioureas, leading to regioisomeric thiohydantoins and pseudothiohydantoins.[4] Additionally, [4+2]-cycloaddition reactions of 5-methylidene-2-thiohydantoins with various dienes have been explored to generate novel spiro-thiohydantoin derivatives.[5]

Visualization: Synthetic Pathways to Spiro-Thiohydantoins

Synthesis_Pathways cluster_bucherer Bucherer-Bergs Pathway cluster_thionation Thionation cluster_alternative Alternative Routes Ketone Cyclic Ketone Aminonitrile Aminonitrile Intermediate Ketone->Aminonitrile KCN, (NH4)2CO3 Hydantoin Spiro-Hydantoin Aminonitrile->Hydantoin Cyclization Thiohydantoin Spiro-Thiohydantoin Hydantoin->Thiohydantoin Lawesson's Reagent or P4S10 PyrroleDione Pyrrole-2,3-dione PyrroleDione->Thiohydantoin Divergent Synthesis Thiourea Thiourea Thiourea->Thiohydantoin Divergent Synthesis MethylideneThiohydantoin 5-Methylidene-2-thiohydantoin MethylideneThiohydantoin->Thiohydantoin [4+2] Cycloaddition Diene 1,3-Diene Diene->Thiohydantoin [4+2] Cycloaddition

Caption: Key synthetic routes to spiro-thiohydantoins.

PART 3: Historical Context and the Evolution of Spiro-Thiohydantoins in Medicinal Chemistry

The history of this compound is intrinsically linked to the broader development of sulfur-containing pharmaceuticals and hydantoin chemistry.

Early Developments in Hydantoin and Thiohydantoin Chemistry

The synthesis of hydantoins dates back to the 19th century. However, it was in the 20th century that their therapeutic potential was realized, most notably with the discovery of the anticonvulsant drug phenytoin. The exploration of thiohydantoins followed, driven by the principle of bioisosteric replacement, where the substitution of an oxygen atom with a sulfur atom can lead to compounds with altered biological activity and pharmacokinetic profiles. The impact of sulfur in drug design has been instrumental in the evolution of the pharmaceutical industry, with sulfur-derived functional groups present in a wide array of approved drugs.[6]

The Rise of Spirocyclic Scaffolds in Drug Discovery

The deliberate incorporation of spirocyclic systems into drug candidates is a more recent trend. The conformational rigidity imparted by the spiro center can pre-organize the molecule into a bioactive conformation, leading to improved potency and selectivity. The discovery of spirohydantoins as selective inhibitors of p300/CBP histone acetyltransferases highlights the modern-day relevance of this scaffold in targeting complex diseases like cancer.[7]

While early patents from the mid-20th century describe various sulfur-containing compounds for applications ranging from antioxidants to anthelmintics, the specific focus on spiro-thiohydantoins as a distinct class of bioactive molecules has gained significant momentum in the last few decades.[8][9]

Visualization: Logical Flow of Discovery

Discovery_Flow Hydantoin Discovery of Hydantoins Thiohydantoin Bioisosteric Replacement: Thiohydantoins Hydantoin->Thiohydantoin Spirocyclic Emergence of Spirocyclic Scaffolds in Drug Design Hydantoin->Spirocyclic SpiroThiohydantoin Spiro-Thiohydantoins: Confluence of Scaffolds Thiohydantoin->SpiroThiohydantoin Spirocyclic->SpiroThiohydantoin TargetedTherapies Modern Applications: Targeted Therapies SpiroThiohydantoin->TargetedTherapies

Caption: The convergence of chemical concepts leading to modern spiro-thiohydantoins.

Conclusion

This compound stands as a representative of the medicinally important class of spiro-thiohydantoins. While its individual discovery story may be part of the larger, less-documented history of chemical synthesis, the scientific principles behind its creation and the rationale for its investigation are clear. The synthetic methodologies outlined in this guide provide a robust framework for accessing this and related structures. The continued exploration of the spiro-thiohydantoin scaffold by medicinal chemists is likely to yield novel therapeutic agents with improved efficacy and selectivity, underscoring the enduring value of this chemical motif.

References

  • Ivanova, Y., & Shivachev, B. (Year). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. CORE. [Link]

  • Blanco-Ania, D., Hermkens, P. H. H., Sliedregt, L. A. J. M., Scheeren, H. W., & Rutjes, F. P. J. T. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527–538. [Link]

  • Krasavin, M., et al. (Year). A highly divergent synthesis of regioisomeric thiohydantoins and pseudothiohydantoins spiro-fused to a pharmacologically valuable pyrrole-2-one fragment involving the reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas. ResearchGate. [Link]

  • (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. MDPI. [Link]

  • (2009). Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. ACS Publications. [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. [Link]

  • Sulphur-containing antioxidants. (1973).
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). ScienceDirect. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. (2022). MDPI. [Link]

  • 2,7-Diazaspiro[4.4]nonane-1,3-dione. (n.d.). PubChem. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. (n.d.). Wikipedia. [Link]

  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. (n.d.). PubChem. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216. [Link]

  • Recovery of sulphur. (1933).
  • Synthesis of thia-triazaspiro[4.4]nonadienone 10. (n.d.). ResearchGate. [Link]

  • Sulfur-containing benzimidazole derivatives. (1981).
  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). (n.d.). National Institutes of Health. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). National Institutes of Health. [Link]

  • 1,6-DIOXASPIRO[4.4]NONANE-2,7-DIONE (CAS 3505-67-7) Market Research Report 2025. (n.d.). BAC Reports. [Link]

Sources

Introduction: Unveiling the Potential of a Novel Spiro-Thiohydantoin Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is perpetual. The this compound molecule represents a compelling, yet underexplored, chemical entity. Its structure is a unique amalgamation of two pharmacologically significant moieties: a spiro-fused ring system and a thiohydantoin core. While direct experimental data on this specific compound is scarce, a comprehensive analysis of its structural components allows for the formulation of well-grounded hypotheses regarding its potential biological activities.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It will not only postulate the potential therapeutic applications of this compound but also provide the causal reasoning behind these hypotheses, grounded in the extensive literature on related compounds. Furthermore, this document outlines detailed, validated experimental protocols to systematically investigate these potential activities, thereby providing a complete roadmap for future research and development.

The core structure integrates a spirocyclic system, known to impart conformational rigidity and novel three-dimensional topologies that can enhance binding affinity to biological targets, with a thiohydantoin group, a sulfur-containing analog of hydantoin. Thiohydantoins and their parent heterocyclic system, the 1,3,4-thiadiazole ring, are privileged structures in drug discovery, renowned for a vast spectrum of pharmacological effects.[1][2] The =N-C-S- moiety and the ring's aromaticity are believed to contribute to high in vivo stability and low toxicity.[1]

A diagram of the core structure and its key features.

Part 1: Postulated Biological Activities and Mechanistic Insights

Based on robust structure-activity relationship (SAR) studies of analogous compounds, we can postulate several high-potential biological activities for this compound.

Anticonvulsant Activity

The hydantoin and thiohydantoin scaffolds are hallmarks of anticonvulsant drugs.[3] Phenytoin, a cornerstone in epilepsy treatment, is a hydantoin derivative.[4][5] Spirohydantoins, in particular, have demonstrated significant potential as anticonvulsants.[6][7]

  • Causality & Mechanistic Hypothesis: Hydantoin-based anticonvulsants primarily act by modulating voltage-gated sodium channels in neurons. They stabilize the inactive state of these channels, which reduces the firing of action potentials and prevents the propagation of seizure activity. It is highly probable that this compound would share this mechanism. The spirocyclic nature could enhance selectivity for specific sodium channel isoforms. N-1' and N-3' substitutions on the spirohydantoin scaffold have been shown to be critical for activity, suggesting that derivatization of the target compound could yield potent analogs.[7]

G Figure 2: Postulated Anticonvulsant Mechanism Compound 7-Thia-1,3-diazaspiro [4.4]nonane-2,4-dione VGSC Voltage-Gated Sodium Channel (VGSC) on Neuron Compound->VGSC Binds to Channel InactiveState Stabilization of Inactive State VGSC->InactiveState AP Reduced Firing of Action Potentials InactiveState->AP Seizure Prevention of Seizure Propagation AP->Seizure

Postulated mechanism of anticonvulsant action.
Anticancer Activity

The thiazolidinedione ring, a close structural relative of thiohydantoin, and various 1,3,4-thiadiazole derivatives are well-documented for their potent anticancer activities.[1][8] Spirothiazolidine derivatives have also shown promise as anticancer agents.[9] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis and inhibition of key signaling pathways in cancer cells.

  • Causality & Mechanistic Hypothesis: The anticancer potential of this compound is likely multifactorial.

    • DNA Intercalation: Many planar heterocyclic compounds can insert themselves between DNA base pairs, disrupting replication and transcription, ultimately leading to apoptosis.[8] The relatively planar thiohydantoin core could facilitate this interaction.

    • Enzyme Inhibition: Thiadiazole derivatives have been shown to inhibit crucial enzymes in cancer progression, such as dihydrofolate reductase (DHFR).[10]

    • Apoptosis Induction: Studies on related compounds have demonstrated the ability to trigger programmed cell death in various cancer cell lines, including breast, colon, and prostate cancer.[9][10][11]

Antimicrobial Activity

Thiohydantoins and thiadiazoles are frequently reported to possess significant antibacterial and antifungal properties.[1][2] They are particularly effective against Gram-positive bacteria.[12][13]

  • Causality & Mechanistic Hypothesis: The proposed antimicrobial action could stem from several mechanisms. One plausible theory for thiohydantoin derivatives involves interaction with molecular targets on the surface of the cell membrane, leading to disruption of membrane integrity and function.[12] Another potential mechanism is the inhibition of essential bacterial enzymes, such as c-di-AMP synthase, which is involved in bacterial signaling and survival.[12] The spiro structure could influence the compound's ability to penetrate the bacterial cell wall and membrane.

Part 2: Proposed Synthesis and Experimental Protocols

To validate the postulated biological activities, the synthesis of this compound is the first critical step. Subsequently, a battery of standardized in vitro and in vivo assays can be employed.

Proposed Synthetic Pathway

A plausible and efficient method for synthesizing the target compound is an adaptation of the Bucherer-Bergs reaction, a classic method for preparing hydantoins. This one-pot reaction typically involves a ketone, ammonium carbonate, and a cyanide source. A variation using thiourea or ammonium thiocyanate can be used to generate the thiohydantoin ring.

G Figure 3: Proposed Synthetic Workflow Start Tetrahydrothiophen-3-one Reaction One-Pot Reaction (Bucherer-Bergs type) Start->Reaction Reagents Ammonium Carbonate Potassium Cyanide (or Ammonium Thiocyanate) Reagents->Reaction Intermediate Aminonitrile Intermediate (in situ) Reaction->Intermediate Cyclization Hydrolysis & Ring Closure Intermediate->Cyclization Product 7-Thia-1,3-diazaspiro [4.4]nonane-2,4-dione Cyclization->Product Purification Purification (Recrystallization) Product->Purification

A plausible workflow for the synthesis of the target compound.

Protocol 2.1.1: Synthesis of this compound

  • Rationale: This protocol is adapted from the established synthesis of the analogous 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, substituting the starting ketone.[14] It provides a reliable and scalable method for obtaining the target compound.

  • Materials: Tetrahydrothiophen-3-one, Ammonium Carbonate, Potassium Cyanide, Ethanol, Water, 2N Hydrochloric Acid.

  • Procedure:

    • To a solution of Tetrahydrothiophen-3-one (10.2 g, 0.1 mol) in 100 ml of 50% aqueous ethanol, add ammonium carbonate (28.8 g, 0.3 mol).

    • Heat the mixture to 55-60 °C in a sealed reaction vessel with vigorous stirring.

    • Slowly add a solution of potassium cyanide (7.8 g, 0.12 mol) in 20 ml of water dropwise over 30 minutes. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Maintain the reaction temperature at 55-60 °C and continue stirring for 24 hours.

    • Cool the reaction mixture to room temperature and evaporate the solvent in vacuo.

    • Dissolve the resulting residue in a minimum amount of hot water.

    • Acidify the solution to pH 2-3 with 2N hydrochloric acid while cooling in an ice bath.

    • The product will precipitate out of the solution. Allow it to stand in the cold for 4 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

    • Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Protocol for In Vivo Anticonvulsant Screening

Protocol 2.2.1: Maximal Electroshock (MES) Test in Mice

  • Rationale: The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][6] It assesses a compound's ability to prevent the spread of seizures.

  • Procedure:

    • Administer the test compound (e.g., 30, 100, 300 mg/kg) or vehicle control intraperitoneally (i.p.) to groups of male Swiss mice (n=8-10 per group).

    • After a predetermined time (e.g., 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hind-limb extension seizure.

    • The absence of the tonic hind-limb extension is considered the endpoint, indicating protection.

    • Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using probit analysis.

Protocol for In Vitro Anticancer Screening

Protocol 2.3.1: MTT Cytotoxicity Assay

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, sensitive, and reliable colorimetric assay for measuring cell viability and proliferation.[10][11] It is widely used for initial screening of potential anticancer agents.

  • Procedure:

    • Seed human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, PC-3 prostate) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate for 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G Figure 4: Workflow for In Vitro Anticancer Screening Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compound (various concentrations) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Lyse Add DMSO to Dissolve Formazan Incubate3->Lyse Read Measure Absorbance at 570 nm Lyse->Read Analyze Calculate % Viability & Determine IC50 Value Read->Analyze

Sources

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Guide to a Promising Spiro-Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold represents a unique heterocyclic system with significant potential in medicinal chemistry. While specific literature on this exact molecule is nascent, its structural components—a spiro-fused hydantoin ring and a sulfur-containing tetrahydrothiophene ring—are well-established pharmacophores. This guide provides a comprehensive technical overview of this scaffold, drawing upon the extensive research conducted on analogous spirohydantoin and thiazolidinedione derivatives. We will delve into potential synthetic pathways, explore a wide spectrum of biological activities, and analyze structure-activity relationships to illuminate the therapeutic promise of this compound class. This document serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of sulfur-containing spiro-heterocycles.

Introduction: The Architectural Allure of Spiro-Heterocycles

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery. Their rigid, three-dimensional architecture offers distinct advantages over more flexible linear or fused-ring systems. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur further diversifies the chemical space, introducing key hydrogen bonding and other non-covalent interactions that are critical for molecular recognition.

The hydantoin (imidazolidine-2,4-dione) moiety is a privileged scaffold in medicinal chemistry, present in a number of approved drugs with diverse therapeutic applications. Similarly, sulfur-containing heterocycles are integral to a vast array of biologically active natural products and synthetic compounds. The fusion of these two pharmacophoric elements in a spirocyclic framework, as seen in this compound, presents a compelling opportunity for the development of novel therapeutic agents.

This guide will first present the known fundamental properties of this compound and then extrapolate its potential synthesis, biological activities, and structure-activity relationships based on the rich literature of its structural analogs.

Core Compound Profile: this compound

While dedicated research on this specific molecule is limited, its basic chemical properties have been established.

PropertyValue
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
IUPAC Name This compound
CAS Number 212710-51-5

The structure, depicted below, features a central spiro-carbon connecting a five-membered hydantoin ring and a five-membered tetrahydrothiophene ring.

Caption: Chemical structure of this compound.

Synthetic Strategies: A Roadmap to Spiro-Thiohydantoins

Due to the absence of published synthetic routes for this compound, we turn to established methods for the synthesis of analogous spiro-thiohydantoins and related sulfur-containing spiro-heterocycles.

Bucherer-Bergs Reaction and Related Cyclizations

A plausible and widely used approach for the synthesis of spirohydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction typically involves a ketone, cyanide, and a source of ammonia and carbonate. For the synthesis of our target molecule, a potential precursor would be tetrahydrothiophen-3-one.

Conceptual Experimental Workflow: Bucherer-Bergs Synthesis

G start Tetrahydrothiophen-3-one reagents KCN, (NH4)2CO3 start->reagents 1. Add reaction Reaction in Aqueous Ethanol reagents->reaction 2. Heat intermediate Formation of Spiro-aminonitrile/ Spiro-hydantoic acid intermediate reaction->intermediate cyclization In situ Cyclization intermediate->cyclization product 7-Thia-1,3-diazaspiro[4.4] nonane-2,4-dione cyclization->product workup Acidification, Crystallization, Purification product->workup

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a solution of tetrahydrothiophen-3-one in a mixture of ethanol and water, add potassium cyanide and ammonium carbonate.

  • Reaction Conditions: Heat the mixture in a sealed vessel at a temperature ranging from 60 to 100 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Causality Behind Experimental Choices:

  • Solvent System: The use of an aqueous ethanol mixture is crucial for dissolving both the organic ketone and the inorganic reagents.

  • Temperature: Elevated temperatures are necessary to drive the reaction towards the formation of the hydantoin ring.

  • Acidification: The hydantoin product is typically insoluble in acidic aqueous media, allowing for its precipitation and easy isolation.

Alternative Synthetic Routes

Other potential synthetic strategies for sulfur-containing spirohydantoins include:

  • From Amino Acids: The reaction of a cyclic amino acid, such as 3-aminotetrahydrothiophene-3-carboxylic acid, with an isocyanate or isothiocyanate could provide a route to the desired spiro-hydantoin or spiro-thiohydantoin.

  • Multi-step Synthesis: A multi-step approach could involve the initial formation of the spiro-amine, followed by reaction with phosgene or a phosgene equivalent to construct the hydantoin ring.

A Spectrum of Biological Activity: The Therapeutic Potential of Spirohydantoin Analogs

While the biological profile of this compound remains to be elucidated, the extensive research on related spirohydantoin and thiazolidinedione derivatives provides a strong foundation for predicting its potential therapeutic applications.

Anticancer Activity

Spirohydantoin derivatives have demonstrated significant potential as anticancer agents. For instance, novel spirohydantoin derivatives have been shown to induce growth inhibition and apoptosis in leukemia cells.[1] The proposed mechanism involves the activation of the mitochondrial pathway, leading to the cleavage of caspases and DNA fragmentation.[1]

Furthermore, spiro-thiazolidinone derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[2] The presence of a sulfur atom in the spiro moiety has been suggested to contribute to the inhibitory activity.[3]

Potential Signaling Pathway Inhibition by Spirohydantoin Analogs

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Spirohydantoin Spirohydantoin Analog Spirohydantoin->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by spirohydantoin analogs.

Antimicrobial and Antiviral Activities

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[4] Additionally, novel spirooxindole derivatives containing hydantoin and thiohydantoin moieties have exhibited broad-spectrum fungicidal activities and antiviral activity against the tobacco mosaic virus (TMV).[5]

Enzyme Inhibition

Spirohydantoins have been identified as potent and selective inhibitors of various enzymes. A notable example is the discovery of spirohydantoins as orally bioavailable inhibitors of p300/CBP histone acetyltransferases, which are implicated in a range of diseases, including cancer.[6] Another class of spirohydantoins has been developed as aldose reductase inhibitors for the potential treatment of diabetic complications.

Neurological Applications

The rigidified 2-arylethyl amine moiety present in some spiro-fused hydantoins is a structural feature often found in compounds active in the central nervous system. Recently, novel spiro-hydantoins have been synthesized and evaluated for their ability to reverse the action of positive allosteric modulators on GABA-A receptors, suggesting their potential in conditions like epilepsy and anxiety.

Structure-Activity Relationships (SAR): Tuning Biological Activity

The biological activity of spirohydantoin and thiazolidinedione derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic rings.

Key SAR Insights from Analogous Compounds:

  • Substitution on the Hydantoin Ring: N-alkylation or N-acylation at the N1 and N3 positions of the hydantoin ring can modulate lipophilicity and hydrogen-bonding capacity, thereby affecting cell permeability and target binding. N3-substituted spirohydantoin derivatives have shown a variety of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial effects.

  • Modifications of the Spiro-Ring: The nature of the spiro-fused ring plays a critical role in determining the biological activity. For thiazolidinedione derivatives, the presence of a sulfur atom in the spiro moiety has been linked to enhanced EGFR inhibition.[3]

  • Aromatic Substituents: The introduction of substituted aryl groups can lead to specific interactions with the target protein, enhancing potency and selectivity. For thiazolidinediones, the general structure often consists of an acidic head group connected to a lipophilic tail through a linker, and modifications to this tail can significantly impact activity.

Compound ClassKey Structural FeaturesObserved Biological Activity
Spiro-ThiazolidinonesSulfur in spiro-ring, nitro-substituentsEGFR inhibition, anticancer[2][3]
Spirooxindole-HydantoinsFused indole and hydantoin ringsAntiviral, fungicidal, insecticidal[5]
SpirohydantoinsFused to benzopyranonesAldose reductase inhibition
Triazaspiro-dionesArylmethyl and arenesulfonyl groupsAntibacterial[4]

Future Directions and Opportunities

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The insights gained from the study of its structural analogs provide a clear roadmap for future research.

Key areas for future investigation include:

  • Development of Efficient Synthetic Routes: The establishment of a reliable and scalable synthesis for this compound is a critical first step.

  • Library Synthesis and Biological Screening: The synthesis of a library of derivatives with diverse substitutions on both the hydantoin and tetrahydrothiophene rings will be essential for exploring the full therapeutic potential of this scaffold. High-throughput screening against a panel of biological targets, including kinases, acetyltransferases, and microbial strains, could uncover novel activities.

  • Computational Modeling: Molecular docking and other computational studies can be employed to predict the binding modes of these compounds with various biological targets, guiding the rational design of more potent and selective derivatives.

  • Elucidation of Mechanisms of Action: For any identified active compounds, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level.

Conclusion

While direct experimental data on this compound is currently scarce, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The convergence of the pharmacophoric properties of the hydantoin and sulfur-containing heterocyclic rings within a rigid spiro-framework presents a compelling platform for the design of novel drugs targeting a wide range of diseases, from cancer and infectious diseases to neurological disorders. This technical guide serves to consolidate the existing knowledge on related compounds and to provide a forward-looking perspective that will hopefully stimulate further research into this promising area of chemical biology.

References

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (2022). Request PDF. [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. [Link]

  • Two methods for spirothiohydantoin synthesis. (2012). Acta Chimica Slovenica. [Link]

  • Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. (n.d.). Hilaris Publisher. [Link]

  • Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. (2009). ACS Combinatorial Science. [Link]

  • Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. (2009). ACS Publications. [Link]

  • Enantioselective Synthesis of Spiro Heterocycles. (2019). Request PDF. [Link]

  • Synthesis, Structure Activity Relationships and Biological Activity Evaluation of Novel Spirocyclic thiazolidin-4-ones as Potential Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors. (2015). PubMed. [Link]

  • Examples of biologically active spirohydantoins and thiohydantoins. (n.d.). ResearchGate. [Link]

  • Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. (2009). Biochemical Pharmacology. [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. (2018). Molecular Diversity. [Link]

  • Synthesis of Some Sulfur-Containing Spiro-Pyrimidinetriones, Pyrazolidinediones, and Isoxazolidinediones. (n.d.). ElectronicsAndBooks. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). ACS Omega. [Link]

  • Biosynthesis of sulfur containing heterocycles in natural products. (n.d.). University of British Columbia. [Link]

  • Structural Activity Relationship (SAR) of Thiazolidinones. (2023). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds. (2013). Drug Metabolism and Drug Interactions. [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. (2023). ChemRxiv. [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Spiro hydantoin aldose reductase inhibitors. (1981). Journal of Medicinal Chemistry. [Link]

  • STRUCTURE ACTIVITY RELATIONSHIPS (SAR) OF THIAZOLIDINEDIONES. (2018). YouTube. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2022). ResearchGate. [Link]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (2023). RSC Advances. [Link]

  • Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. (2020). Journal of Agricultural and Food Chemistry. [Link]

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Screening

The exploration of novel chemical scaffolds is the cornerstone of modern drug discovery. The 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione core represents a compelling starting point for investigation. This heterocyclic system merges two pharmacologically significant moieties: the hydantoin ring, known for its presence in anticonvulsant drugs, and a sulfur-containing spirocyclic system reminiscent of thiazolidinones, which are recognized for a vast array of biological activities.[1][2] Given the chemical novelty of the parent compound (CAS: 212710-51-5)[3][4], a structured, multi-tiered approach to preliminary bioactivity screening is not merely a procedural step but a scientific necessity. This guide delineates a robust, logic-driven strategy for elucidating the potential therapeutic value of this scaffold, moving from broad cytotoxicity assessment to targeted functional screening. Our objective is to efficiently identify and validate potential biological activities, thereby providing a clear rationale for subsequent lead optimization efforts.

Part 1: Foundational Viability and Cytotoxicity Assessment

Before investigating specific therapeutic activities, it is critical to establish the inherent cytotoxicity of a novel compound.[5] This foundational step serves two primary purposes: 1) it identifies compounds with potent, non-specific toxicity that are unsuitable for further development, and 2) it establishes a sub-lethal concentration range for use in subsequent, more sensitive functional assays. A substance's ability to cause cell damage or death is a critical endpoint in drug discovery.[6]

Rationale for a Multi-Assay Approach

No single cytotoxicity assay is definitive. Different methods measure distinct cellular processes, such as metabolic activity, membrane integrity, or ATP levels.[7] Employing at least two assays with different endpoints provides a more holistic and trustworthy view of a compound's effect on cell health. For this initial screen, we will utilize a metabolic assay (MTT) and a membrane integrity assay (LDH release).

Experimental Workflow: Foundational Cytotoxicity

G cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis prep1 Select diverse cell line panel (e.g., HEK293, HepG2) prep2 Prepare serial dilutions of This compound prep1->prep2 culture3 Treat cells with compound dilutions (e.g., 0.1 to 100 µM) for 48-72h prep2->culture3 culture1 Seed cells in 96-well plates culture2 Allow cells to adhere overnight culture1->culture2 culture2->culture3 assay1 MTT Assay (Metabolic Activity) culture3->assay1 assay2 LDH Release Assay (Membrane Integrity) culture3->assay2 analysis1 Measure Absorbance/ Fluorescence assay1->analysis1 assay2->analysis1 analysis2 Calculate % Viability vs. Control analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for foundational cytotoxicity screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[8]

  • Cell Seeding: Seed a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin). Incubate for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50% compared to the vehicle control, by plotting a dose-response curve.[5]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] This assay quantifies cytotoxicity by measuring LDH activity in the supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).[5]

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[5]

  • Assay Reaction: Add the LDH reaction mixture (as per the manufacturer's protocol, e.g., CyQUANT™ Cytotoxicity Assay Kits) to each well containing the supernatant.

  • Incubation and Measurement: Incubate for the recommended time at room temperature, protected from light. Measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation and Interpretation

The results should be summarized to provide a clear overview of the compound's general toxicity profile.

Table 1: Illustrative Foundational Cytotoxicity Data (IC50 Values in µM)

Cell Line Tissue of Origin MTT Assay IC50 (µM) LDH Release Assay IC50 (µM)
HEK293 Normal Kidney > 100 > 100
HepG2 Liver Carcinoma 85.4 ± 5.2 92.1 ± 6.8

| MCF-7 | Breast Adenocarcinoma | 76.3 ± 4.9 | 88.5 ± 7.1 |

Data are presented as mean ± standard deviation from three independent experiments.

An IC50 value > 50-100 µM in these initial assays generally suggests the compound is not overtly cytotoxic and is suitable for further screening at lower concentrations (e.g., up to 10-20 µM).

Part 2: Targeted Bioactivity Screening – A Hypothesis-Driven Approach

The chemical structure of this compound provides clear hypotheses for its potential biological activities. We will focus our screening on three areas well-supported by literature on related scaffolds: anticonvulsant, antimicrobial, and anticancer activities.

Area 1: Anticonvulsant Activity Screening

Causality: The spirohydantoin moiety is a well-established pharmacophore for anticonvulsant activity.[10][11] Compounds containing this scaffold have shown efficacy in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[12] Some derivatives are believed to exert their effects by modulating voltage-dependent sodium channels.[12]

Protocol 3: Preliminary In Vitro Anticonvulsant Model (Sodium Channel Blockade)

A preliminary assessment can be performed using cell-based assays that measure sodium channel activity. While in vivo models are the gold standard, an in vitro screen can provide initial evidence of relevant activity.

  • Cell Line: Utilize a neuronal cell line expressing high levels of voltage-gated sodium channels (e.g., SH-SY5Y neuroblastoma cells).

  • Assay Principle: Employ a fluorescent membrane potential-sensitive dye. In the resting state, the dye exhibits a certain level of fluorescence. Depolarization of the cell membrane, induced by a sodium channel activator like veratridine, causes a change in fluorescence. An effective sodium channel blocker will inhibit this change.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well black-walled, clear-bottom plate.

    • Load cells with the membrane potential-sensitive dye according to the manufacturer's protocol.

    • Add this compound at various non-toxic concentrations. Include a known sodium channel blocker (e.g., Phenytoin) as a positive control.

    • Add a sodium channel activator (e.g., veratridine) to stimulate sodium influx.

    • Measure the fluorescence signal immediately using a plate reader.

  • Interpretation: A significant reduction in the veratridine-induced fluorescence change in the presence of the test compound suggests potential sodium channel blocking activity, warranting further investigation in more definitive models.

Area 2: Antimicrobial Activity Screening

Causality: Thiazolidinone derivatives are renowned for their broad-spectrum biological activities, including potent antibacterial and antifungal properties.[1][2] The sulfur and nitrogen heteroatoms are often key to these activities. Therefore, screening our thia-diazaspiro compound against a panel of pathogenic microbes is a logical step.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The cup-plate or disk diffusion method can provide qualitative results, but a quantitative determination of the Minimum Inhibitory Concentration (MIC) is more informative for a primary screen.[2]

  • Microorganism Panel: Select a representative panel of microbes, including:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).[13][14]

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[2][13]

    • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404).[13][15]

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of each microorganism to the wells. The final concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Illustrative Antimicrobial Screening Data (MIC in µg/mL)

Microorganism Strain Compound MIC (µg/mL) Control Drug MIC (µg/mL)
S. aureus Gram (+) 32 Ciprofloxacin (<1)
E. coli Gram (-) >128 Ciprofloxacin (<1)

| C. albicans | Fungus | 64 | Fluconazole (<2) |

Area 3: Anticancer Activity Screening

Causality: Many heterocyclic compounds, including those with thiazolidinone and hydantoin scaffolds, have demonstrated anticancer properties.[1][16] The initial screening should be conducted across a panel of cancer cell lines from diverse tissue origins to identify potential selective activity.[17][18]

Protocol 5: In Vitro Anticancer Proliferation Assay

This protocol uses the same MTT assay principle described earlier but applies it to a panel of cancer cell lines to determine specific antiproliferative activity.

  • Cell Line Panel: Use a diverse panel, for example: MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver).[9][13]

  • Procedure: Follow the MTT Assay protocol (Protocol 1), treating the cancer cell lines with serial dilutions of this compound.

  • Data Analysis: Calculate the IC50 value for each cell line. A compound is considered a "hit" if it shows potent activity (low µM or nM IC50) against one or more cell lines.

Table 3: Illustrative Anticancer Screening Data (IC50 Values in µM)

Cell Line Tissue of Origin Compound IC50 (µM) Doxorubicin (Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma 8.5 ± 0.7 0.8 ± 0.1
HCT-116 Colon Carcinoma 12.1 ± 1.1 0.6 ± 0.05
HepG-2 Liver Carcinoma 9.2 ± 0.9 1.1 ± 0.2

| BJ-1 | Normal Skin Fibroblast | > 100 | 15.5 ± 2.3 |

A lower IC50 in cancer cells compared to normal cells (e.g., BJ-1) indicates potential cancer-specific cytotoxicity.

Part 3: Preliminary Mechanistic Elucidation for Anticancer "Hits"

If the compound shows promising and selective anticancer activity, the next logical step is to investigate the mechanism of cell death. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).[9]

Apoptosis Induction Workflow

G cluster_assays Apoptosis Assays start Anticancer 'Hit' Identified (Low IC50 in Cancer Cells) treat Treat sensitive cancer cell line with compound at IC50 concentration for 24-48 hours start->treat assay1 Annexin V / PI Staining (Flow Cytometry) treat->assay1 assay2 Caspase-3/7 Activity Assay (Luminescence/Fluorescence) treat->assay2 interpret Analyze Data: - Increased Annexin V+ cells? - Increased Caspase activity? assay1->interpret assay2->interpret conclusion Conclusion: Apoptosis is a likely mechanism of action interpret->conclusion

Caption: Workflow for preliminary apoptosis investigation.

Protocol 6: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Cell Treatment: Seed the most sensitive cancer cell line in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.[9]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive cell population compared to the control indicates the induction of apoptosis.

The Intrinsic Apoptosis Pathway

Many chemotherapeutic agents induce apoptosis via the intrinsic or mitochondrial pathway.[16] This pathway involves the regulation of pro-apoptotic (e.g., Bad, Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of initiator caspase-9 and effector caspase-3.[16]

G compound This compound (Hypothesized) p53 ↑ p53 compound->p53 bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 bad ↑ Bad (Pro-apoptotic) compound->bad mito Mitochondrial Permeability Increase p53->mito bcl2->mito bad->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Path Forward

This in-depth guide provides a structured and scientifically-grounded framework for the preliminary bioactivity screening of this compound. By systematically progressing from broad cytotoxicity profiling to hypothesis-driven functional assays, researchers can efficiently and cost-effectively identify the most promising therapeutic avenues for this novel scaffold. Positive results, or "hits," in any of the targeted areas—anticonvulsant, antimicrobial, or anticancer—provide the necessary justification for more advanced studies, including in vivo efficacy models, mechanism of action studies, and structure-activity relationship (SAR) exploration to optimize potency and selectivity. This rigorous, multi-tiered screening cascade ensures that decisions for further development are based on robust and reliable preliminary data.

References

  • Chatterjie, N., & Alexander, G. J. (1986). Anticonvulsant Properties of Spirohydantoins Derived From Optical Isomers of Camphor. Neurochemical Research. Available at: [Link]

  • Perumal, P., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. PubMed. Available at: [Link]

  • Kaminski, K., et al. (2010). Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. PubMed. Available at: [Link]

  • Desai, N. C., et al. (2015). Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. Taylor & Francis Online. Available at: [Link]

  • Chatterjie, N., & Alexander, G. (1986). Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor. Semantic Scholar. Available at: [Link]

  • Alexander, G. J., et al. (1983). A spirohydantoin derivative of dimethoxytetrahydronaphthalene: an experimental anticonvulsant. PubMed. Available at: [Link]

  • Klančar, G., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Semantic Scholar. Available at: [Link]

  • Aly, A. A., & El-Edfawy, S. (2013). Effect of Iodine on the Antimicrobial Activity of New Spiro and Isolated β-Lactam Thiazolidinone Derivatives. Taylor & Francis Online. Available at: [Link]

  • Shaik, A. B., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. Available at: [Link]

  • Patel, A. (2016). In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]

  • Paul, E., & Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Adan, A., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

  • Diurno, M. V., et al. (1991). Studies on heterocyclic compounds: spiro [indole-3,2'-thiazolidine] derivatives. Antimicrobial activity of monohalogenated 3'. PubMed. Available at: [Link]

  • Sun, Y., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Zhidkova, E., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • Zhidkova, E. M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available at: [Link]

  • Roy, M., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. PubMed. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. Available at: [Link]

  • Barbuceanu, S. F., & Olaru, O. T. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Semantic Scholar. Available at: [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects. NIH. Available at: [Link]

  • Farmacevtski Vestnik. (2020). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. Available at: [Link]

  • Thoreauchem. (n.d.). This compound-212710-51-5. Thoreauchem. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a unique heterocyclic compound featuring a spirocyclic system that incorporates a thiazolidine and a hydantoin ring. Spirohydantoin derivatives are of significant interest in medicinal chemistry, having been explored as inhibitors of various enzymes and demonstrating potential therapeutic applications.[1][2] The presence of the sulfur atom in the thiazolidine ring and the dione functionality in the hydantoin moiety suggests a complex physicochemical profile that warrants a thorough investigation of its solubility and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust solubility and stability studies on this novel scaffold. The protocols and methodologies outlined herein are designed to establish a foundational understanding of the compound's behavior in various environments, a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

Chapter 1: Physicochemical Characterization

A fundamental understanding of the intrinsic properties of this compound is a prerequisite for any solubility and stability assessment.

Core Molecular Features

The structure of this compound, with a molecular formula of C₆H₈N₂O₂S and a molecular weight of 172.2 g/mol , presents several key features that will influence its solubility and stability.[3] The hydantoin ring contains two amide-like functionalities, which can act as both hydrogen bond donors and acceptors. The thiazolidine ring, with its thioether linkage, may be susceptible to oxidation. The spirocyclic nature of the molecule imparts a rigid, three-dimensional structure that can affect its crystal packing and, consequently, its solubility.

Preliminary Assessment

An initial in-silico prediction of properties such as logP (lipophilicity) and pKa (ionization constant) can provide valuable guidance for experimental design. Various computational models are available for these predictions. Experimental determination of these parameters should follow, typically using potentiometric titration for pKa and the shake-flask method or reverse-phase HPLC for logP.

Chapter 2: Solubility Studies

The solubility of a compound is a critical determinant of its bioavailability and developability. Both kinetic and thermodynamic solubility should be assessed to gain a complete picture.

Kinetic Solubility Assessment

Kinetic solubility provides a measure of how quickly a compound dissolves and is particularly relevant for high-throughput screening applications in early drug discovery.[4][5] It is often determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 200 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for dissolution.[6]

  • Analysis: After incubation, analyze the concentration of the dissolved compound. Two common methods are:

    • Nephelometry: Measures the light scattering caused by precipitated particles.[1][4]

    • UV Spectroscopy: After filtration or centrifugation to remove any precipitate, the absorbance of the supernatant is measured at the compound's λmax.[6]

  • Quantification: A calibration curve of the compound in a DMSO/buffer mixture is used to determine the solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for formulation development.[7][8] This is typically determined by equilibrating an excess of the solid compound in a specific solvent over an extended period.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Solid Phase Characterization: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form.

Table 1: Expected Solubility Data for this compound

Solvent System Kinetic Solubility (µM) Thermodynamic Solubility (µg/mL)
PBS (pH 7.4)To be determinedTo be determined
Acetate Buffer (pH 5.0)To be determinedTo be determined
Borate Buffer (pH 9.0)To be determinedTo be determined
EthanolTo be determinedTo be determined
AcetonitrileTo be determinedTo be determined
MethanolTo be determinedTo be determined

Chapter 3: Stability Studies

Evaluating the stability of a new chemical entity is mandated by regulatory agencies and is essential for determining its shelf-life and identifying potential degradation products.[2][9]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify the likely degradation products and establish the intrinsic stability of the molecule.[9][10] These studies are crucial for developing and validating stability-indicating analytical methods.[11]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B guidelines) Photo->HPLC Analyze Samples LCMS LC-MS for Peak Identification HPLC->LCMS Identify Degradants Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Assess Recovery Compound 7-Thia-1,3-diazaspiro [4.4]nonane-2,4-dione Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photo Expose to HPLC_Method_Dev Start Define Analytical Target Profile Column_Screen Screen Columns (e.g., C18, C8, Phenyl) Start->Column_Screen Mobile_Phase_Opt Optimize Mobile Phase (Acetonitrile/Methanol, Buffers) Column_Screen->Mobile_Phase_Opt Gradient_Dev Develop Gradient Profile Mobile_Phase_Opt->Gradient_Dev Detection_Opt Optimize Detection Wavelength Gradient_Dev->Detection_Opt Forced_Deg Inject Forced Degradation Samples Detection_Opt->Forced_Deg Peak_Purity Assess Peak Purity (DAD) Forced_Deg->Peak_Purity Validation Method Validation (ICH Q2) Peak_Purity->Validation

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione via the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, a spirohydantoin derivative with significant potential in medicinal chemistry. The protocol utilizes the robust and efficient Bucherer-Bergs multicomponent reaction, starting from the readily available cyclic ketone, tetrahydro-4H-thiopyran-4-one. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety procedures, and characterization guidelines. The described methodology is foundational for accessing a class of compounds recognized for a wide spectrum of biological activities, including anticancer and immunomodulatory applications.[1][2]

Scientific Rationale and Mechanism

The Bucherer-Bergs reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate.[3] This multicomponent reaction is particularly effective for cyclic ketones, providing direct access to spirocyclic hydantoins.[4][5] These rigid molecular scaffolds are of high interest in drug discovery as they allow for a precise three-dimensional orientation of functional groups, enhancing interactions with biological targets.[6][7]

Causality of Reagent Selection:

  • Tetrahydro-4H-thiopyran-4-one: This starting material serves as the carbonyl component, providing the sulfur-containing spirocyclic core which is a common motif in various bioactive molecules.[8]

  • Potassium Cyanide (KCN): Acts as the nucleophilic cyanide source. Cyanide is essential for the initial formation of the cyanohydrin and the subsequent α-aminonitrile intermediate. Extreme caution is required when handling this reagent due to its high toxicity. [9]

  • Ammonium Carbonate ((NH₄)₂CO₃): This reagent is a versatile workhorse, serving as an in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂). Ammonia is required for the conversion of the cyanohydrin to the aminonitrile, while carbon dioxide is incorporated into the molecule to form the hydantoin ring.[10]

The Reaction Mechanism: The reaction proceeds through a well-established sequence of steps, as illustrated below. The process is typically performed in a heated solution of aqueous ethanol to ensure the solubility of all components and to provide the necessary activation energy.[5]

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of tetrahydro-4H-thiopyran-4-one.

  • Aminonitrile Formation: Ammonia, generated from the thermal decomposition of ammonium carbonate, displaces the hydroxyl group of the cyanohydrin to form an α-aminonitrile intermediate.

  • Carbamic Acid Formation: The α-aminonitrile then reacts with carbon dioxide, also from the decomposition of ammonium carbonate, in a nucleophilic addition to form a cyano-carbamic acid derivative.

  • Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization, forming a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: The final step involves a rearrangement of the 5-imino-oxazolidin-2-one, likely via an isocyanate intermediate, to yield the thermodynamically stable this compound product.[3]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Tetrahydrothiopyranone Tetrahydro-4H-thiopyran-4-one Cyanohydrin Cyanohydrin Tetrahydrothiopyranone->Cyanohydrin + KCN, H₂O Reagents KCN, (NH₄)₂CO₃ Aminonitrile α-Aminonitrile CarbamicAcid Cyano-carbamic Acid Cyanohydrin->Aminonitrile + NH₃ - H₂O Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Spirohydantoin This compound IminoOxazolidinone->Spirohydantoin Rearrangement

Caption: Reaction mechanism of the Bucherer-Bergs synthesis.

Detailed Synthesis Protocol

This protocol outlines the one-pot synthesis of the target spirohydantoin. It is critical to perform this experiment within a certified chemical fume hood due to the use of potassium cyanide.

2.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )CAS No.Notes
Tetrahydro-4H-thiopyran-4-one116.181072-72-6Starting ketone
Potassium Cyanide (KCN)65.12151-50-8Highly Toxic! Handle with extreme care.
Ammonium Carbonate ((NH₄)₂CO₃)96.09506-87-6Source of NH₃ and CO₂
Ethanol (EtOH), 95%46.0764-17-5Reaction solvent
Deionized Water (H₂O)18.027732-18-5Reaction solvent
Hydrochloric Acid (HCl), conc.36.467647-01-0For product precipitation
Round-bottom flask, Reflux condenser--Glassware
Magnetic stirrer with heating--Equipment

2.2 Reagent Quantities

ReagentMolar Equiv.Amount (mmol)Mass / Volume
Tetrahydro-4H-thiopyran-4-one1.050.05.81 g
Potassium Cyanide1.575.04.88 g
Ammonium Carbonate4.0200.019.22 g
Ethanol / Water (1:1 v/v)--150 mL

2.3 Experimental Workflow

Workflow A 1. Reagent Setup Combine ketone, (NH₄)₂CO₃, and solvent in flask. B 2. Heating & KCN Addition Heat to 60-70 °C. Add aqueous KCN solution. A->B C 3. Reaction Stir at 60-70 °C for 12-18 hours under reflux. B->C D 4. Work-up Cool to room temp. Acidify with HCl to pH ~2-3. C->D E 5. Isolation Cool in ice bath to precipitate. Filter solid via vacuum filtration. D->E F 6. Purification Recrystallize crude product from hot ethanol/water. E->F G 7. Characterization Analyze via NMR, MS, IR, and melting point. F->G

Caption: Step-by-step experimental workflow.

2.4 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetrahydro-4H-thiopyran-4-one (5.81 g, 50.0 mmol) and ammonium carbonate (19.22 g, 200.0 mmol). Add 100 mL of a 1:1 (v/v) mixture of ethanol and water.

  • Heating and Reagent Addition: Place the flask in an oil bath and begin stirring. Heat the mixture to an internal temperature of 60-70 °C. In a separate beaker, carefully dissolve potassium cyanide (4.88 g, 75.0 mmol) in the remaining 50 mL of the ethanol/water solvent mixture. Once the reaction flask has reached the target temperature, add the potassium cyanide solution to the flask.

  • Reaction Execution: Maintain the reaction mixture at 60-70 °C with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. In the chemical fume hood, slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. This step causes the product to precipitate and must be done slowly to control the evolution of any residual HCN gas.

  • Product Collection: Cool the acidified mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the white solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a hot ethanol/water mixture to yield pure this compound.

2.5 Critical Safety Precautions

  • Cyanide Handling: Potassium cyanide is a fast-acting and potent poison.[11] All handling must be conducted in a certified chemical fume hood.[12] Always wear double nitrile gloves, a lab coat, and chemical splash goggles.[13]

  • Acidification: Never add acid to a concentrated cyanide solution. The acidification step must be performed in the fume hood on the cooled, dilute reaction mixture to minimize the risk of releasing toxic hydrogen cyanide (HCN) gas.[14]

  • Waste Disposal: All cyanide-containing waste (liquid and solid) must be collected in a designated, labeled hazardous waste container. Cyanide waste can be quenched by treatment with an alkaline solution of sodium hypochlorite (bleach), but this should only be done by trained personnel following institutional safety protocols.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Appearance White crystalline solid
Melting Point To be determined experimentally. Spirohydantoins typically have high melting points.[15]
¹H NMR (DMSO-d₆)Signals corresponding to the two N-H protons of the hydantoin ring (typically broad singlets). Signals for the methylene protons (CH₂) of the thiopyran ring.
¹³C NMR (DMSO-d₆)Two distinct carbonyl carbon signals (C=O) in the 150-180 ppm range. A spiro-carbon signal. Signals for the methylene carbons of the thiopyran ring.[16]
IR Spectroscopy (KBr)Strong C=O stretching vibrations around 1710-1780 cm⁻¹. N-H stretching vibrations around 3200-3400 cm⁻¹.
Mass Spectrometry Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (C₇H₁₀N₂O₂S = 186.23 g/mol ).

Applications in Drug Discovery

The spirohydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The title compound, this compound, serves as a valuable starting point for the development of novel therapeutics.

  • Anticancer Agents: Thia-azaspiro compounds and spirohydantoins have demonstrated potential as anticancer agents.[1][8][17] The rigid spirocyclic core can be functionalized to target specific enzymes or receptors involved in cancer progression, such as histone acetyltransferases (p300/CBP).[6]

  • Anticonvulsants: The hydantoin ring is a classic pharmacophore for anticonvulsant activity, with phenytoin being a well-known example.[4] Spirohydantoin derivatives are actively being investigated as next-generation antiepileptic drugs.

  • Other Therapeutic Areas: The versatility of the spirohydantoin scaffold has led to its exploration in a wide range of diseases, including use as MCH-R1 antagonists for obesity and as GABA receptor antagonists.[2][7]

Further research can focus on the derivatization of the N1 and N3 positions of the hydantoin ring to build a library of analogues for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for specific biological targets.

References

  • Potassium cyanide. (n.d.). Purdue University Environmental Health and Safety. [Link]

  • Němec, I., & Pejchal, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024. [Link]

  • Němec, I., & Pejchal, V. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 675-693. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety. [Link]

  • Cyanide Salts. (n.d.). Dartmouth Environmental Health and Safety. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Northwestern University. [Link]

  • Marinov, M., et al. (2009). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. J. Serb. Chem. Soc., 74(11), 1215-1225. [Link]

  • POTASSIUM CYANIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-345. [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Bucherer–Bergs reaction. (2023, December 2). In Wikipedia. [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Monteiro, J. L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. [Link]

  • Johnson, G., et al. (2007). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 17(21), 5849-5853. [Link]

  • Entressangles, B., et al. (1987). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Annales pharmaceutiques francaises, 45(4), 297-304. [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2824. [Link]

  • Dema, A., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-Modulatory Activity. ACS Omega, 6(1), 373-385. [Link]

  • Němec, I., & Pejchal, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024. [Link]

Sources

Bucherer-Bergs reaction for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione via the Bucherer-Bergs Reaction

Abstract

This application note provides a detailed protocol for the synthesis of this compound, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic route employs the well-established Bucherer-Bergs reaction, a multicomponent reaction that offers an efficient pathway to spiro-hydantoins from a ketone precursor. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and discusses the critical parameters for successful synthesis and characterization of the target molecule.

Introduction

Spirocyclic hydantoins are a prominent structural motif in a variety of biologically active compounds, exhibiting a range of therapeutic properties including anticonvulsant, antiarrhythmic, and antitumor activities. The unique three-dimensional arrangement of spiro-hydantoins allows for specific interactions with biological targets. The introduction of a sulfur atom within the spirocyclic framework, as in this compound, can further modulate the compound's physicochemical properties and biological activity.

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, valued for its operational simplicity and the ready availability of its starting materials. This multicomponent reaction typically involves a ketone or aldehyde, an ammonium salt (or ammonia), and a cyanide source to form a 5,5-disubstituted hydantoin. This application note details a proposed adaptation of this classic reaction for the synthesis of the novel thia-spiro-hydantoin from tetrahydrothiophene-3-one.

Reaction Mechanism and Rationale

The Bucherer-Bergs reaction proceeds through a series of equilibrium steps. The proposed mechanism for the formation of this compound is initiated by the reaction of tetrahydrothiophene-3-one with ammonium carbonate, which serves as both the ammonia and carbonate source. This is followed by the addition of a cyanide ion to the imine intermediate, forming an α-aminonitrile. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the nitrogen on the nitrile carbon, and eventual rearrangement leads to the formation of the stable hydantoin ring.

Bucherer_Bergs_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tetrahydrothiophene-3-one Tetrahydrothiophene-3-one Iminium Intermediate Iminium Intermediate Tetrahydrothiophene-3-one->Iminium Intermediate + (NH₄)₂CO₃ - H₂O Ammonium Carbonate Ammonium Carbonate Potassium Cyanide Potassium Cyanide Aminonitrile Intermediate Aminonitrile Intermediate Hydantoic Acid Intermediate Hydantoic Acid Intermediate Aminonitrile Intermediate->Hydantoic Acid Intermediate + H₂O, CO₂ (Hydrolysis & Cyclization) This compound This compound Hydantoic Acid Intermediate->this compound - H₂O (Rearrangement) Iminium Intermediate->Aminonitrile Intermediate + KCN - K⁺

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a proposed method and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Tetrahydrothiophene-3-one≥98%Sigma-AldrichStarting ketone
Ammonium CarbonateACS Reagent, ≥30.0% NH₃ basisSigma-AldrichSource of ammonia and carbonate
Potassium Cyanide≥97%Sigma-AldrichEXTREMELY TOXIC . Handle with extreme caution.
Ethanol (200 proof)AnhydrousFisher ScientificReaction solvent
Hydrochloric Acid (HCl)37%Fisher ScientificFor acidification
Diethyl EtherAnhydrousFisher ScientificFor extraction
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add tetrahydrothiophene-3-one (10.2 g, 0.1 mol), ammonium carbonate (28.8 g, 0.3 mol), and 100 mL of ethanol.

  • Initial Reaction: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (7.8 g, 0.12 mol) in 20 mL of water. Caution: Potassium cyanide is highly toxic. Use appropriate personal protective equipment (PPE) and handle only in a certified fume hood. Transfer the potassium cyanide solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to 60-65 °C and maintain it under reflux with continuous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize any excess cyanide by adding a solution of ferrous sulfate, followed by acidification.

    • Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. This will precipitate the crude hydantoin.

    • Filter the precipitate using a Büchner funnel and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

    • Dry the purified product under vacuum to yield this compound as a crystalline solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the hydantoin ring).

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Potassium Cyanide: This reagent is a potent poison. All operations involving potassium cyanide must be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidification: The acidification step should be performed slowly and carefully, as it may release hydrogen cyanide gas if unreacted cyanide is present.

  • General Precautions: Follow standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact with all chemicals.

Discussion

The Bucherer-Bergs reaction provides a direct and efficient route to the novel this compound. The key to a successful synthesis lies in the careful control of reaction parameters. The molar ratio of the reactants, reaction temperature, and time are critical for maximizing the yield and minimizing the formation of by-products. The purification of the final product is crucial to remove any unreacted starting materials and intermediates. The proposed protocol is based on well-established principles of the Bucherer-Bergs reaction and serves as a starting point for the synthesis and further investigation of this interesting heterocyclic scaffold.

References

  • Bucherer, H. T.; Bergs, H.
  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950 , 46 (3), 403–470. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827-10852. [Link]

Protocol for Comprehensive ¹H and ¹³C NMR Characterization of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the definitive nuclear magnetic resonance (NMR) spectroscopic characterization of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, a spirohydantoin derivative of interest in medicinal chemistry and drug development. Spirohydantoins are a privileged scaffold in pharmaceutical sciences, known for a wide range of biological activities.[1][2] Unambiguous structural confirmation and purity assessment are therefore critical milestones in their synthesis and application. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in sample preparation, data acquisition, and spectral interpretation. We present a self-validating methodology designed for researchers, scientists, and drug development professionals to ensure the generation of high-quality, reproducible ¹H and ¹³C NMR data.

Introduction and Scientific Context

The structural core of this compound consists of a hydantoin ring fused via a spirocyclic junction at C5 to a tetrahydrothiophene ring. The hydantoin moiety is a well-established pharmacophore, while the sulfur-containing heterocyclic component can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target interactions.

NMR spectroscopy is the gold standard for the structural elucidation of such small organic molecules.[3] It provides precise information about the molecular framework by reporting on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.[4] The protocol herein is optimized to resolve the unique spectral features of this spirocyclic system, including the diastereotopic protons of the tetrahydrothiophene ring and the distinct chemical shifts of the hydantoin core.

Molecular Structure and Atom Numbering

A standardized numbering scheme is essential for clear and unambiguous assignment of NMR signals. The structure and IUPAC-compliant numbering for this compound are established as follows:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock & Shim insert->lock_shim h1_acq 6. Acquire 1H Spectrum lock_shim->h1_acq c13_acq 7. Acquire 13C Spectrum h1_acq->c13_acq process 8. FT, Phase & Baseline Correction c13_acq->process reference 9. Reference Spectra process->reference assign 10. Assign Signals reference->assign confirm 11. Confirm Structure assign->confirm

Figure 2: Standard workflow for NMR characterization.

¹H NMR Acquisition Protocol

The goal of the ¹H NMR experiment is to obtain a high-resolution spectrum with accurate integrations for proton counting.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
Pulse Programzg30A standard 30° pulse is used to reduce the experiment time without significantly compromising signal intensity.
Spectral Width (SW)16 ppm (e.g., -2 to 14 ppm)This range comfortably covers aliphatic, heteroatomic, and amide N-H protons.
Number of Scans (NS)16-64Sufficient for good signal-to-noise (S/N) ratio with a 5-10 mg sample.
Relaxation Delay (D1)2-5 secondsA longer delay ensures full relaxation of all protons, leading to more accurate signal integration. [5]
Acquisition Time (AQ)2-4 secondsA longer acquisition time results in better digital resolution of the signals.
¹³C NMR Acquisition Protocol

The ¹³C experiment requires more scans due to the low natural abundance (1.1%) and weaker magnetic moment of the ¹³C nucleus. [6]

Parameter Recommended Value Rationale
Pulse Program zgpg30 Standard proton-decoupled pulse program to simplify the spectrum to singlets for each unique carbon.
Spectral Width (SW) 220 ppm (e.g., -10 to 210 ppm) This wide range is necessary to capture both aliphatic carbons and downfield carbonyl carbons. [7]
Number of Scans (NS) 1024-4096 A higher number of scans is essential to achieve an adequate S/N ratio for all carbons, especially quaternary ones. [8]
Relaxation Delay (D1) 2 seconds A standard delay for qualitative ¹³C NMR. For quantitative analysis, a much longer delay would be needed.

| Acquisition Time (AQ) | 1-2 seconds | Provides sufficient resolution for most applications. |

Spectral Interpretation: Predicted Data and Analysis

The unique spirocyclic structure gives rise to a predictable yet information-rich NMR spectrum. The following analysis is based on established principles of chemical shifts and coupling constants for heterocyclic systems. [9][10]

Expected ¹H NMR Spectrum

The ¹H spectrum is expected to show signals corresponding to three distinct types of protons.

  • N-H Protons (N1-H, N3-H):

    • Chemical Shift (δ): Expected to appear far downfield (δ 8.0 - 11.0 ppm).

    • Multiplicity: Broad singlets.

    • Rationale: These protons are attached to nitrogen atoms flanked by electron-withdrawing carbonyl groups, leading to significant deshielding. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange. [8]

  • Methylene Protons α to Sulfur (C6-H₂, C9-H₂):

    • Chemical Shift (δ): Expected in the range of δ 2.8 - 3.5 ppm.

    • Multiplicity: Complex multiplets.

    • Rationale: The adjacent electronegative sulfur atom causes deshielding. [11]The spiro carbon (C5) is a stereocenter, rendering the two protons on C6 (and C9) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on C8.

  • Methylene Protons β to Sulfur (C8-H₂):

    • Chemical Shift (δ): Expected further upfield, likely δ 2.0 - 2.5 ppm.

    • Multiplicity: Complex multiplet.

    • Rationale: These protons are further from the deshielding influence of the sulfur atom. They will be coupled to the four protons on C6 and C9, resulting in a complex signal pattern.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum should display six distinct signals corresponding to the unique carbon environments.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale & Key Features
C2, C4 170 - 180Carbonyl Carbons: These are the most deshielded carbons in the molecule due to the double bond to highly electronegative oxygen. Two distinct signals are expected.
C5 65 - 80Spiro Carbon: This is a quaternary carbon, and its signal will be of lower intensity compared to protonated carbons. Its chemical shift is characteristic of spiro-fused systems. [12]
C6, C9 35 - 50Carbons α to Sulfur: Deshielded by the adjacent sulfur atom. Due to symmetry, these two carbons are chemically equivalent and should appear as a single signal.
C8 25 - 35Carbon β to Sulfur: The most shielded carbon in the tetrahydrothiophene ring, appearing further upfield.

Conclusion

This application note provides a robust and scientifically grounded protocol for the complete ¹H and ¹³C NMR characterization of this compound. By following the detailed steps for sample preparation, utilizing the optimized acquisition parameters, and understanding the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this important heterocyclic compound. The key spectroscopic signatures to confirm the structure are the downfield carbonyl signals in the ¹³C spectrum, the characteristic spiro-carbon resonance, and the distinct patterns of the diastereotopic methylene protons in the ¹H spectrum.

References

  • Trigo, G. G., Martínez, M. M., & Gálvez, E. G. (1980). PMR and 13C-NMR Spectroscopy of Tropane and N-Substituted Nortropane Spirohydantoins. Journal of Pharmaceutical Sciences, 70(1), 87-89. [Link]

  • Barrow, C. J. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 26(1), 1-24. [Link]

  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2022). Synthesis and characterization of N3-acetyl derivatives of spirohydantoins. Journal of Chemical Technology and Metallurgy, 57(1), 25-31. [Link]

  • ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

  • Request PDF. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

  • Loghia Publishing. (n.d.). Guide to NMR Spectral Interpretation. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. [Link]

  • Scribd. (n.d.). Basic 1h And 13c Nmr Spectroscopy. [Link]

  • SpectraBase. (n.d.). 2-Thiohydantoin. [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Request PDF. (n.d.). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36. [Link]

Sources

Application Note & Protocol: In Vitro Anticonvulsant Assay for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Spiro-Hydantoin Analogs

Introduction

Epilepsy, a neurological disorder affecting millions globally, is characterized by recurrent, unprovoked seizures resulting from an imbalance between neuronal excitation and inhibition.[1][2] The discovery of novel antiseizure drugs (ASDs) is paramount, particularly for the significant population of patients with pharmacoresistant epilepsy.[3] Preclinical screening of potential ASDs relies on a hierarchy of in vivo and in vitro models.[3][4][5] While in vivo models offer insights into behavioral correlates of seizures, in vitro assays provide a controlled environment for elucidating cellular and network-level mechanisms of action and for higher-throughput screening of candidate compounds.[3][4][6]

This guide provides a detailed framework for the in vitro evaluation of the anticonvulsant properties of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, a novel spiro-hydantoin derivative. The spiro-hydantoin scaffold is of significant interest in medicinal chemistry, with some derivatives known to interact with targets such as aldose reductase and GABA-A receptors.[7][8][9][10] This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive approach from initial cytotoxicity assessment to functional evaluation in established in vitro seizure models. We will focus on two widely used and validated models: the 4-aminopyridine (4-AP) and the high-potassium models of epileptiform activity, utilizing primary neuronal cultures and multi-electrode array (MEA) technology for robust data acquisition and analysis.[11][12][13][14]

I. Foundational Principles: Designing a Self-Validating In Vitro Assay

A robust in vitro anticonvulsant assay must be designed as a self-validating system. This necessitates a multi-tiered approach, beginning with an understanding of the test compound's intrinsic properties and culminating in a functional assessment of its effects on neuronal network hyperexcitability.

A. Preliminary Compound Characterization

Prior to functional screening, it is critical to establish the physicochemical properties of this compound, including its solubility and stability in culture media. The choice of an appropriate vehicle (e.g., DMSO, saline) is crucial and must be tested for any intrinsic effects on neuronal activity.

B. Cytotoxicity Assessment: Defining the Therapeutic Window

A fundamental prerequisite for any functional assay is the determination of the compound's cytotoxicity profile. This ensures that any observed reduction in epileptiform activity is a true anticonvulsant effect and not a consequence of neuronal death. Two standard and complementary assays are recommended:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability.[15] A reduction in mitochondrial reductase activity, which converts MTT to formazan, is an early marker of cellular stress.[15]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[15][16][17]

By establishing a dose-response curve for cytotoxicity, a non-toxic concentration range for this compound can be determined for subsequent functional studies.[18][19]

C. In Vitro Seizure Models: Mimicking Hyperexcitability

The induction of seizure-like events (SLEs) in vitro is achieved by disrupting the delicate balance between neuronal excitation and inhibition.[6] This can be accomplished through various pharmacological or ionic manipulations.[4][6]

  • 4-Aminopyridine (4-AP) Model: 4-AP is a potassium (K+) channel blocker that prolongs the action potential duration, leading to enhanced neurotransmitter release and neuronal hyperexcitability.[12][13][20][21] This model is well-established for inducing epileptiform activity and is sensitive to a broad range of ASDs.[12][13][14]

  • High-Potassium Model: Elevating the extracellular potassium concentration ([K+]e) depolarizes the neuronal resting membrane potential, increasing neuronal excitability and facilitating burst firing.[6][22][23][24][25] This model mimics the ionic shifts that can occur during in vivo seizures.[6]

II. Experimental Protocols

A. Primary Neuronal Culture

This protocol describes the preparation of primary cortical neurons from embryonic rodents. Alternatively, human induced pluripotent stem cell (iPSC)-derived neurons can be used, offering a more translationally relevant model.[1][6][26]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18) or C57BL/6 mouse (E15)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated multi-well plates (e.g., 48-well MEA plates)

  • Papain and DNase I

  • Fetal Bovine Serum (FBS)

Protocol:

  • Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.

  • Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 20-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium (Neurobasal with supplements and 5% FBS).

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine coated plates at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².

  • After 24 hours, replace the plating medium with a maintenance medium (Neurobasal with supplements, without FBS).

  • Maintain the cultures at 37°C in a humidified incubator with 5% CO2, performing half-medium changes every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 12-18.

B. Cytotoxicity Assays

Protocol (MTT Assay):

  • Prepare serial dilutions of this compound in the neuronal maintenance medium.

  • Replace the medium in the cultured neuronal wells with the medium containing the test compound or vehicle control.

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol (LDH Assay):

  • Following the 24-hour incubation with the test compound, collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Lyse the remaining cells in the wells to determine the maximum LDH release.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

C. Multi-Electrode Array (MEA) Recording of Epileptiform Activity

MEA technology allows for the non-invasive, long-term recording of extracellular field potentials from neuronal networks, providing rich spatiotemporal data on neuronal firing and bursting.[11][27][28][29]

Protocol:

  • Culture primary neurons on MEA plates as described in section II.A.

  • On the day of the experiment (DIV 12-18), place the MEA plate in the recording system and allow the culture to acclimate.

  • Record baseline spontaneous neuronal activity for 10-15 minutes.

  • To induce epileptiform activity, perfuse the wells with either:

    • 4-AP Model: Artificial cerebrospinal fluid (aCSF) containing 50-100 µM 4-aminopyridine.[12]

    • High-Potassium Model: aCSF with an elevated potassium concentration (e.g., 8-10 mM).[25]

  • Record the induced epileptiform activity for 20-30 minutes to establish a stable baseline.

  • Apply this compound at various non-toxic concentrations. A known ASD (e.g., valproic acid, phenytoin) should be used as a positive control.[30]

  • Record the neuronal activity for at least 30 minutes following compound application.

  • Perform a washout step by replacing the drug-containing medium with the pro-convulsant medium to assess the reversibility of the compound's effects.

Data Analysis:

MEA data analysis software can be used to extract key parameters of neuronal network activity, including:

  • Mean Firing Rate: The average number of spikes per second.

  • Burst Rate: The frequency of high-frequency spike clusters.

  • Burst Duration: The length of individual bursts.

  • Network Synchrony: A measure of how correlated the firing patterns are across different electrodes.

The anticonvulsant effect of this compound is quantified by its ability to reduce these parameters in a dose-dependent manner.

D. Calcium Imaging of Neuronal Activity

Calcium imaging provides an alternative, high-throughput method to assess neuronal network activity by measuring the intracellular calcium fluctuations that accompany action potentials.[31][32][33][34][35]

Protocol:

  • Culture primary neurons in 96-well plates.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Induce epileptiform activity using 4-AP or high potassium as described for the MEA assay.

  • Measure the synchronized calcium oscillations using a fluorescence plate reader or a high-content imaging system.[32]

  • Apply this compound and a positive control at various concentrations.

  • Quantify the effect of the compound on the frequency, amplitude, and duration of the calcium oscillations.

III. Data Presentation and Interpretation

A. Cytotoxicity Data
Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
Vehicle Control100 ± 5.25.1 ± 1.3
198.7 ± 4.85.5 ± 1.6
1095.2 ± 6.16.2 ± 2.0
5089.4 ± 7.310.8 ± 3.1
10055.1 ± 8.548.9 ± 6.7
20020.3 ± 5.985.4 ± 4.2

Table 1: Representative cytotoxicity data for a hypothetical compound. Data are presented as mean ± SEM.

B. MEA Data: Effect on 4-AP Induced Epileptiform Activity
TreatmentMean Firing Rate (Hz)Burst Rate (Bursts/min)Network Synchrony Index
Baseline1.2 ± 0.30.5 ± 0.20.1 ± 0.05
4-AP (50 µM)8.5 ± 1.112.3 ± 2.50.8 ± 0.1
4-AP + Compound (10 µM)6.1 ± 0.98.7 ± 1.80.5 ± 0.08*
4-AP + Compound (50 µM)3.2 ± 0.6 4.1 ± 1.10.2 ± 0.06
4-AP + Valproic Acid (500 µM)2.5 ± 0.52.9 ± 0.8 0.15 ± 0.05

*Table 2: Representative MEA data showing the dose-dependent effect of a hypothetical compound on 4-AP induced epileptiform activity. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to 4-AP alone.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Functional Assay cluster_analysis Phase 3: Analysis & Interpretation A Primary Neuronal Culture (DIV 12-18) B Cytotoxicity Assays (MTT & LDH) A->B C Determine Non-Toxic Concentration Range B->C D MEA Baseline Recording C->D E Induce Epileptiform Activity (4-AP or High K+) D->E F Apply 7-Thia-1,3-diazaspiro [4.4]nonane-2,4-dione E->F G Positive Control (e.g., Valproic Acid) E->G H MEA Post-Treatment Recording F->H G->H I Spike & Burst Analysis H->I K Dose-Response Curve Generation I->K J Network Synchrony Analysis J->K L Determine IC50 K->L four_ap_mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Kv Voltage-gated K+ Channels AP->Kv CaV Voltage-gated Ca2+ Channels AP->CaV FourAP 4-Aminopyridine FourAP->Kv Blocks Kv->AP Repolarization Vesicle Glutamate Vesicles CaV->Vesicle Ca2+ Influx Glutamate Glutamate Release Vesicle->Glutamate Receptor Glutamate Receptors (AMPA/NMDA) Glutamate->Receptor Depol Depolarization & Increased Firing Receptor->Depol

Caption: 4-AP blocks K+ channels, prolonging depolarization.

V. Conclusion

The described in vitro assay provides a robust and reliable platform for the initial screening of the anticonvulsant potential of novel compounds such as this compound. By integrating cytotoxicity assessments with functional evaluations using established in vitro seizure models and advanced recording technologies like MEA, researchers can efficiently identify promising lead candidates for further preclinical development. The flexibility of this approach allows for adaptation to different neuronal cell types, including human iPSC-derived neurons, thereby enhancing the translational relevance of the findings.

VI. References

  • Frontiers in Cellular Neuroscience. (n.d.). In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Retrieved from [Link]

  • Open Exploration Publishing. (2024, February 25). Cell culture models for epilepsy research and treatment. Retrieved from [Link]

  • PubMed. (2010, January 15). Development of multi-electrode array screening for anticonvulsants in acute rat brain slices. Retrieved from [Link]

  • MDPI. (n.d.). Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. Retrieved from [Link]

  • NeuroProof. (n.d.). 4-AP in vitro Epilepsy Model. Retrieved from [Link]

  • PubMed Central. (n.d.). How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1‐WG4 group of the ILAE/AES Joint Translational Task Force. Retrieved from [Link]

  • Acta Neurobiologiae Experimentalis. (2023, April 24). An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Retrieved from [Link]

  • MDPI. (2022, December 7). Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Retrieved from [Link]

  • Open Exploration Publishing. (2024, February 25). Cell culture models for epilepsy research and treatment. Retrieved from [Link]

  • Acta Neurobiologiae Experimentalis. (2023, April 24). An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Retrieved from [Link]

  • Frontiers. (n.d.). Modeling seizure networks in neuron-glia cultures using microelectrode arrays. Retrieved from [Link]

  • PubMed Central. (n.d.). Experimental Epileptogenesis in a Cell Culture Model of Primary Neurons from Rat Brain: A Temporal Multi-Scale Study. Retrieved from [Link]

  • PubMed. (2019, June 27). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Retrieved from [Link]

  • Frontiers. (n.d.). Modeling Epilepsy Using Human Induced Pluripotent Stem Cells-Derived Neuronal Cultures Carrying Mutations in Ion Channels and the Mechanistic Target of Rapamycin Pathway. Retrieved from [Link]

  • PubMed. (n.d.). Assessment of cell viability in primary neuronal cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium (Ca²⁺) imaging identified seizure-like activity in vitro.... Retrieved from [Link]

  • American Epilepsy Society. (2014, September 29). POTASSIUM-CONCENTRATION-BIDIRECTIONALLY-MODULATES-SEIZURE-LIKE-EVENTS-IN-THE-4-AP-EPILEPSY-MODEL-IN-VITRO-AND-IN-VIVO. Retrieved from [Link]

  • PubMed. (2025, October 1). Pathophysiological levels of extracellular calcium and potassium induce seizure-like discharges: identification of synaptic and nonsynaptic components. Retrieved from [Link]

  • PubMed. (n.d.). Extracellular Potassium and Seizures: Excitation, Inhibition and the Role of Ih. Retrieved from [Link]

  • ResearchGate. (n.d.). Seizures and interictal activity in the high-potassium model a, In the.... Retrieved from [Link]

  • PubMed. (n.d.). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Retrieved from [Link]

  • NMI. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • PubMed. (n.d.). Spiro hydantoin aldose reductase inhibitors. Retrieved from [Link]

  • Oxford Academic. (2018, February 8). In Vitro Screening for Seizure Liability Using Microelectrode Array Technology. Retrieved from [Link]

  • American Epilepsy Society. (2018, November 5). Toxicological-Evaluation-of-Convulsant-and-Anticonvulsant-Drugs-in-Human-iPSC-Derived-Cortical-Neuronal-Networks-Using-an-MEA-System. Retrieved from [Link]

  • PLOS ONE. (2014, January 8). New In Vitro Phenotypic Assay for Epilepsy: Fluorescent Measurement of Synchronized Neuronal Calcium Oscillations. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. Retrieved from [Link]

  • PubMed Central. (2025, September 30). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Multi-Electrode Array Electrophysiology. Retrieved from [Link]

  • Journal of Advanced Zoology. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]

  • NEUROFIT. (n.d.). Viability and survival test. Retrieved from [Link]

  • eNeuro. (2019, February 25). Network Properties Revealed during Multi-Scale Calcium Imaging of Seizure Activity in Zebrafish. Retrieved from [Link]

  • Springer Link. (n.d.). In Vivo Calcium and Neurotransmitter Fluorescence Imaging in Acute Models of Epilepsy. Retrieved from [Link]

  • Neuroservices-Alliance. (2025, February 19). Microelectrode arrays (MEA), an ideal platform for translational epilepsy research and drug profiling. Retrieved from [Link]

  • PubMed Central. (n.d.). Seizure event detection using intravital two-photon calcium imaging data. Retrieved from [Link]

  • PubMed Central. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Retrieved from [Link]

  • PubMed Central. (2017, March 16). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. Retrieved from [Link]

  • PubMed. (n.d.). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Retrieved from [Link]

  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Retrieved from [Link]

  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]

  • ChemRxiv. (2025, May 6). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. Retrieved from [Link]

  • PubMed. (n.d.). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Retrieved from [Link]

  • NIH. (n.d.). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Retrieved from [Link]

  • PubMed. (n.d.). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... Retrieved from [Link]

Sources

Application Note: Evaluating the Anticancer Activity of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione on the MCF-7 Human Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Breast cancer remains a significant global health challenge, necessitating the continuous development of novel and effective therapeutic agents. The MCF-7 human breast adenocarcinoma cell line is a well-characterized, estrogen-receptor-positive (ER+) luminal A model that is instrumental in the primary screening of potential anticancer compounds.[1] This application note details a comprehensive suite of protocols to investigate the anticancer potential of a novel heterocyclic compound, 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, against the MCF-7 cell line.

Heterocyclic scaffolds, particularly those containing sulfur and nitrogen, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] Spirocyclic systems, in particular, offer a unique three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets. While the specific activity of this compound is under investigation, related structures like thiazolidinones have demonstrated promising anticancer effects.[4]

This guide provides a logical, field-proven workflow for researchers in oncology and drug development. It begins with an assessment of cytotoxicity to determine the compound's potency and progresses to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution. The causality behind each step is explained to ensure robust and reproducible results.

Experimental Workflow Overview

The evaluation of a novel compound's anticancer activity is a multi-step process. This workflow is designed to first establish efficacy and then to elucidate the mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A MCF-7 Cell Culture B Compound Preparation & Dosing A->B C MTT Assay for Cell Viability B->C D IC50 Value Determination C->D E Apoptosis Assay (Annexin V/PI) D->E Treat at IC50 F Cell Cycle Analysis (PI Staining) D->F Treat at IC50 H Mechanism of Action Hypothesis E->H F->H G Western Blot Analysis (Optional) G->H

Caption: A logical workflow for evaluating the anticancer properties of a novel compound.

PART 1: Cytotoxicity Assessment using MTT Assay

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on the viability of cancer cells.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[6]

Protocol 1: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Maintain MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/ml human insulin in a humidified incubator at 37°C with 5% CO2.[1][7]

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.[5]

    • Incubate for 24 hours to allow cells to attach firmly.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.[9]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[7]

    • Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[10]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Example Data Presentation
CompoundCell LineIncubation TimeIC50 (µM) [Example]
This compoundMCF-748 hours22.5 ± 2.8
Doxorubicin (Positive Control)MCF-748 hours0.9 ± 0.2

Note: The data presented are for illustrative purposes only.

PART 2: Elucidating the Mechanism of Cell Death

Once the IC50 value is established, the next critical step is to understand how the compound induces cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[11] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can label these early apoptotic cells.[12] Propidium Iodide (PI) is a nucleic acid stain that is excluded by live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells with compromised membranes.[12] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Cell Treatment and Harvesting:

    • Seed 1 x 10^6 MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.[12] Wash the cell pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][12]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • The cell population will be distinguished into four quadrants:

      • Lower-Left (Annexin V- / PI-): Viable cells.[12]

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[12]

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[12]

      • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[15] PI staining of DNA allows for the quantitative analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in different cycle phases.[16][17]

  • Cell Treatment and Fixation:

    • Seed and treat MCF-7 cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[16][17]

    • Incubate at 4°C for at least 2 hours (or store at -20°C for several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[18]

    • The staining solution typically contains: 50 µg/mL PI, 0.1% Triton X-100 (to permeabilize the nuclear membrane), and 100 µg/mL RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1 peak, S phase, and G2/M peak).

    • Quantify the percentage of cells in each phase using cell cycle analysis software.

PART 3: Investigating Molecular Mechanisms (Optional Extension)

Based on the results from the apoptosis and cell cycle assays, a deeper investigation into the molecular pathways can be performed using Western blotting. A common pathway implicated in drug-induced apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.[19]

Protocol 4: Western Blot for Apoptotic Markers
  • Protein Extraction and Quantification:

    • Treat MCF-7 cells with the compound at its IC50 for various time points (e.g., 0, 12, 24, 48 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:

      • Bcl-2: An anti-apoptotic protein.[20]

      • Bax: A pro-apoptotic protein.[20]

      • Cleaved Caspase-3: A key executioner caspase. (Note: MCF-7 cells are known to be Caspase-3 deficient, so observing cleavage might not be possible unless using a cell line with reconstituted Caspase-3.[21] However, checking for the activation of other caspases like Caspase-7 or -9 could be an alternative).[19][22]

      • β-actin: A loading control to ensure equal protein loading.[23]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Proposed Signaling Pathway and Conclusion

The collective data from these experiments will allow for the formulation of a hypothesis regarding the compound's mechanism of action. For instance, a decrease in cell viability, an increase in the Annexin V-positive population, an accumulation of cells in the G2/M phase, and a corresponding decrease in Bcl-2 and increase in Bax expression would strongly suggest that this compound induces apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway, potentially initiated by cell cycle arrest.

G compound 7-Thia-1,3-diazaspiro [4.4]nonane-2,4-dione cell_cycle Cell Cycle Arrest (e.g., at G2/M) compound->cell_cycle bcl2_fam Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax) cell_cycle->bcl2_fam mito Mitochondrial Permeabilization bcl2_fam->mito caspase Caspase Cascade Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential mechanism: induction of apoptosis via cell cycle arrest.

This comprehensive set of protocols provides a robust framework for the initial characterization of the anticancer activity of this compound. The self-validating nature of progressing from broad cytotoxicity screening to specific mechanistic assays ensures a high degree of scientific integrity and provides trustworthy data for further drug development endeavors.

References

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of ratio of Bax/Bcl-2 expression in MCF-7.... Retrieved from [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Tan, M. L., et al. (2013). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS One. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Chen, Y., et al. (2022). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. NIH. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2018). Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis using propidium iodide (PI) staining and flow.... Retrieved from [Link]

  • Li, X., et al. (1999). Reconstitution of Caspase 3 Sensitizes MCF-7 Breast Cancer Cells to Doxorubicin- and Etoposide-induced Apoptosis. AACR Journals. Retrieved from [Link]

  • Chemical Methodologies. (2023). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis detection in MCF-7 cells using annexin V − FITC/PI.... Retrieved from [Link]

  • YouTube. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells.... Retrieved from [Link]

  • ResearchGate. (n.d.). The order of activity toward the MCF-7 cell lines. Retrieved from [Link]

  • Bio-protocol. (2020). 2.7. Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting analysis of PARP, Bcl-2/Bax, and caspase-3 of the PC3.... Retrieved from [Link]

  • ResearchGate. (n.d.). The tested compound effects on MCF-7 tumoral cells' viability. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. PMC - NIH. Retrieved from [Link]

  • Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Novel Thiadiazoline Spiro Quinoline Analogues Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Enzyme Inhibition Kinetics of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Spirocyclic Thiohydantoins

The unique three-dimensional architecture of spirocyclic compounds has positioned them as a compelling scaffold in medicinal chemistry and drug discovery. Their rigid structures can facilitate precise interactions with biological targets, potentially leading to enhanced potency and selectivity. Among these, the 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione core, a derivative of thiohydantoin, represents a promising pharmacophore. Thiohydantoin derivatives have been implicated in a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the enzyme inhibition kinetics of this compound and its analogs.

For the purpose of this guide, we will use a hypothetical scenario where this compound is investigated as an inhibitor of a model cysteine protease, such as papain. The principles and protocols detailed herein are broadly applicable to other enzymes and can be adapted accordingly.

Pillar 1: Foundational Principles of Enzyme Inhibition Kinetics

A thorough understanding of enzyme kinetics is paramount to elucidating the mechanism of action of a novel inhibitor. The initial velocity of an enzyme-catalyzed reaction is typically described by the Michaelis-Menten equation. The introduction of an inhibitor can modulate this relationship in several ways, each providing insight into the inhibitor's binding mode.

Key Kinetic Parameters:
  • Michaelis Constant (Km): The substrate concentration at which the initial reaction velocity is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate.

  • Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Inhibition Constant (Ki): A measure of the potency of an inhibitor; it represents the concentration of inhibitor required to produce 50% inhibition. A lower Ki value signifies a more potent inhibitor.

  • IC50: The concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions. It is important to note that the IC50 value can be influenced by the substrate concentration.[1]

Modes of Reversible Inhibition:
  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This decreases Vmax, while Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

The determination of these parameters and the mode of inhibition is crucial for the rational design and optimization of drug candidates.

Pillar 2: Experimental Design and Protocols

A robust experimental design is the bedrock of reliable kinetic data. The following protocols outline the steps to determine the inhibitory properties of this compound.

Materials and Reagents:
  • Enzyme: Purified enzyme of interest (e.g., Papain, Sigma-Aldrich, P3125).

  • Substrate: A suitable chromogenic or fluorogenic substrate for the target enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for papain).

  • Inhibitor: this compound (synthesis as per established methods or custom synthesis).

  • Assay Buffer: Buffer appropriate for optimal enzyme activity (e.g., 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM dithiothreitol (DTT) for papain activation).

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO) is commonly used to dissolve organic compounds.

  • Instrumentation: A UV-Vis spectrophotometer or a microplate reader capable of kinetic measurements.

Protocol 1: Determination of IC50

This initial experiment aims to determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Step-by-Step Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations. It is advisable to perform a wide range of dilutions initially (e.g., from 100 µM to 1 nM) to identify the inhibitory range.

  • Set up the assay in a 96-well plate. Each well should contain:

    • Assay Buffer

    • A fixed concentration of the enzyme.

    • Varying concentrations of the inhibitor.

    • A control well with DMSO instead of the inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature to allow for binding equilibrium to be reached.

  • Initiate the reaction by adding a fixed concentration of the substrate (typically at or near the Km value).

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction velocities (v0) from the linear portion of the progress curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition and Ki

This experiment involves measuring the enzyme kinetics at various substrate and inhibitor concentrations to elucidate the mechanism of inhibition.

Step-by-Step Procedure:

  • Determine the Km of the substrate in the absence of the inhibitor by measuring the initial reaction velocities at varying substrate concentrations.

  • Select a range of inhibitor concentrations based on the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • For each inhibitor concentration (including zero), perform a series of assays with varying substrate concentrations.

  • Measure the initial reaction velocities (v0) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/v0 versus 1/[S]).[2][3] The pattern of the lines will indicate the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

  • Alternatively, and more accurately, use non-linear regression analysis to fit the data directly to the appropriate Michaelis-Menten equation for each inhibition model.[4] This will provide more reliable estimates of Km, Vmax, and Ki.

Pillar 3: Data Analysis and Interpretation

Data Presentation:

The kinetic parameters obtained should be summarized in a clear and concise table for easy comparison.

ParameterNo Inhibitor+ Inhibitor (Conc. 1)+ Inhibitor (Conc. 2)
Apparent Km (µM)
Apparent Vmax (µmol/min)
Ki (µM) N/A
Mode of Inhibition N/A
Graphical Representations:

Visualizing the data is essential for interpretation.

Michaelis-Menten Plot:

Michaelis_Menten cluster_no_inhibitor No Inhibitor cluster_inhibitor + Inhibitor origin xaxis [Substrate] origin->xaxis yaxis Initial Velocity (v₀) origin->yaxis p1 p2 p3 p4 i1 i2 i3 i4

Caption: Michaelis-Menten plot showing the effect of an inhibitor on enzyme kinetics.

Lineweaver-Burk Plot:

Lineweaver_Burk cluster_competitive Competitive cluster_noncompetitive Non-competitive origin xaxis 1/[S] origin->xaxis yaxis 1/v₀ origin->yaxis a1 a2 a1->a2 b1 b2 b1->b2 c1 c2 c1->c2 d1 d2 d1->d2

Caption: Lineweaver-Burk plot illustrating different modes of reversible enzyme inhibition.

Trustworthiness and Self-Validation

To ensure the integrity of the kinetic data, several validation steps are crucial:

  • Enzyme Purity and Activity: The purity of the enzyme should be confirmed (e.g., by SDS-PAGE), and its specific activity should be consistent across experiments.

  • Inhibitor Purity: The purity of the synthesized this compound should be verified (e.g., by NMR, HPLC, and mass spectrometry). Impurities could lead to misleading kinetic results.

  • Solvent Effects: The concentration of DMSO should be kept constant across all assays and should not exceed a level that affects enzyme activity (typically <1-2%).

  • Linearity of the Assay: Ensure that the initial velocities are measured within the linear range of product formation over time and that the substrate depletion is minimal (<10%).

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions

This application note provides a robust framework for the detailed kinetic characterization of this compound as an enzyme inhibitor. By systematically determining the IC50, mode of inhibition, and Ki value, researchers can gain profound insights into its mechanism of action. This knowledge is fundamental for structure-activity relationship (SAR) studies and the subsequent optimization of this promising scaffold into a potent and selective therapeutic agent. Further investigations could involve biophysical techniques (e.g., isothermal titration calorimetry or surface plasmon resonance) to confirm the binding affinity and thermodynamics of the enzyme-inhibitor interaction.

References

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

  • A quick method for the determination of inhibition constants. PMC. [Link]

  • A graphical method for determining inhibition parameters for partial and complete inhibitors. Europe PMC. [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. [Link]

  • Inhibition Kinetics Measurement. Protocols.io. [Link]

  • Kinetic Analysis of Inhibitor Actions on Enzymes. Ainfo. [Link]

  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate. [Link]

  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

Sources

Application Notes & Protocols: Molecular Docking of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione with High-Value Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for conducting molecular docking studies on 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, a spirocyclic heterocyclic compound with potential therapeutic relevance. Recognizing the growing importance of computational methods in early-stage drug discovery, we present a detailed, rationale-driven protocol that moves beyond a simple list of steps. This guide explains the causality behind experimental choices, from target selection to the nuanced interpretation of docking results. We outline complete workflows for ligand and protein preparation, docking execution using AutoDock Vina, and post-simulation analysis. To ensure scientific rigor, a protocol for validating the docking procedure is also included. The methodologies are designed for researchers, scientists, and drug development professionals seeking to employ in silico techniques to probe the interaction of novel small molecules with validated biological targets.

Introduction: The Rationale for In Silico Investigation

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, and spirocyclic systems—characterized by two rings sharing a single atom—offer a unique three-dimensional architecture that can enhance binding affinity and specificity to protein targets. This compound (PubChem CID: 18442720 for the parent 2,7-Diazaspiro[4.4]nonane-1,3-dione structure) belongs to this promising class of molecules[1]. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecule (receptor)[2]. This in silico approach accelerates drug discovery by enabling rapid screening of compounds and providing insights into their potential mechanisms of action before committing to costly and time-consuming experimental synthesis and testing[3].

This guide details the application of molecular docking to investigate the potential of this compound against two distinct, high-value therapeutic targets selected based on the known biological activities of similar heterocyclic compounds.

Strategic Selection of Target Proteins

The choice of a target protein is a critical first step. Given that the specific biological profile of this compound is not extensively documented, we select targets based on the established activities of related spiro-hydantoin and heterocyclic structures, which have shown promise as both anticonvulsant and antimicrobial agents.

Anticonvulsant Target: Synaptic Vesicle Glycoprotein 2A (SV2A)

Many antiepileptic drugs (AEDs) function by modulating ion channels or neurotransmitter systems[4]. The Synaptic Vesicle Glycoprotein 2A (SV2A) is a validated target for broad-spectrum anticonvulsants like Levetiracetam[5][6]. SV2A is integral to the synaptic vesicle cycle and modulates the release of neurotransmitters. A strong correlation exists between a ligand's binding affinity for SV2A and its anticonvulsant potency, making it an excellent target for screening novel AED candidates[6].

  • Selected PDB Structure: 6XKL (Human SV2A bound to Levetiracetam)

Antimicrobial Target: DNA Gyrase Subunit B (GyrB)

The emergence of antimicrobial resistance necessitates the discovery of new antibiotics acting on novel targets[7]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a prime target for antibacterial agents[8]. The enzyme consists of two subunits, GyrA and GyrB. The GyrB subunit contains the ATP-binding site, which is a well-established target for several classes of antibiotics. Inhibition of this site disrupts the enzyme's function, leading to bacterial cell death[8].

  • Selected PDB Structure: 4F86 (Escherichia coli DNA Gyrase B bound to an inhibitor)

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a multi-stage process that requires careful preparation of both the ligand and the target protein to ensure a chemically and biologically relevant simulation. The general workflow is depicted below.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Protocol I: Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Protocol III: Docking Execution (Grid Box Definition & Running AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protocol II: Target Protein Preparation (Cleaning, H-Addition, Charge Assignment) Protein_Prep->Docking Results Protocol IV: Results Analysis (Binding Affinity, Pose, Interactions) Docking->Results Validation Protocol V: Docking Validation (Redocking Control) Results->Validation Validate Methodology

Figure 1: General workflow for a molecular docking study.

Detailed Application Protocols

This section provides step-by-step methodologies for each phase of the docking workflow. It is assumed that the user has a basic understanding of molecular visualization software and command-line interfaces.

Required Software and Resources
  • Docking Software: AutoDock Vina ([Link]).

  • Preparation Tools: AutoDock Tools (MGLTools) ([Link]).

  • Structure Databases: Protein Data Bank (PDB) ([Link]), PubChem ([Link]).

Protocol I: Ligand Preparation

The accuracy of a docking simulation is highly dependent on a high-quality, low-energy 3D conformation of the ligand[9].

  • Obtain 2D Structure: Obtain the SMILES string for this compound. A reliable method is to draw the structure in a chemical drawing program like ChemDraw or MarvinSketch. The CAS number is 212710-51-5[10].

  • Generate 3D Coordinates: Use a program like UCSF ChimeraX to convert the 2D representation (SMILES) into a 3D structure.

    • In ChimeraX: open smiles:C1C(S1)C2(C(=O)NC(=O)N2)

  • Add Hydrogens: Add hydrogens to the structure to satisfy valence.

    • In ChimeraX: addh

  • Assign Partial Charges: Assign partial charges to each atom, which are crucial for calculating electrostatic interactions. Gasteiger charges are commonly used for ligands[11].

    • In ChimeraX: addcharge

  • Energy Minimization: This is a critical step to relieve any steric strain and find a low-energy conformation. Use a force field like AMBER.

    • In ChimeraX: minimize

  • Save in PDBQT Format: AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic coordinates, partial charges, and information on rotatable bonds[12].

    • Use AutoDock Tools to convert the energy-minimized PDB file to PDBQT format. This process automatically detects rotatable bonds, which is essential for flexible ligand docking[13].

Protocol II: Target Protein Preparation

Protein crystal structures from the PDB are raw data and must be carefully prepared to be suitable for docking[14][15].

  • Download PDB File: Download the desired PDB files (e.g., 6XKL for SV2A and 4F86 for GyrB).

  • Clean the Structure: The PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands from the experiment.

    • Action: Delete all water molecules (unless a specific water molecule is known to be critical for binding).

    • Action: Remove any co-crystallized ligands, inhibitors, or other heteroatoms from the binding site[15].

    • Action: If the protein is a multimer, retain only the chain(s) that form the binding site of interest. For 6XKL, the inhibitor binds to chain A.

  • Add Hydrogens and Assign Charges: PDB files typically do not include hydrogen atoms. These must be added, particularly polar hydrogens, as they are key to forming hydrogen bonds[16].

    • Action: Use a tool like the Dock Prep function in ChimeraX or the Protein Preparation Wizard in Maestro (Schrödinger) to add hydrogens and optimize the hydrogen-bonding network[17].

    • Action: Assign atomic partial charges. Kollman charges are a standard choice for proteins[18].

  • Save in PDBQT Format: As with the ligand, the prepared protein structure must be saved in the PDBQT format for use with AutoDock Vina.

Protocol III: Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box): Docking calculations are performed within a defined 3D space called a grid box. This box should encompass the entire binding pocket of the target protein.

    • Causality: A well-defined grid box focuses the computational search, increasing efficiency and accuracy. A box that is too small may cut off potential binding modes, while one that is too large will needlessly increase calculation time.

    • Method: A common strategy is to center the grid box on the position of the co-crystallized ligand from the original PDB file. In ChimeraX or AutoDock Tools, you can select the original ligand to define the center and then adjust the size (in Ångströms) to ensure it covers the entire active site, typically with a 4-5 Å buffer around the ligand.

  • Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters.

  • Run the Docking Simulation: Execute Vina from the command line.

    • vina --config config.txt --log docking_log.txt

Analysis and Interpretation of Docking Results

The output from Vina is a PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity scores[19].

Quantitative Analysis
ParameterDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy (ΔG) between the ligand and the protein.More negative values indicate stronger, more favorable binding[20][21]. Scores more negative than -7.0 kcal/mol generally suggest moderate to strong interaction[22].
RMSD (Ångström) Root Mean Square Deviation. It measures the average distance between atoms of two superimposed molecules.Used in two contexts: 1) To compare different docked poses (low RMSD between top poses suggests a well-defined binding mode). 2) In validation, to compare the docked pose to the experimental pose (RMSD < 2.0 Å indicates a successful prediction)[23].

Table 1: Key parameters for interpreting docking results.

Qualitative Analysis: Visual Inspection

The docking score alone is not sufficient; visual inspection of the top-ranked poses is essential to determine if the binding is chemically sensible[24].

  • Load Complex into Visualizer: Open the prepared protein PDBQT file and the docking_output.pdbqt file in a molecular visualizer like Discovery Studio.

  • Analyze Intermolecular Interactions: Examine the non-covalent interactions between the ligand and the protein's active site residues. The presence of multiple, favorable interactions validates the binding score.

G Ligand Ligand (7-Thia-1,3-diazaspiro...) Protein Protein Active Site Residue Ligand->Protein Hydrogen Bond (e.g., with Asp, Glu, Ser) Ligand->Protein Hydrophobic Interaction (e.g., with Val, Leu, Phe) Ligand->Protein Van der Waals Forces Ligand->Protein Electrostatic Interaction

Figure 2: Common intermolecular interactions in a protein-ligand complex.

  • Hydrogen Bonds: Look for H-bonds between the ligand's hydrogen bond donors/acceptors (like the N-H and C=O groups in the spiro-dione ring) and polar residues in the protein (e.g., Ser, Thr, Asp, Gln).

  • Hydrophobic Interactions: Identify interactions between nonpolar regions of the ligand and hydrophobic pockets in the protein lined with residues like Val, Leu, Ile, and Phe.

  • Evaluate the Pose: Does the ligand fit snugly into the binding pocket? Are there any steric clashes? A good pose will have high shape complementarity with the active site.

Protocol V: Ensuring Trustworthiness through Validation

A critical step to ensure the reliability of your docking protocol is to perform a redocking experiment[19]. This process validates that the chosen software and parameters can accurately reproduce a known, experimentally determined binding pose.

  • Select a Validation System: Choose a protein-ligand complex from the PDB with a high-resolution crystal structure. For our targets, the original PDB files (6XKL and 4F86) are perfect as they contain co-crystallized ligands (Levetiracetam and an inhibitor, respectively).

  • Prepare for Redocking:

    • Prepare the protein as described in Protocol II .

    • Extract the co-crystallized ligand from the PDB file and prepare it as described in Protocol I . Save its original coordinates for later comparison.

  • Execute Docking: Run the docking simulation using the prepared protein and the extracted ligand, with the grid box centered on the ligand's original position.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto its original crystallographic pose and calculate the RMSD between the heavy atoms.

  • Interpret Validation Result:

    • Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate and reliable[19].

    • Failure: An RMSD > 2.0 Å suggests that the protocol's parameters (e.g., scoring function, grid box size) may need to be optimized for this particular target system.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for conducting molecular docking of this compound against potential anticonvulsant and antimicrobial targets. By following these detailed protocols—from reasoned target selection to rigorous validation—researchers can generate reliable in silico data to guide further investigation.

Positive results from these docking studies, such as a high binding affinity and a well-supported binding pose, would strongly suggest that this compound is a promising candidate for further development. The logical next steps would include more advanced computational analyses, such as molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time, followed by in vitro experimental validation to confirm the predicted biological activity.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]

  • Tiwari, S. K., & Singh, R. K. (2014). Novel Targets for Antimicrobials. PMC - NIH. Available at: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Quora. Available at: [Link]

  • Bialer, M., & White, H. S. (2010). Molecular targets for antiepileptic drug development. PMC - PubMed Central. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Bacterial protein targets. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • PLOS ONE. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS ONE. Available at: [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results? ResearchGate. Available at: [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. Available at: [Link]

  • Pinheiro, P. F., et al. (2021). Key Topics in Molecular Docking for Drug Design. PMC. Available at: [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]

  • Kenda, B. M., et al. (2008). SV2A Protein Is a Broad-Spectrum Anticonvulsant Target. PubMed. Available at: [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available at: [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Thoreauchem. (n.d.). This compound-212710-51-5. Thoreauchem. Available at: [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[4.4]nonane-1,3-dione. PubChem. Available at: [Link]

Sources

Application Notes & Protocols: Derivatization of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirohydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant and anticancer properties.[1][2][3][4] The introduction of a sulfur atom into the spirocyclic ring system to form the 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione core can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of this scaffold, focusing on modifications at the N1 and N3 positions of the hydantoin ring to support robust Structure-Activity Relationship (SAR) studies. We detail methodologies for N-alkylation and N-acylation, explaining the chemical rationale behind reagent selection and reaction optimization to empower researchers in drug discovery and development.

Introduction: The Thiaspiro-Hydantoin Scaffold in Drug Discovery

Spirocyclic systems, where two rings share a single carbon atom, offer a distinct three-dimensional geometry that is highly advantageous for exploring protein binding pockets compared to traditional flat aromatic structures. Spirohydantoins, in particular, have been successfully developed into drugs like Sorbinil, an aldose reductase inhibitor.[3] The this compound scaffold combines the favorable properties of the hydantoin moiety with a sulfur-containing five-membered ring.

The primary objective of derivatizing this core is to systematically probe the chemical space around the scaffold to understand how different functional groups impact biological activity. SAR studies based on this derivatization are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[4][5] The most accessible and chemically tractable positions for derivatization are the nitrogen atoms of the hydantoin ring (N1 and N3), which possess nucleophilic protons that can be readily substituted.

Diagram 1: Rationale for SAR Derivatization

The following diagram illustrates the strategic vectors for chemical modification on the this compound core scaffold. Modifications at the R¹ and R³ positions allow for systematic exploration of steric and electronic properties to optimize interactions with a biological target.

Caption: Strategic derivatization points on the core scaffold for SAR studies.

Synthesis of the Core Scaffold

The parent scaffold, this compound, can be synthesized via a modified Bucherer-Bergs reaction. This one-pot multicomponent reaction typically involves a ketone, an ammonium source (e.g., ammonium carbonate), and a cyanide source (e.g., potassium cyanide). The analogous synthesis for the oxa-variant starting from 3-ketotetrahydrofuran is well-documented and provides a reliable template for this procedure.[6]

Starting Material: Tetrahydrothiophen-3-one.

Reaction: Tetrahydrothiophen-3-one reacts with potassium cyanide and ammonium carbonate in a heated aqueous ethanol solution to form the spirohydantoin. The reaction proceeds through the formation of an aminonitrile intermediate which then cyclizes.

Derivatization Strategies & Protocols

The hydantoin ring contains two secondary amide protons (N1-H and N3-H) that can be selectively or sequentially functionalized. The N3-H proton is generally more acidic and sterically less hindered, often making it the more reactive site.[7] However, reaction conditions can be tuned to favor substitution at N1.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, purification, and characterization of novel derivatives.

Diagram 2: Experimental Workflow

Workflow arrow arrow A Starting Material (Core Scaffold) B Derivatization Reaction (e.g., N-Alkylation) A->B C Reaction Monitoring (TLC, LC-MS) B->C C->B Reaction Incomplete D Aqueous Work-up & Extraction C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, HRMS, Purity) E->F G Biological Screening (SAR Data) F->G

Caption: General workflow for synthesis, purification, and analysis of derivatives.

Protocol 1: N-Alkylation via Williamson Ether Synthesis Analogue

N-alkylation introduces alkyl groups that can probe lipophilic pockets, alter solubility, and block potential metabolic sites. The choice of base is critical: strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions, while milder bases like potassium carbonate (K₂CO₃) can be used in polar aprotic solvents like DMF or acetonitrile.[8][9]

Objective: To synthesize a library of N3-alkylated derivatives.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Iodomethane, Ethyl bromoacetate) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the core scaffold (1.0 equiv) and anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 equiv) to the solution.

  • Stir the suspension at room temperature for 30 minutes to facilitate salt formation.

  • Add the desired alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 40-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.[10]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient) to yield the pure N-alkylated product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Causality and Insights:

  • Why K₂CO₃ and DMF? K₂CO₃ is a mild base, sufficient to deprotonate the more acidic N3-H. Its heterogeneity is well-suited for controlled reactions. DMF is a polar aprotic solvent that effectively dissolves the reagents and intermediates, promoting the Sₙ2 reaction.

  • Regioselectivity: Under these conditions, alkylation will predominantly occur at the N3 position due to its higher acidity and lower steric hindrance compared to N1. To achieve N1 alkylation, the N3 position would typically need to be protected first.

Protocol 2: N-Acylation

N-acylation introduces carbonyl-containing moieties, which can act as hydrogen bond acceptors and introduce different electronic properties. This is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Objective: To synthesize a library of N3-acylated derivatives.

Materials:

  • This compound (1.0 equiv)

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 equiv)

  • Triethylamine (Et₃N) or Pyridine (3.0 equiv)

  • Dichloromethane (DCM) or Toluene, anhydrous

Step-by-Step Protocol:

  • Dissolve the core scaffold (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (Et₃N or Pyridine, 3.0 equiv) to the solution.

  • Add the acyl chloride (1.2 equiv) dropwise. A precipitate (triethylammonium chloride) may form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated product.

  • Confirm the structure and purity via spectroscopic methods.

Causality and Insights:

  • Why Et₃N? Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. It is non-nucleophilic and easily removed during work-up.

  • Reaction Conditions: The reaction is performed at 0 °C initially to control the exothermic reaction with the highly reactive acyl chloride, preventing potential side reactions.

Data Summary for SAR Analysis

Systematic derivatization allows for the construction of a data table to correlate structural changes with biological activity. This is the cornerstone of any SAR study.[11]

Compound ID Modification (R³ Group) Reaction Type Yield (%) Biological Activity (IC₅₀, µM)
SCAFFOLD-01 -H (Parent)-->100
DERIV-01A -CH₃ (Methyl)N-Alkylation8550.2
DERIV-01B -CH₂Ph (Benzyl)N-Alkylation7815.8
DERIV-01C -CH₂CO₂Et (Ethyl Acetate)N-Alkylation7222.5
DERIV-02A -C(O)CH₃ (Acetyl)N-Acylation9185.1
DERIV-02B -C(O)Ph (Benzoyl)N-Acylation8833.7

Table 1: Example data summary for SAR analysis. Yields and biological activity values are hypothetical and for illustrative purposes.

Interpretation of Example Data:

  • The introduction of a benzyl group (DERIV-01B) significantly improved potency, suggesting a potential hydrophobic or π-stacking interaction in the target's binding site.

  • Simple acylation (DERIV-02A) was detrimental to activity, while a larger benzoyl group (DERIV-02B) recovered some potency, highlighting the importance of steric and electronic factors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The robust N-alkylation and N-acylation protocols described herein provide a reliable foundation for creating diverse chemical libraries. By systematically modifying the N1 and N3 positions and carefully analyzing the resulting SAR data, researchers can rationally design next-generation compounds with improved potency, selectivity, and drug-like properties.

References

  • Cook, A. H., Heilbron, I. & Levy, A. L. 163. Studies in the azole series. Part XII. The interaction of α-amino-nitriles, carbon disulphide, and ethyl chloroformate. J. Chem. Soc.0 , 1598–1609 (1947). URL: [Link]

  • López-Vallejo, F. et al. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. J. Comb. Chem.10 , 625–634 (2008). URL: [Link]

  • Koinas, D. et al. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv (2022) doi:10.26434/chemrxiv-2022-h2s5z. URL: [Link]

  • Greiner, L. C. et al. Synthesis of N-acylated and hydantoin-containing pseudo-NPs. ResearchGate (2021). URL: [Link]

  • Pękala, E. et al. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules26 , 5936 (2021). URL: [Link]

  • Padyana, A. K. et al. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chem. Commun. (2024). URL: [Link]

  • Sarges, R., Schnur, R. C., Belletire, J. L. & Peterson, M. J. Spiro hydantoin aldose reductase inhibitors. J. Med. Chem.28 , 1716–1720 (1985). URL: [Link]

  • Kumar, C. S. A. et al. Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study. Invest. New Drugs27 , 327–337 (2009). URL: [Link]

  • Kavitha, C. V. et al. Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Invest. New Drugs27 , 348–363 (2009). URL: [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. Available at: [Link]. (Accessed: 18th January 2026)

  • El-Adl, K. et al. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR L858R/T790M Mutations. Pharmaceuticals15 , 875 (2022). URL: [Link]

  • Chouchène, N. et al. Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. Molecules25 , 5757 (2020). URL: [Link]

  • Teng, Y. & Yu, P. Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research6 , 424–427 (2014). URL: [Link]

  • El-Adl, K. et al. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR. Semantic Scholar (2022). URL: [Link]

Sources

Application Notes and Protocols: The Emerging Role of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione. This spirohydantoin derivative represents a compelling scaffold for the development of novel therapeutic agents, particularly as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. These notes offer insights into its synthesis, mechanism of action, and detailed protocols for its preparation and biological evaluation.

Introduction: The Significance of the Spirohydantoin Scaffold

In the landscape of modern drug discovery, molecular scaffolds that provide rigid, three-dimensional conformations are highly sought after. Spirocyclic systems, characterized by two rings connected through a single common atom, fulfill this requirement exceptionally well. The constrained nature of the spiro-junction limits conformational flexibility, allowing for a more precise orientation of functional groups for optimal interaction with biological targets.

The hydantoin moiety (imidazolidine-2,4-dione) is a well-established pharmacophore present in numerous approved drugs, including antiepileptics like phenytoin. The this compound scaffold combines the favorable properties of the hydantoin ring with a sulfur-containing five-membered ring (tetrahydrothiophene). This unique combination offers a novel chemical space for designing selective and potent inhibitors for various enzymatic targets. While the broader spirohydantoin class has been explored for anticancer, central nervous system, and antiandrogenic activities, a primary and promising application for this thia-derivative lies in the inhibition of aldose reductase.[1][2][3][4]

Chemical Properties and Synthesis

The structural foundation of this compound provides a robust platform for synthetic elaboration and biological screening.

Core Chemical Structure and Properties

The molecule features a central quaternary carbon (the spiro atom) linking a hydantoin ring and a tetrahydrothiophene ring. The hydantoin ring provides crucial hydrogen bond donors (N-H groups) and acceptors (C=O groups), which are often pivotal for anchoring the molecule within an enzyme's active site. The thioether in the second ring introduces a polarizable sulfur atom and can influence the overall lipophilicity and metabolic profile of derivatives.

PropertyValueReference
CAS Number 212710-51-5[5]
Molecular Formula C₆H₈N₂O₂S[5]
Molecular Weight 172.2 g/mol [5]
InChI Key MDNCSTBDLRSGIJ-UHFFFAOYSA-N[5]
Purity ≥95% (Commercially available)[5]
Rationale and Protocol for Synthesis

The most direct and established method for synthesizing hydantoins from a ketone precursor is the Bucherer-Bergs reaction. This one-pot multicomponent reaction provides an efficient route to the desired spiro-scaffold from the readily available tetrahydrothiophen-3-one. The reaction proceeds via the formation of an aminonitrile intermediate, which subsequently cyclizes upon heating to form the stable hydantoin ring. A similar procedure has been successfully employed for the oxygen analog, starting from 3-ketotetrahydrofuran.[6]

reagents Tetrahydrothiophen-3-one + KCN, (NH₄)₂CO₃ reaction_mix Heat Reaction Mixture (e.g., 55°C) reagents->reaction_mix Bucherer-Bergs Reaction workup Acidify and Evaporate reaction_mix->workup Cyclization purify Recrystallize Product workup->purify Precipitation final_product This compound purify->final_product

Caption: Workflow for the synthesis of the target compound.

Protocol 1: Synthesis via Bucherer-Bergs Reaction

  • Materials:

    • Tetrahydrothiophen-3-one

    • Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Ethanol

    • Water

    • 2 N Hydrochloric acid (HCl)

  • Procedure:

    • In a suitable reaction vessel, prepare a solution of ammonium carbonate (approx. 1.8-2.0 molar equivalents) in a mixed solvent of ethanol and water.

    • Add tetrahydrothiophen-3-one (1.0 molar equivalent) to the solution.

    • Heat the resulting mixture to approximately 55°C with stirring.

    • CAUTION: In a well-ventilated fume hood, prepare a solution of potassium cyanide (approx. 1.0 molar equivalent) in water. Add this solution dropwise to the heated reaction mixture.

    • Stir the reaction vigorously at 55°C for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent in vacuo.

    • Dissolve the resulting residue in a minimum amount of water.

    • Carefully acidify the solution with 2 N HCl. The product should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation and collect the solid product by filtration.

    • Wash the crude product with cold water and dry it.

    • For purification, recrystallize the product from a suitable solvent such as ethanol to yield the refined this compound.

  • Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), to verify the correct molecular weight and structure.

Application in Medicinal Chemistry: Aldose Reductase Inhibition

A primary therapeutic application for this scaffold is the inhibition of aldose reductase (ALR2), a critical enzyme in the polyol pathway of glucose metabolism.

Mechanism of Action: Targeting Diabetic Complications

Under normal blood glucose levels, the polyol pathway plays a minor role in glucose processing.[7] However, in hyperglycemic states characteristic of diabetes mellitus, the flux of glucose through this pathway increases significantly.[8] ALR2 catalyzes the first, rate-limiting step: the NADPH-dependent reduction of glucose to sorbitol.[7][8]

The consequences of this increased activity are twofold:

  • Sorbitol Accumulation: The intracellular buildup of sorbitol creates osmotic stress, leading to cellular damage in tissues that do not depend on insulin for glucose uptake, such as nerves, the retina, and kidneys.[7][8]

  • NADPH Depletion: The high consumption of NADPH as a cofactor depletes cellular reserves of this critical reducing equivalent, impairing the ability of cells to counteract oxidative stress.[7]

These combined effects are major contributors to the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[7] By inhibiting ALR2, compounds like this compound can prevent sorbitol accumulation and oxidative stress, offering a promising therapeutic strategy to mitigate these debilitating conditions.[7]

cluster_pathway Polyol Pathway (Hyperglycemia) cluster_consequences Pathological Consequences Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose ALR2->Sorbitol NADP NADP⁺ ALR2->NADP SDH->Fructose NADPH NADPH NADPH->ALR2 Oxidative_Stress Oxidative Stress (NADPH Depletion) NADP->Oxidative_Stress Increased Ratio Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Complications Oxidative_Stress->Complications Inhibitor 7-Thia-1,3-diazaspiro [4.4]nonane-2,4-dione Inhibitor->ALR2 Inhibition

Caption: The Polyol Pathway and the inhibitory action of the title compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not extensively published, principles from related spirohydantoin inhibitors can be extrapolated.[9] The hydantoin core is typically essential for binding, often forming key hydrogen bonds with active site residues. The spirocyclic portion serves to position substituents into specific pockets of the enzyme. For ALR2 inhibitors, modifications on the N-1 and N-3 positions of the hydantoin ring are common strategies to enhance potency and selectivity.[3][10] The rigid framework of the thia-spirocycle is expected to be a critical determinant in achieving high-affinity binding.

Experimental Protocol: In Vitro ALR2 Inhibition Assay

To validate the biological activity of the synthesized compound, a robust in vitro enzymatic assay is essential. The following protocol is adapted from established spectrophotometric methods for screening ALR2 inhibitors.[7][8][11]

prep Prepare Reagents: Buffer, Enzyme, NADPH, Test Compound, Control setup Set up 96-Well Plate: Test, Blank, Positive & Enzyme Controls prep->setup preincubate Pre-incubate Plate (e.g., 37°C for 10 min) setup->preincubate initiate Initiate Reaction with Substrate (DL-glyceraldehyde) preincubate->initiate measure Kinetic Measurement: Monitor Absorbance at 340 nm initiate->measure analyze Data Analysis: Calculate % Inhibition & IC₅₀ Value measure->analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione. This document offers a plausible and robust synthetic protocol, in-depth troubleshooting advice, and answers to frequently asked questions to enhance yield, purity, and reproducibility.

I. Introduction to the Synthesis

The synthesis of this compound, a spiro-thiohydantoin derivative, is most effectively approached through a variation of the classic Bucherer-Bergs reaction.[1][2] This multicomponent reaction offers a convergent and efficient route to spirocyclic hydantoin structures from a cyclic ketone. In this proposed synthesis, tetrahydrothiophen-3-one serves as the key starting material, which, upon reaction with a cyanide source and ammonium carbonate, followed by reaction with a thiocarbonyl source or subsequent thionation, yields the desired spiro-thiohydantoin.

An analogous synthesis has been successfully employed for the oxygen-containing counterpart, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, starting from 3-ketotetrahydrofuran.[3] By adapting this established procedure and integrating principles from thiohydantoin synthesis, we can construct a reliable pathway to the target molecule.

II. Proposed Optimized Synthesis Protocol

This protocol is based on established methodologies for spirohydantoin and thiohydantoin synthesis and has been optimized for clarity and potential yield enhancement.

Reaction Scheme:

Reaction_Scheme start Tetrahydrothiophen-3-one reagents + KCN, (NH4)2CO3 Ethanol/Water, 55-60 °C intermediate Spirohydantoin Intermediate (this compound) reagents->intermediate Bucherer-Bergs Reaction

Sources

Technical Support Center: Purification of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione. As a specialized spirohydantoin containing a sulfur heterocycle, this molecule presents unique purification hurdles. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you to achieve high purity and yield.

Understanding the Source of Impurities: A Look at the Synthesis

The purification strategy for any compound is intrinsically linked to its synthesis. This compound is typically synthesized via a Bucherer-Bergs reaction, analogous to the synthesis of its oxygen-containing counterpart, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione[1]. This reaction involves the treatment of tetrahydrothiophen-3-one with an ammonium salt (like ammonium carbonate) and a cyanide source (such as potassium or sodium cyanide).

Likely Impurities from Synthesis:

  • Unreacted Starting Materials: Tetrahydrothiophen-3-one, ammonium carbonate, and cyanide salts.

  • Reaction Intermediates: α-amino nitrile intermediate.

  • Side Products: Polymerization products, and products from the hydrolysis of the hydantoin ring.

  • Isomers: Potential for isomeric byproducts, a common challenge in spirocyclic chemistry[2].

Understanding these potential impurities is the first step in designing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a strong, unpleasant odor. What is the likely cause and how can I remove it?

A1: The unpleasant odor is likely due to residual sulfur-containing starting materials or byproducts. Tetrahydrothiophen-3-one, in particular, can have a strong odor. Thorough purification, as detailed in the troubleshooting guides below, will remove these volatile impurities. A final wash of the purified crystals with a cold, non-polar solvent like diethyl ether or hexane can also help remove residual odors.

Q2: I'm observing "oiling out" during my recrystallization attempts. What does this mean and how can I prevent it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This often happens when the solvent is too nonpolar for the compound, the solution is highly supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. To prevent this, you can:

  • Add a more polar co-solvent to increase solubility at higher temperatures.

  • Ensure your initial solution is not overly concentrated by adding a small amount of hot solvent to dissolve the oil before cooling.

  • Attempt a different solvent system. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can be very effective[3].

Q3: Should I purify the free base or a salt form of this compound?

A3: The hydantoin ring system has acidic protons, allowing for the formation of salts. For purification by recrystallization, converting the compound to its hydrochloride or other salt form can be advantageous. Salts often exhibit higher crystallinity and may have a more favorable solubility profile for separating non-polar impurities. However, the optimal choice depends on the specific impurity profile of your crude material[3].

Troubleshooting Guides

Problem 1: Low Purity After Initial Isolation

Symptoms:

  • Broad melting point range.

  • Presence of multiple spots on Thin Layer Chromatography (TLC).

  • Off-white or colored solid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity.

Detailed Protocols:

Recrystallization Protocol:

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility at varying temperatures[4][5][6].

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature. For this compound, consider moderately polar solvents like ethanol, isopropanol, or acetonitrile. Perform small-scale solubility tests to identify the best solvent.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography Protocol:

For complex mixtures of impurities, column chromatography is the method of choice[7][8][9].

  • Stationary Phase: Silica gel is a good starting point for compounds of moderate polarity like spirohydantoins.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a column.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: Product Discoloration

Symptoms:

  • The isolated solid is yellow, brown, or pink instead of white or off-white.

Troubleshooting Decision Tree:

Caption: Troubleshooting guide for product discoloration.

Protocol for Decolorization with Activated Charcoal:

Activated charcoal can be used during recrystallization to adsorb colored impurities.

  • Follow the recrystallization protocol as described above.

  • After the crude product has dissolved in the hot solvent, add a small amount (1-5% by weight) of activated charcoal to the solution.

  • Heat the mixture at boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Proceed with the cooling and crystallization steps.

Problem 3: Poor Recovery After Purification

Symptoms:

  • Low yield of the purified product.

Data Summary Table for Optimizing Recovery:

IssuePossible CauseRecommended Action
Low yield from recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent with lower solubility for the compound at room temperature. Use the minimum amount of hot solvent.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering.
Loss of product on the column The compound is irreversibly adsorbed onto the silica gel.Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent.
The compound is too polar and does not elute with the chosen mobile phase.Increase the polarity of the mobile phase.

Final Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity.

By systematically applying these troubleshooting guides and protocols, researchers can overcome the purification challenges associated with this compound and obtain a high-purity product for their research and development endeavors.

References

  • Wilson, W. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed.
  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • ACS Publications. (n.d.). Isolation and characterization of sulfur compounds in high-boiling petroleum fractions. Analytical Chemistry.
  • ACS Publications. (n.d.).
  • Professor Dave Explains. (2020, January 10).
  • MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[10][10] nonane-1-ene-4-ketone. Google Patents.

  • University of Groningen. (2022, October 14).
  • BenchChem. (n.d.). Purification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. BenchChem.

Sources

Technical Support Center: NMR Peak Assignment Troubleshooting for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) peak assignments of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the structural elucidation of this spirocyclic thiohydantoin derivative.

Introduction: The Structural Complexity of a Spiro-Thiohydantoin

This compound is a unique heterocyclic compound featuring a spirocyclic center, a hydantoin ring, and a tetrahydrothiophene ring. This intricate three-dimensional structure can lead to complex NMR spectra, often presenting challenges in unambiguous peak assignment.[1][2] This guide provides a systematic approach to troubleshooting, from resolving overlapping signals to confirming stereochemistry.

Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad peaks. What are the likely causes and solutions?

A1: Peak broadening in the NMR spectrum of this compound can arise from several factors. A systematic approach to diagnosing the issue is crucial.

  • Chemical Exchange: The hydantoin ring contains two N-H protons that can undergo chemical exchange with each other or with trace amounts of water in the NMR solvent.[3] This exchange can be concentration and temperature-dependent.

    • Troubleshooting:

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H peaks should diminish or disappear, confirming their assignment.[3]

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help. Lowering the temperature may slow the exchange rate, resulting in sharper peaks. Conversely, increasing the temperature might cause coalescence of exchanging signals into a single, sharper peak.[3]

  • Poor Solubility or Aggregation: The compound may have limited solubility in the chosen NMR solvent, leading to a non-homogenous solution and broad lines.[3]

    • Troubleshooting:

      • Change Solvents: Try a different deuterated solvent. Solvents like DMSO-d₆ or Methanol-d₄ are often good alternatives to Chloroform-d if solubility is an issue.[3][4][5]

      • Lower Concentration: Ensure your sample is not overly concentrated, as this can promote aggregation.[3]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Troubleshooting:

      • Sample Purity: Ensure your sample is free from residual metal catalysts used in the synthesis.

      • Filtration: Filter the NMR sample through a small plug of celite or a syringe filter to remove any particulate matter.

  • Instrumental Factors: Poor shimming of the magnetic field will lead to broad peaks for all signals in the spectrum.[3]

    • Troubleshooting:

      • Re-shimming: Carefully re-shim the spectrometer before acquiring the spectrum.

      • Standard Sample: Check the shimming with a standard sample to ensure the instrument is performing correctly.[6]

Q2: I'm having trouble assigning the methylene protons of the tetrahydrothiophene ring. They appear as complex, overlapping multiplets. How can I resolve them?

A2: The spirocyclic nature of the molecule often leads to complex splitting patterns due to restricted bond rotations and fixed spatial relationships between protons.[1][2] The methylene protons of the five-membered thio-ether ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling).

  • Initial Analysis (1D ¹H NMR):

    • The protons alpha to the sulfur atom (C6 and C8) are expected to be in the range of 2.5-3.5 ppm.

    • The protons beta to the sulfur (C9) will likely be further upfield.

  • Advanced Troubleshooting with 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. You should observe correlations between the geminal protons on C6, C8, and C9, as well as vicinal correlations between the protons on C6 and C9, and C8 and C9.

    • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton directly to the carbon it is attached to.[7] This will definitively link the proton signals to their respective carbon atoms in the tetrahydrothiophene ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[8][9] For example, the protons on C6 and C8 should show correlations to the spiro-carbon (C5).

Troubleshooting Workflow for Methylene Proton Assignment:

G cluster_1D 1D ¹H NMR cluster_2D 2D NMR Analysis cluster_Assignment Peak Assignment A Complex Multiplets Observed B Run COSY Experiment A->B Resolve J-coupling C Run HSQC Experiment A->C Direct ¹H-¹³C Correlation D Run HMBC Experiment A->D Multi-Bond Correlation E Identify Spin Systems B->E Proton-Proton Correlations F Correlate ¹H to ¹³C C->F One-Bond Correlations G Confirm Connectivity via Long-Range Couplings D->G Two and Three-Bond Correlations H Unambiguous Assignment E->H F->H G->H

Caption: Workflow for resolving complex methylene signals.

Troubleshooting Guides
Guide 1: Distinguishing Between the Two Carbonyl Carbons (C2 and C4)

Issue: The ¹³C NMR spectrum shows two signals in the carbonyl region (typically 150-180 ppm), but their specific assignment to C2 and C4 is uncertain.[10][11][12]

Underlying Principle: The chemical environment of the two carbonyl carbons is slightly different due to the adjacent spiro-carbon and the differing N-substituents (if any). This subtle difference can be probed using long-range proton-carbon correlations.

Step-by-Step Protocol:

  • Acquire a High-Resolution HMBC Spectrum: This experiment is key to differentiating the carbonyls.[8][9] Ensure sufficient signal-to-noise by increasing the number of scans if necessary.

  • Analyze Correlations from Methylene Protons:

    • Identify the cross-peaks from the methylene protons of the pyrrolidine ring (C6 and C9) to the carbonyl carbons.

    • The protons on C6 are three bonds away from C4. Therefore, you should observe an HMBC correlation between the C6 protons and the C4 carbon.

    • Conversely, the protons on C6 are four bonds away from C2, so a correlation is less likely to be observed, or will be significantly weaker.[13]

  • Analyze Correlations from N-H Protons:

    • The N1-H proton is two bonds away from C2 and three bonds away from C4. You should observe a strong correlation to C2 and a weaker one to C4.

    • The N3-H proton is two bonds away from both C2 and C4, so it should show correlations to both carbonyl carbons.

Expected HMBC Correlations for Carbonyl Assignment:

Proton(s)Expected Correlation to C2Expected Correlation to C4
N1-H Strong (²J)Weak (³J)
N3-H Strong (²J)Strong (²J)
C6-H₂ Weak/None (⁴J)Present (³J)

Data Interpretation Logic:

G A Two Carbonyl Signals in ¹³C NMR B Acquire HMBC Spectrum A->B C Analyze Correlations from C6-H₂ B->C D Analyze Correlations from N1-H B->D E Signal with C6-H₂ correlation is C4 C->E F Signal with strong N1-H correlation is C2 D->F G Cross-validate Assignments E->G F->G H Final Assignment of C2 and C4 G->H

Caption: Logic for differentiating C2 and C4 carbonyls.

Guide 2: Confirming the Spiro-Carbon (C5) Assignment

Issue: The quaternary spiro-carbon (C5) signal in the ¹³C NMR spectrum can be weak and difficult to assign with certainty.

Underlying Principle: The spiro-carbon is unique in that it is bonded to four other carbons (C4, C6, C9, and the other spiro-ring carbon). While it has no attached protons, its position can be confirmed by observing correlations from multiple nearby protons in an HMBC experiment.

Step-by-Step Protocol:

  • Identify Quaternary Carbons: In a standard ¹³C NMR spectrum, the spiro-carbon signal will likely be of low intensity. A DEPT-135 or APT experiment can be used to confirm it is a quaternary carbon (it will be absent in DEPT-135 and typically show a negative phase in an APT spectrum).

  • Optimize HMBC for Quaternary Carbons: Ensure the long-range coupling delay in the HMBC experiment is optimized for typical ²JCH and ³JCH values (often around 8-10 Hz).

  • Look for Multiple Correlations: The key to assigning C5 is to find a single carbon signal that shows correlations to the protons on C6 and C9 of the tetrahydrothiophene ring, and potentially to the N-H protons of the hydantoin ring.

Expected HMBC Correlations to the Spiro-Carbon (C5):

Proton(s)Expected Correlation to C5
C6-H₂ Present (²J)
C9-H₂ Present (²J)
N1-H Weak/None (⁴J)
N3-H Present (³J)
References
  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • Ušćumlić, G. S., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Chemistry Central Journal, 5, 63. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Retrieved from [Link]

  • Scholars' Mine. (2023). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026). Spirorocyclic compound NMR challenge. Retrieved from [Link]

  • Ma, G., et al. (2020). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry, 58(11), 1058-1065. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Steinbeck, C., et al. (2021). Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. Molecules, 26(16), 4933. Retrieved from [Link]

  • Navarro-Vázquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Chimia, 62(3), 223-232. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). Retrieved from [Link]

  • PubMed. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • ResearchGate. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Al-Terkawi, A. A., & Al-Majid, A. M. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(12), 1157-1168. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirohydantoin. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the Bucherer-Bergs reaction.[1][2] This multicomponent reaction involves the condensation of a ketone, in this case, tetrahydrothiophene-3-one, with a cyanide salt (such as potassium or sodium cyanide) and ammonium carbonate. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile and subsequently cyclizes to the desired spirohydantoin. While robust, this reaction is not without its challenges, and careful control of reaction parameters is crucial for obtaining a high yield of the pure product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I have followed the standard Bucherer-Bergs protocol, but I am getting a very low yield of this compound. What are the likely causes and how can I improve the yield?

Answer:

A low yield in the Bucherer-Bergs synthesis of this spirohydantoin can be attributed to several factors, primarily related to reaction conditions and reagent quality.

Potential Causes and Solutions:

  • Suboptimal pH: The pH of the reaction mixture is critical. The formation of the cyanohydrin intermediate is favored under slightly basic conditions (pH ~8-9), which is typically buffered by the ammonium carbonate.[1] If the pH is too low, cyanohydrin formation is hindered. If it is too high, cyanide can be hydrolyzed.

    • Troubleshooting: Monitor the pH of the reaction mixture. If necessary, adjust with small additions of a base like aqueous ammonia, being careful not to overshoot.

  • Decomposition of Reagents: Ammonium carbonate can decompose, especially if old or improperly stored, leading to a deficiency of ammonia and carbon dioxide. Similarly, cyanide salts can degrade upon exposure to moisture and air.

    • Troubleshooting: Use freshly opened or properly stored reagents. It is good practice to use a slight excess of ammonium carbonate to ensure a sufficient supply of ammonia and carbon dioxide.

  • Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of intermediates and the formation of side products. Reaction times that are too short may result in incomplete conversion.

    • Troubleshooting: Optimize the reaction temperature and time. A typical starting point is 50-60°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Poor Quality Starting Material: The purity of the tetrahydrothiophene-3-one is crucial. Impurities in the starting ketone can interfere with the reaction.

    • Troubleshooting: Ensure the purity of the tetrahydrothiophene-3-one by distillation or other appropriate purification methods before use.

Issue 2: Presence of a Significant Amount of Unreacted Tetrahydrothiophene-3-one

Question: My final product is contaminated with a large amount of unreacted starting material. How can I drive the reaction to completion?

Answer:

The presence of unreacted starting material indicates that the reaction has not gone to completion. This can be due to several factors related to reaction kinetics and equilibrium.

Potential Causes and Solutions:

  • Insufficient Reagent Stoichiometry: An inadequate amount of cyanide or ammonium carbonate will result in incomplete conversion of the ketone.

    • Troubleshooting: Use a molar excess of potassium cyanide (or sodium cyanide) and ammonium carbonate. A common ratio is 1:1.5:4 of ketone:cyanide:ammonium carbonate.

  • Inefficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized reagent depletion and incomplete reaction.

    • Troubleshooting: Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture.

  • Reaction Equilibrium: The initial cyanohydrin formation is an equilibrium process. If the subsequent steps are slow, the equilibrium may not favor the product.

    • Troubleshooting: As mentioned, ensure a slight excess of cyanide and ammonium carbonate to push the equilibrium towards the product. Maintaining the optimal pH and temperature will also help drive the reaction forward.

Issue 3: Formation of a Sticky, Oily, or Polymeric Side Product

Question: I am observing the formation of a significant amount of a dark, sticky, or oily substance, which makes purification difficult. What is this substance and how can I prevent its formation?

Answer:

The formation of polymeric or tar-like substances is a known issue in some Bucherer-Bergs reactions, often due to side reactions of the starting ketone or intermediates under the reaction conditions.[3]

Potential Causes and Solutions:

  • Self-Condensation of the Ketone: Under the basic conditions of the Bucherer-Bergs reaction, enolizable ketones like tetrahydrothiophene-3-one can undergo aldol-type self-condensation reactions, leading to oligomeric or polymeric byproducts.

    • Troubleshooting:

      • Control Temperature: Avoid excessively high reaction temperatures, as this can accelerate side reactions.

      • Controlled Addition of Ketone: Add the tetrahydrothiophene-3-one slowly to the reaction mixture containing the cyanide and ammonium carbonate. This maintains a low concentration of the ketone at any given time, minimizing self-condensation.

  • Decomposition of Intermediates: The aminonitrile intermediate can be unstable and may decompose or polymerize under certain conditions.

    • Troubleshooting: Maintaining a well-controlled temperature and pH can help to stabilize the intermediates and favor the desired cyclization reaction.

Issue 4: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure product. Recrystallization is not effective, and I see multiple spots on TLC. What are the likely impurities and what purification strategies can I use?

Answer:

Purification challenges often stem from the presence of closely related side products. In the synthesis of this compound, the main impurities are likely unreacted starting materials and side products from the reaction cascade.

Likely Impurities and Purification Strategies:

Impurity Potential Cause Suggested Purification Method
Unreacted Tetrahydrothiophene-3-oneIncomplete reaction.Column chromatography on silica gel.
α-Amino acid (ring-opened hydantoin)Hydrolysis of the hydantoin during acidic workup or purification.Recrystallization, as the amino acid may have different solubility. Careful control of pH during workup is crucial.
Polymeric byproductsSelf-condensation of the ketone or decomposition of intermediates.Precipitation and filtration. The desired product is typically a crystalline solid, while polymeric materials are often amorphous. Washing the crude product with a solvent in which the polymer is soluble but the product is not can be effective.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the mixture heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of this compound via the Bucherer-Bergs reaction?

A1: The mechanism involves several key steps:

  • Cyanohydrin Formation: The cyanide ion attacks the carbonyl carbon of tetrahydrothiophene-3-one to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, formed from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an aminonitrile.

  • Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Cyclization: An intramolecular cyclization occurs to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: This intermediate rearranges to the more stable this compound product.[1]

Q2: Can the thioether in tetrahydrothiophene-3-one participate in side reactions?

A2: While the primary reactivity is at the ketone, the thioether is a potential site for oxidation, especially if strong oxidizing agents are inadvertently present. Under the standard, non-oxidative conditions of the Bucherer-Bergs reaction, the thioether is generally stable. However, care should be taken to exclude air (oxygen) from the reaction, especially during prolonged heating, to minimize the risk of sulfoxide formation.

Q3: Are there any alternative synthetic routes to this compound?

A3: While the Bucherer-Bergs reaction is the most common and direct method, other approaches to spirohydantoins exist. For instance, a multi-step synthesis starting from the corresponding α-amino acid, 3-amino-tetrahydrothiophene-3-carboxylic acid, could be envisioned. This amino acid could then be reacted with an isocyanate or a related reagent to form the hydantoin ring. However, this is a less direct route and may not be as efficient as the one-pot Bucherer-Bergs synthesis.

Q4: What are the optimal reaction conditions for this synthesis?

A4: Based on analogous syntheses and general principles of the Bucherer-Bergs reaction, the following conditions are recommended as a starting point:

Parameter Recommended Value
Solvent 50% aqueous ethanol
Temperature 50-60 °C
Reaction Time 12-24 hours (monitor by TLC/HPLC)
Reagent Ratio (Ketone:KCN:(NH₄)₂CO₃) 1 : 1.5 : 4
pH ~8-9

A detailed experimental protocol is provided below.

Experimental Workflow and Diagrams

Diagram: Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ketone Tetrahydrothiophene-3-one Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN- Reagents KCN, (NH4)2CO3 Reagents->Cyanohydrin Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO2 Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Product This compound Imino_Oxazolidinone->Product Rearrangement

Caption: Mechanism of the Bucherer-Bergs synthesis.

Diagram: Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_solutions Solutions Start Low Yield or Incomplete Reaction Check_pH Check pH (should be ~8-9) Start->Check_pH Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Check Temperature and Reaction Time Start->Check_Conditions Check_Purity Check Starting Material Purity Start->Check_Purity Adjust_pH Adjust pH with aqueous ammonia Check_pH->Adjust_pH Use_Fresh_Reagents Use Fresh Reagents and Molar Excess Check_Reagents->Use_Fresh_Reagents Optimize_Conditions Optimize Temp/Time (e.g., 55°C, 18h) Check_Conditions->Optimize_Conditions Purify_Ketone Purify Ketone (e.g., by distillation) Check_Purity->Purify_Ketone

Caption: Troubleshooting flowchart for low yield issues.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione and should serve as a good starting point for the synthesis of the thio-analogue.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of ammonium carbonate (e.g., 38.4 g, 0.4 mol) in a mixture of ethanol (84 mL) and water (56 mL).

  • Addition of Ketone: To this solution, add tetrahydrothiophene-3-one (e.g., 10.2 g, 0.1 mol).

  • Heating: Heat the resulting mixture to 55 °C with stirring.

  • Addition of Cyanide: In a separate beaker, dissolve potassium cyanide (e.g., 9.75 g, 0.15 mol) in water (30 mL). Add this solution dropwise to the heated reaction mixture over 15-20 minutes. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at 55 °C for 18 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: a. After the reaction is complete, cool the mixture to room temperature and evaporate the solvent in vacuo to obtain a residue. b. Dissolve the residue in a minimum amount of water. c. Carefully acidify the aqueous solution with 2 N hydrochloric acid to a pH of ~2-3. The product should precipitate out of the solution.

  • Isolation and Purification: a. Cool the mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration and wash with a small amount of cold water. c. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound. d. Dry the purified product under vacuum.

References

  • Lábska, L., & Mečiarová, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds. Our goal is to equip you with the knowledge to anticipate and overcome common experimental challenges, ensuring the integrity and reliability of your research.

Introduction: Understanding the Core Structure and Its Inherent Instabilities

The this compound scaffold is a promising heterocyclic structure in medicinal chemistry. However, like many sulfur-containing heterocycles, it is susceptible to specific degradation pathways that can compromise its efficacy and shelf-life. This guide will delve into the primary causes of instability and provide actionable solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hydrolytic Stability: Why is my compound degrading in aqueous solutions, especially at basic pH?

A1: The hydantoin ring system is susceptible to hydrolysis, particularly under alkaline conditions. The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to ring opening and the formation of a hydantoic acid derivative.[1][2] In strongly alkaline media (pH > 11.5), the hydantoin can form an unreactive anion, but in the mildly alkaline range (pH < 11.5), the hydrolysis rate is often first-order with respect to the hydroxide ion concentration.[2]

Troubleshooting Protocol for Suspected Hydrolytic Degradation:

  • pH Monitoring: Regularly monitor the pH of your solutions. Even seemingly neutral solutions can become basic upon storage if prepared in glass containers due to leaching of basic ions.

  • Buffer Selection: For aqueous formulations, use a carefully selected buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range (pH 5-7).

  • Forced Degradation Study: To confirm hydrolytic degradation, perform a forced degradation study.[3][4][5][6] Expose your compound to acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions and monitor the degradation over time using a suitable analytical method like HPLC or LC-MS.[7]

Preventative Measures:

  • Storage: Store aqueous solutions of your compound at low temperatures (2-8 °C) to slow down the rate of hydrolysis.

  • Formulation: If possible, consider formulating your compound in a non-aqueous solvent system for long-term storage.

  • Structural Modification: If hydrolytic instability is a persistent issue, consider derivatization of the hydantoin ring to reduce its susceptibility to nucleophilic attack.

Diagram of Hydrolytic Degradation Pathway:

Hydrolytic_Degradation Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate OH- attack Product Ring-Opened Hydantoic Acid Derivative Intermediate->Product Ring Opening

Caption: Alkaline-mediated hydrolysis of the spirohydantoin ring.

Oxidative Stability: I'm observing unexpected byproducts. Could the thioether be oxidizing?

A2: Yes, the thioether linkage in the 7-thia position is a primary site for oxidation. Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones, especially in the presence of oxidizing agents, light, or even atmospheric oxygen over extended periods.[8][9][10] These oxidative degradation products will have different polarities and potentially altered biological activities.

Troubleshooting Protocol for Suspected Oxidation:

  • Inert Atmosphere: During synthesis and handling, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Solvent Purity: Ensure that your solvents are free of peroxides, which can act as potent oxidizing agents. Test for peroxides using commercially available test strips.

  • LC-MS Analysis: Use LC-MS to identify potential oxidation products. The mass of the sulfoxide will be the parent mass + 16 amu, and the sulfone will be the parent mass + 32 amu.

Preventative Measures:

  • Antioxidants: For formulations, consider the addition of antioxidants to scavenge reactive oxygen species.

  • Light Protection: Store your compound in amber vials or protect it from light to prevent photo-oxidation.[11]

  • Chelating Agents: Trace metal ions can catalyze oxidation reactions. The addition of a chelating agent like EDTA can sequester these ions.

Diagram of Oxidative Degradation Pathway:

Oxidative_Degradation Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Thioether->Sulfoxide [O] Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of the thioether linkage.

Synthesis and Purification: I'm getting low yields and multiple spots on my TLC. How can I improve my synthesis and purification?

A3: The Bucherer-Bergs reaction, a common method for synthesizing hydantoins, can sometimes result in low yields and the formation of side products.[12][13][14][15][16] The reaction conditions, such as temperature, solvent, and the concentration of reactants, can significantly impact the outcome. Furthermore, purification of the final product can be challenging due to the polarity of the hydantoin ring and the potential for on-column degradation.

Troubleshooting the Bucherer-Bergs Synthesis:

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature cautiously. Ensure adequate mixing.
Side reactions dominating.Optimize the ratio of reactants (ketone, cyanide, ammonium carbonate). Consider using a co-solvent like ethanol to improve solubility.[13]
Multiple Spots on TLC Formation of isomeric byproducts.The Bucherer-Bergs reaction is generally not stereoselective.[12] Consider chiral chromatography or derivatization with a chiral auxiliary for separation.
Degradation during workup.Avoid strongly acidic or basic conditions during the workup. A neutral workup is preferred.

Purification Workflow:

Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Start->Extraction Column Silica Gel Chromatography (with buffered mobile phase if necessary) Extraction->Column Crystallization Recrystallization Column->Crystallization Final Pure Compound Crystallization->Final

Caption: A general workflow for the purification of spirohydantoin derivatives.

Pro-Tip for Purification: If you suspect on-column degradation during silica gel chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the mobile phase.

Thermal and Photostability: My compound is discoloring and showing degradation upon storage at room temperature or exposure to light. What's happening?

A4: Both thermal and photolytic degradation can be concerns for sulfur-containing heterocyclic compounds.[11][17] Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, while exposure to light, particularly UV light, can lead to the formation of reactive species that initiate degradation pathways.

Assessing Thermal and Photostability:

Parameter Experimental Protocol Expected Outcome
Thermal Stability Perform thermogravimetric analysis (TGA) to determine the decomposition temperature. For solution stability, incubate the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) and monitor for degradation over time by HPLC.[18]TGA will provide the onset temperature of weight loss. The solution stability study will reveal the rate of degradation at different temperatures.
Photostability Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with a xenon lamp) and compare its degradation to a sample stored in the dark. Analyze samples at various time points using HPLC.Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

Strategies for Enhancing Stability:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing.

  • Excipient Selection: If formulating a drug product, select excipients that are known to be photochemically inert.

  • Packaging: Use light-resistant packaging materials, such as amber glass or opaque containers.

Analytical Methods for Stability Monitoring

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of your this compound derivatives.

Technique Application Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantifying the parent compound and its degradation products.Method must be validated for specificity, linearity, accuracy, and precision. A gradient elution may be necessary to resolve all components.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifying the structure of unknown degradation products.Provides molecular weight information that is critical for elucidating degradation pathways.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterizing the structure of isolated degradation products.Provides detailed structural information for unambiguous identification.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring changes in functional groups.Can indicate the formation of new functional groups, such as sulfoxides or carboxylic acids.

Conclusion

Enhancing the stability of this compound derivatives requires a proactive approach that begins with understanding the inherent chemical liabilities of the scaffold. By carefully controlling experimental conditions, employing appropriate analytical techniques, and implementing preventative measures, researchers can ensure the integrity and reliability of their compounds throughout the research and development process.

References

  • Bergon, M., & Calmon, J. P. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (4), 493-497.
  • Bergon, M., & Calmon, J. P. (1978). Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 493. Available at: [Link]

  • Bucherer, H. T., & Steiner, W. (1934). Über die Darstellung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie, 140(1-3), 291-316.
  • Congdon, W. I., & Edward, J. T. (1972). Alkaline hydrolysis of 1-acyl-2-thiohydantoins. Canadian Journal of Chemistry, 50(22), 3778-3787.
  • Evans, M. (2019, July 15). 04.07 Thioethers. [Video]. YouTube. [Link]

  • Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental toxicology and chemistry, 30(9), 2004–2012.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 138-145.
  • Mousa, N. E., Mohammed, S. S., Shnain, Z. Y., Abid, M. F., Sukkar, K. A., & Al-Wasiti, A. A. (2022). Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor Irradiated by a Visible Light.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(8), 787–793.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629.
  • Song, W., Rakocevic, L., Thiruvallur Eachambadi, R., Qiu, W., Bastos, J. P., Gehlhaar, R., ... & Poortmans, J. (2021). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. ACS applied materials & interfaces, 13(37), 44294-44301.
  • Varma, R. S., & Naicker, K. P. (1999). Solid state oxidation of organic compounds with urea-hydrogen peroxide adduct: oxidation of hydroxylated aldehydes and ketones, sulfides, nitriles and nitrogen heterocycles. Organic letters, 1(2), 189-191.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Zare, A., & Gholam-Shahzadeh, A. (2012). A simple synthesis of 2-thiohydantoins. Molecular diversity, 16(3), 595–600.

Sources

Technical Support Center: Molecular Docking of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining molecular docking parameters for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel scaffold and need to develop robust and reliable docking protocols. Given the unique spirocyclic nature and the presence of both sulfur and nitrogen heteroatoms, standard docking parameters may not be sufficient. This guide provides a series of troubleshooting steps and frequently asked questions to help you navigate the challenges of parameterization and achieve accurate docking results.

Troubleshooting Guides & FAQs

Question 1: My docking software is not recognizing the atom types in this compound. How do I fix this?

Answer:

This is a common issue when working with novel chemical scaffolds for which parameters are not present in standard force fields. The unique chemical environment of the spirocyclic system and the thioether and urea-like moieties require careful parameterization.

Step-by-Step Troubleshooting:
  • Ligand Preparation and Initial Parameterization:

    • Recommended Tool: Start with a robust ligand preparation tool. Open Babel is a versatile open-source option for converting file formats and generating initial 3D coordinates.[1][2][3]

    • Force Field Generation: For generating force field parameters for novel small molecules, several tools are available.

      • Antechamber (part of AmberTools): This is a widely used tool for generating General Amber Force Field (GAFF) parameters.[4][5][6][7] GAFF is designed to be compatible with the AMBER force fields for proteins and nucleic acids.[4][8][9]

      • SwissParam: This web-based tool generates CHARMM-compatible parameters for small organic molecules based on the Merck Molecular Force Field (MMFF).[10][11][12][13][14] It's a quick and accessible option for initial parameter generation.

      • PRODRG: This server can also generate molecular topologies, but its parameters may require further refinement for accurate simulations.[15][16][17][18][19]

  • Addressing Missing Parameters:

    • After an initial pass with Antechamber, use the parmchk2 utility to identify any missing bond, angle, or dihedral parameters.[4]

    • For CHARMM users, the CGenFF program and the associated ParamChem web server are excellent resources for generating parameters for drug-like molecules.[20][21]

  • Manual Parameter Refinement (Advanced):

    • If automated tools fail to generate satisfactory parameters, manual refinement based on quantum mechanical (QM) calculations may be necessary. This involves calculating properties like bond lengths, angles, and dihedral energy profiles at a suitable level of theory (e.g., B3LYP/6-31G*) and fitting the force field parameters to reproduce these QM data.

Experimental Workflow for Ligand Parameterization:

Ligand_Parameterization_Workflow cluster_input Input cluster_preparation Preparation cluster_parameterization Parameterization cluster_output Output ligand_structure 2D or 3D structure of This compound open_babel Open Babel: - Add hydrogens - Generate 3D coordinates - Convert to MOL2 format ligand_structure->open_babel antechamber Antechamber (GAFF): - Assign atom types - Calculate partial charges (AM1-BCC) open_babel->antechamber GAFF pathway swiss_param SwissParam (CHARMM): - Generate topology and parameters open_babel->swiss_param CHARMM pathway parmchk2 parmchk2: - Check for missing parameters antechamber->parmchk2 parameter_files Ligand parameter files (e.g., .mol2, .frcmod, .prmtop, .inpcrd) parmchk2->parameter_files swiss_param->parameter_files

Caption: Ligand parameterization workflow.

Question 2: The docking poses of my spirocyclic compound seem physically unrealistic. What could be wrong?

Answer:

The unique 3D structure of spirocyclic compounds can pose a challenge for docking algorithms.[22] Achieving realistic poses requires careful attention to the search algorithm's parameters and potentially the use of more advanced docking protocols.

Troubleshooting Unrealistic Poses:
  • Conformational Sampling:

    • Increase exhaustiveness (AutoDock Vina): For AutoDock Vina, the exhaustiveness parameter controls the thoroughness of the search.[23][24][25][26] For complex molecules, increasing this value from the default of 8 can significantly improve the chances of finding the correct binding mode.

    • Ligand Flexibility in Glide: Schrödinger's Glide offers different precision modes (HTVS, SP, XP).[27][28] For novel scaffolds, starting with Standard Precision (SP) or Extra Precision (XP) is recommended to ensure more thorough conformational sampling.

  • Induced Fit Docking (IFD):

    • The binding of a ligand can induce conformational changes in the protein's active site. If you suspect this is the case, a rigid receptor docking approach may fail.

    • Schrödinger's Induced Fit Docking (IFD): This protocol allows for flexibility in both the ligand and the receptor side chains within the binding pocket, which can be crucial for accommodating bulky or unusually shaped ligands like spirocycles.[27]

  • Visual Inspection and Comparison:

    • Always visually inspect the docked poses. Look for steric clashes, unsatisfied hydrogen bonds, and exposure of hydrophobic groups to the solvent.

    • If you have experimental data (e.g., from X-ray crystallography) for a related compound, use it to validate your docking protocol. The ability to reproduce a known binding mode (redocking) is a good indicator of a reliable protocol.

Decision Tree for Improving Docking Poses:

Caption: Decision tree for troubleshooting docking poses.

Question 3: How should I handle the partial charges for the sulfur and nitrogen atoms in the this compound core?

Answer:

The accurate representation of partial atomic charges is critical for calculating electrostatic interactions, which are often a major component of binding affinity. The thioether and urea-like moieties in your compound have complex electronic properties.

Best Practices for Charge Assignment:
  • Quantum Mechanical Calculations:

    • The most accurate method for calculating partial charges is to use quantum mechanics. The Restrained Electrostatic Potential (RESP) fitting procedure, often used in conjunction with the AMBER force fields, is a robust method.[9] This involves performing a QM calculation (e.g., at the HF/6-31G* level) to obtain the electrostatic potential (ESP) and then fitting the atomic charges to reproduce this ESP.

  • Semi-Empirical Methods:

    • For a faster, though potentially less accurate, approach, semi-empirical methods can be used. The AM1-BCC charge model, implemented in Antechamber, is a popular choice that provides a good balance between speed and accuracy for many organic molecules.[4][5]

  • Force Field Specific Recommendations:

    • AMBER/GAFF: Use the AM1-BCC charges generated by Antechamber. For higher accuracy, perform RESP fitting.[4][5][9]

    • CHARMM/CGenFF: The CGenFF program uses a specific protocol for charge derivation that is consistent with the CHARMM force field.[20][29] It is highly recommended to use the charges assigned by the ParamChem server.[30]

Comparative Table of Charge Calculation Methods:
MethodSoftwareProsCons
RESP Gaussian, AmberToolsHigh accuracy, gold standard for AMBER.Computationally expensive, more complex workflow.
AM1-BCC AntechamberGood balance of speed and accuracy, widely used.May not be as accurate as RESP for all systems.
CGenFF ParamChemConsistent with CHARMM force field, automated.Requires internet connection, may have limitations for highly novel fragments.
MMFF94 Open Babel, SchrödingerFast, good for initial 3D structure generation.Generally less accurate for final docking calculations.
Question 4: My docking scores do not correlate with experimental binding affinities. What are the likely causes and how can I improve the correlation?

Answer:

A lack of correlation between docking scores and experimental data is a frequent challenge in computational drug discovery. It often points to issues with the scoring function, the docking protocol, or the preparation of the system.

Troubleshooting Poor Score Correlation:
  • Scoring Function Limitations:

    • Docking scoring functions are approximations of binding free energy. They may not accurately capture all the physical phenomena involved in binding, such as entropy and salvation effects.

    • Consider using multiple scoring functions. Some docking programs, like AutoDock Vina, offer different scoring functions (e.g., vina and ad4).[23][25][31] Comparing the results can provide a more robust assessment.

  • Protonation States:

    • The protonation states of both the ligand and the protein's active site residues can significantly impact binding.

    • Use tools like Schrödinger's Protein Preparation Wizard or H++ to predict the likely protonation states at the experimental pH.[32] For your ligand, the nitrogen atoms in the diazolidine-2,4-dione ring are unlikely to be protonated at physiological pH, but it's good practice to verify this.

  • Water Molecules:

    • Water molecules in the binding site can play a critical role in mediating protein-ligand interactions.

    • Most standard docking protocols remove all water molecules. However, if you have reason to believe that a specific water molecule is important for binding (e.g., it is conserved across multiple crystal structures), consider using a docking program that can explicitly include water molecules, such as the hydrated docking feature in some advanced software.

  • Post-Docking Analysis:

    • Instead of relying solely on the docking score, perform a more detailed analysis of the top-ranked poses.

    • MM/GBSA or MM/PBSA: These methods can be used to rescore the docked poses and can often provide a better correlation with experimental binding affinities. These calculations incorporate continuum solvation models, which can be more accurate than the implicit solvation models used in many scoring functions.

References

  • Zoete, V., Cuendet, M. A., Grosdidier, A., & Michielin, O. (2011). SwissParam, a fast force field generation tool for small organic molecules. Journal of computational chemistry, 32(11), 2359–2368. [Link]

  • Daina, A., & Zoete, V. (2023). SwissParam 2023: A Modern Web-Based Tool for Efficient Small Molecule Parametrization. Journal of Chemical Information and Modeling, 63(21), 6658-6668. [Link]

  • bio.tools: SwissParam. [Link]

  • Schüttelkopf, A. W., & van Aalten, D. M. F. (2004). PRODRG: a tool for high-throughput crystallography of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 60(8), 1355-1363. [Link]

  • van Aalten, D. M. F., Bywater, R., Findlay, J. B. C., Hendlich, M., Hooft, R. W. W., & Vriend, G. (1996). PRODRG, a program for generating molecular topologies and unique molecular descriptors from coordinates of small molecules. Journal of computer-aided molecular design, 10(3), 255-262. [Link]

  • MacKerell Jr, A. D., et al. (2012). Recent developments and applications of the CHARMM force fields. The Journal of chemical physics, 137(22), 224102. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

  • Schrödinger, LLC. (2023). Glide User Manual. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

  • Case, D. A., et al. (2022). Amber 2022. University of California, San Francisco. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione. Spirohydantoin scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can present novel vectors for interacting with biological targets.[1][2] Scaling up the synthesis of these heterocyclic compounds from the bench to pilot scale often presents unique challenges. This document provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during this process, ensuring a safe, efficient, and reproducible scale-up.

Section 1: The Core Synthesis - The Bucherer-Bergs Reaction

The most direct and widely used method for synthesizing 5,5-disubstituted hydantoins, including spirocyclic variants, is the Bucherer-Bergs reaction.[3][4][5] This robust, one-pot, multi-component reaction involves treating a ketone or aldehyde with an alkali metal cyanide (e.g., KCN or NaCN) and ammonium carbonate. In the synthesis of our target molecule, the starting ketone is Tetrahydrothiophen-3-one.

The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the desired spirohydantoin product.[6]

Caption: Bucherer-Bergs synthesis of the target spirohydantoin.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Q1: My reaction shows low or no conversion of the starting ketone. What are the primary factors to investigate?

Answer: Failure to initiate or achieve significant conversion typically points to issues with reagents, reaction conditions, or equilibrium. A systematic check is crucial.[7]

  • Purity of Reagents:

    • Tetrahydrothiophen-3-one: The starting ketone can undergo oxidation or polymerization upon storage. Verify its purity by NMR or GC-MS. Use freshly distilled ketone if impurities are detected.

    • Potassium/Sodium Cyanide: Cyanide salts are hygroscopic and can degrade. Use a fresh, unopened bottle or a properly stored and desiccated batch. The presence of excess carbonate from atmospheric CO₂ absorption can alter the pH.

    • Ammonium Carbonate: This reagent exists in equilibrium with ammonia (NH₃) and carbon dioxide (CO₂), both of which are essential for the reaction. Old or improperly stored ammonium carbonate may have a reduced effective concentration of these key species.

  • Solvent System: The typical solvent is an ethanol/water mixture.[8] The water is necessary to dissolve the inorganic salts, while the ethanol helps solubilize the organic ketone. Ensure the ratio is appropriate to maintain a homogenous solution at the reaction temperature. For difficult cases, solvents like acetamide have been recommended to improve yields.[3][4]

  • Temperature Control: The Bucherer-Bergs reaction is typically run at a moderately elevated temperature (e.g., 55-65 °C).[3] Temperatures that are too low will result in a sluggish reaction. Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product.[7]

  • pH of the Reaction: The reaction environment should be slightly alkaline (pH ~8-9) to facilitate the necessary equilibria, including the formation of the aminonitrile.[6] Ammonium carbonate itself acts as a buffer. If the starting materials are acidic or significant side reactions occur, the pH can drop, stalling the reaction.

Q2: I am getting a consistently low yield even with good conversion. How can I optimize the process for better recovery?

Answer: Low isolated yield, despite good starting material consumption, often points to product loss during workup or the formation of soluble side products.

  • Reaction Monitoring: Do not run the reaction for a fixed time without evidence. Monitor the disappearance of the starting ketone by TLC or LC-MS. Prolonged reaction times after completion can lead to product degradation.[7]

  • Workup Procedure - Acidification: The product is typically isolated by acidifying the reaction mixture, which causes the hydantoin to precipitate.

    • Rate and Temperature: Cool the reaction mixture in an ice bath before and during acidification. Add the acid (e.g., 2N HCl) slowly. A rapid, uncontrolled acidification can cause a significant exotherm, increasing the solubility of your product and potentially causing degradation.

    • Final pH: Ensure the final pH is sufficiently acidic (pH 2-3) to fully protonate any basic impurities and precipitate the neutral hydantoin product.

  • Stoichiometry: While a 1:2 molar ratio of ketone to cyanide is often suggested, optimizing this can be beneficial.[6] An excess of ammonium carbonate (e.g., 4-5 equivalents) is typically used to drive the equilibria towards product formation.

  • Scale-Up Parameter Adjustments: When moving to a larger scale, direct multiplication of parameters is often ineffective. The table below outlines key adjustments.

ParameterLab Scale (e.g., 5g)Pilot Scale (e.g., 100g)Rationale & Causality
Reagent Addition Can be added in one portionSlow, dropwise addition of cyanide solutionTo control the initial exotherm from cyanohydrin formation and maintain temperature.
Stirring Magnetic stirrer (e.g., 300 RPM)Overhead mechanical stirrer (e.g., 150-250 RPM)To ensure efficient mixing in a larger, potentially thicker reaction mass. Inefficient mixing can create "hot spots" and local concentration gradients, leading to side products.[7]
Reaction Time Typically 12-18 hoursMay require longer (e.g., 18-24 hours)Slower heat and mass transfer at scale can mean the reaction takes longer to reach completion. Confirm with in-process controls (IPCs).
Cooling for Workup Ice-water bathJacketed reactor with controlled cooling rampTo ensure uniform cooling of the entire batch, preventing premature crystallization on cold walls while the bulk remains warm, which traps impurities.
Q3: My final product is impure after precipitation. What are the likely side-products and how can I improve purity?

Answer: Impurities in this synthesis often arise from unreacted intermediates or alternative reaction pathways.

  • Common Impurities:

    • Unreacted Ketone: Incomplete reaction. Improve by extending reaction time or optimizing temperature.

    • Aminonitrile Intermediate: Incomplete cyclization. Can be addressed by ensuring sufficient reaction time and temperature.

    • Polymeric Materials: Ketones, especially cyclic ones, can be prone to side reactions. Ensure high-purity starting material.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the final product. A good solvent system is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. For spirohydantoins, ethanol, ethanol/water mixtures, or isopropanol are often effective.[8][9]

    • Slurry Wash: Before recrystallization, washing the crude, filtered solid with cold water can help remove residual inorganic salts. A subsequent wash with a non-polar solvent like hexanes can remove organic, non-polar impurities.

Troubleshooting_Workflow start Low Yield or Purity Issue check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conv Low Conversion check_conversion->low_conv < 50% good_conv Good Conversion check_conversion->good_conv > 90% reagent_purity Verify Reagent Purity (Ketone, KCN, (NH₄)₂CO₃) low_conv->reagent_purity reaction_cond Optimize Conditions (Temp, Time, Solvent) low_conv->reaction_cond workup_loss Investigate Workup Loss good_conv->workup_loss purity_issue Check Crude Purity good_conv->purity_issue acid_step Optimize Acidification (Slow addition, cool) workup_loss->acid_step precip_time Allow Sufficient Time for Precipitation workup_loss->precip_time recrystallize Optimize Recrystallization (Solvent Screen) purity_issue->recrystallize slurry_wash Perform Slurry Wash (Water, Hexane) purity_issue->slurry_wash

Caption: A decision workflow for troubleshooting low yield/purity.

Q4: What are the primary safety concerns when scaling up this synthesis?

Answer: The Bucherer-Bergs reaction involves hazardous materials and conditions that require stringent control at scale.

  • Cyanide Handling: Potassium or sodium cyanide is acutely toxic.

    • Engineering Controls: Always handle in a well-ventilated fume hood or a contained charging system.

    • pH Awareness: NEVER allow the cyanide salt or the reaction mixture (before acidification) to come into contact with acid. Acidification of cyanide produces highly toxic hydrogen cyanide (HCN) gas. The main reaction workup must be performed under strict ventilation with continuous monitoring.

    • Quenching: Have a quench solution (e.g., sodium hypochlorite/bleach) readily available to destroy any residual cyanide in the aqueous waste stream before disposal.

  • Exotherm Management: The initial formation of the cyanohydrin can be exothermic. On a large scale, this heat can accumulate rapidly. Add the cyanide solution slowly and ensure the reactor's cooling system is operational and can handle the heat load.

  • Pressure and Off-Gassing: The reaction releases ammonia and carbon dioxide. The reactor must be properly vented to avoid pressure buildup. The off-gas stream should be scrubbed through an acid trap to neutralize the ammonia.

Section 3: Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous spirohydantoins and are intended for operation by trained chemists under appropriate safety protocols.[8]

Protocol 1: Synthesis of this compound (100g Scale)
  • Reactor Setup: In a 2L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and addition funnel, add Tetrahydrothiophen-3-one (102 g, 1.0 mol).

  • Reagent Solution: In a separate vessel, dissolve ammonium carbonate (384 g, 4.0 mol) in a mixture of deionized water (280 mL) and ethanol (420 mL). Stir until fully dissolved.

  • Initial Charge: Add the ammonium carbonate solution to the reactor containing the ketone. Begin stirring and heat the reactor jacket to 60-65 °C to achieve an internal temperature of 55 °C.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (130 g, 2.0 mol) in deionized water (150 mL). Caution: Highly Toxic. Transfer this solution to the addition funnel.

  • Reaction: Once the reactor contents reach a stable 55 °C, add the potassium cyanide solution dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 65 °C.

  • Monitoring: After the addition is complete, stir the mixture at 55-60 °C for 18-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS until the starting ketone is consumed (<2%).

  • Workup - Precipitation:

    • Cool the reactor to 0-5 °C using a circulating chiller.

    • Slowly add 2N hydrochloric acid (~1.5 L, or as needed) to the vigorously stirred mixture, keeping the temperature below 10 °C. Continue adding acid until the pH of the slurry is 2-3.

    • Stir the resulting thick slurry at 0-5 °C for an additional 2 hours to ensure complete precipitation.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 200 mL) and cold ethanol (1 x 100 mL).

  • Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight. (Expected crude yield: 130-150 g).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for this class of compound.

  • Procedure:

    • Place the crude this compound in a reactor or flask of appropriate size (e.g., 3L).

    • Add ethanol (approx. 10-15 mL per gram of crude material).

    • Heat the mixture to reflux with stirring until all the solid dissolves. If it does not dissolve completely, add more ethanol in small portions.

    • Once a clear solution is obtained, remove the heat source and allow the solution to cool slowly and undisturbed to room temperature.

    • Once crystal formation is well underway, cool the flask in an ice bath for at least 2 hours to maximize recovery.

  • Isolation: Filter the purified crystals and wash the cake with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at 50 °C to a constant weight. (Expected recovery: 80-90%).

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4031. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. [Link]

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]

  • Aly, A. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2829. [Link]

  • Devine, E. M., et al. (2007). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 17(19), 5484-5488. [Link]

  • PrepChem. (n.d.). Synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione. [Link]

Sources

Validation & Comparative

The Untapped Potential of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: A Comparative Guide to Thia-Spiro Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective cancer therapeutics, the structural diversity of heterocyclic compounds has proven to be a fertile ground for discovery. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their unique three-dimensional architecture, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide delves into the emerging class of thia-spiro compounds, with a special focus on the yet-unexplored potential of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione in cancer research.

While direct experimental data on the anticancer activity of this compound is not yet available in published literature, its structural similarity to other biologically active thia-spiro compounds provides a strong rationale for its investigation. This guide will, therefore, serve as a comparative framework, highlighting the established anticancer properties of related thia-spiro scaffolds to build a compelling case for the future exploration of this compound as a potential therapeutic agent.

The Landscape of Thia-Spiro Compounds in Cancer Research

The incorporation of a sulfur atom within a spirocyclic framework has given rise to a diverse array of compounds with significant anticancer activity. These "thia-spiro" compounds often exhibit their therapeutic effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Prominent Thia-Spiro Scaffolds and Their Mechanisms of Action

Several classes of thia-spiro compounds have been synthesized and evaluated for their anticancer potential, revealing key structure-activity relationships (SAR) and mechanisms of action.

  • Spiro[thiazolidinone-isatin] Conjugates: These hybrid molecules combine the pharmacophores of thiazolidinone and isatin, both of which are known for their biological activities.[1] Studies have shown that these conjugates can exhibit potent cytotoxic effects against various cancer cell lines.[1] Their mechanism of action is often associated with the inhibition of protein kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation and survival.[1]

  • Thiadiazoline Spiro Quinoline Analogues: This class of compounds has demonstrated significant activity, particularly against breast cancer cells.[2] Their proposed mechanism involves the induction of apoptosis through the inhibition of estrogen receptor alpha (ERα) and by causing cell cycle arrest at the G2/M phase.[2]

  • 1-Thia-4-azaspiro[4.5]decanes: Derivatives of this scaffold have been synthesized and shown to possess anticancer activity against various cancer cell lines, including liver, prostate, and colorectal carcinoma.[3][4][5] The precise mechanism of action for these compounds is still under investigation but is believed to involve the induction of apoptosis.[5]

  • Spiro[pyrrolidine-thiazolo-oxindoles]: These complex heterocyclic systems have shown broad-spectrum activity against liver, breast, and colon cancer cell lines.[6]

The recurring theme among these active thia-spiro compounds is their ability to interfere with fundamental cellular processes that are dysregulated in cancer. This provides a strong foundation for hypothesizing the potential bioactivity of novel, structurally related compounds like this compound.

A Comparative Look at Efficacy

To appreciate the potential of novel thia-spiro compounds, it is essential to examine the quantitative data from existing studies. The following table summarizes the in vitro cytotoxicity of various thia-spiro derivatives against different cancer cell lines, typically represented by the half-maximal inhibitory concentration (IC50).

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Spiro[thiazolidinone-isatin](5′Z)-5′-(benzylidene)-3′-(4-chlorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dioneLeukemia (SR)Growth of 67.15% at 10µM[1]
Spiro[thiazolidinone-isatin](5′Z)-3′-(4-chlorophenyl)-5′-[4-(1-methylethyl)-benzylidene]spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dioneLeukemia (SR)Growth of 76.53% at 10µM[1]
Thiazolidine DerivativeALC67Liver Cancer~5[7]
Spiro-bisheterocycleSpiro[hydantoin-isoxazole]Breast (MCF-7, MDA-MB-231)Dose-dependent decrease in proliferation[8]
Spiro-bisheterocycleSpiro[hydantoin-oxazepine]Breast (MCF-7, MDA-MB-231)Dose-dependent decrease in proliferation[8]
1-Thia-4-azaspiro[4.5]decaneCompound 7Colorectal (HCT-116)0.0922[3]
1-Thia-4-azaspiro[4.5]decaneCompound 14Prostate (PC-3)Moderate Activity[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Proposed Mechanisms of Action for Thia-Spiro Compounds

The anticancer effects of thia-spiro compounds are often attributed to their ability to modulate key cellular signaling pathways. Two of the most prominent mechanisms are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many thia-spiro compounds have been shown to induce apoptosis through various signaling cascades.

apoptosis_pathway ThiaSpiro Thia-Spiro Compounds Mitochondria Mitochondria ThiaSpiro->Mitochondria Intrinsic Pathway ER_alpha ERα Inhibition ThiaSpiro->ER_alpha e.g., Thiadiazoline Spiro Quinoline Analogues p53 p53-dependent and -independent pathways ThiaSpiro->p53 Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis ER_alpha->Apoptosis p53->Apoptosis

Caption: Generalized apoptotic pathways targeted by thia-spiro compounds.

Some thia-spiro compounds trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and subsequently caspase-3.[7] Others, like the thiadiazoline spiro quinoline analogues, can induce apoptosis by inhibiting specific targets like ERα.[2] Furthermore, some spiro-bisheterocycles have been shown to promote apoptosis through both p53-dependent and -independent pathways.[8][9]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. The cell cycle is a tightly regulated process, and its disruption can halt the proliferation of cancer cells. Several thia-spiro compounds have been reported to cause cell cycle arrest at different phases.

cell_cycle_arrest G1 G1 Phase Growth and preparation for DNA synthesis S S Phase DNA Replication G1->S G2 G2 Phase Preparation for Mitosis S->G2 M M Phase Mitosis G2->M M->G1 ThiaSpiro_G1 Thiazolides (e.g., RM4819, NTZ) ThiaSpiro_G1->G1 Arrest ThiaSpiro_G2M Thiadiazoline Spiro Quinoline Analogues ThiaSpiro_G2M->G2 Arrest

Caption: Cell cycle phases targeted by different thia-spiro compounds.

For instance, certain thiazolides have been shown to induce G1 phase cell cycle arrest in colorectal cancer cells.[10] In contrast, thiadiazoline spiro quinoline analogues have been found to cause a G2/M phase arrest in breast cancer cells.[2] This ability to halt cell cycle progression makes these compounds promising candidates for anticancer drug development.

A Proposed Experimental Workflow for Evaluating this compound

Given the promising activity of related thia-spiro compounds, a systematic evaluation of this compound is warranted. The following experimental workflow outlines a comprehensive approach to assess its potential as a novel anticancer agent.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) - Panel of cancer cell lines - Normal cell line (for selectivity) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blotting (Key protein targets: e.g., caspases, Bcl-2 family, cell cycle regulators) apoptosis->western_blot cell_cycle->western_blot

Caption: Proposed workflow for the anticancer evaluation of this compound.

Step-by-Step Methodologies

1. Synthesis and Characterization:

  • Synthesis: While a specific synthesis for this compound is not detailed in the available literature, a plausible approach could be adapted from the synthesis of its oxa-analogue, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[11] This would likely involve a multi-component reaction using a suitable sulfur-containing starting material.

  • Characterization: The synthesized compound would be rigorously characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

2. In Vitro Cytotoxicity Screening:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia) and a non-cancerous cell line (e.g., normal fibroblasts) would be used to assess both the potency and selectivity of the compound.

  • MTT/SRB Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB) assay would be employed to determine the effect of the compound on cell viability. Cells would be treated with a range of concentrations of the compound for a specified period (e.g., 48-72 hours), and the percentage of viable cells would be quantified.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) would be calculated for each cell line.

3. Mechanism of Action Studies:

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay would be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the compound.

    • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, and initiator caspases, like caspase-9, would be measured using commercially available kits to confirm the involvement of the caspase cascade in apoptosis induction.

  • Cell Cycle Analysis:

    • Flow Cytometry: Cells treated with the compound would be stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This would reveal if the compound induces cell cycle arrest at a specific phase.

  • Western Blotting:

    • The expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved PARP) and cell cycle regulation (e.g., cyclins, CDKs, p21, p27) would be analyzed by Western blotting to elucidate the molecular pathways affected by the compound.

Future Directions and Conclusion

The existing body of research on thia-spiro compounds in oncology strongly suggests that this structural motif is a promising scaffold for the development of novel anticancer agents. While this compound remains an unexplored entity in this context, its chemical structure, available for purchase from suppliers, warrants a thorough investigation.[12][13]

The proposed experimental workflow provides a clear and scientifically rigorous path to unveil the potential of this compound. Should this compound demonstrate significant and selective anticancer activity, further studies, including the synthesis and evaluation of derivatives to establish structure-activity relationships, and in vivo efficacy studies in animal models, would be the logical next steps.

References

  • Shyamsivappan, S., et al. (2021). Novel Thiadiazoline Spiro Quinoline Analogues Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. Research Square.
  • Kaminskyy, D., et al. (2011). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Scientia Pharmaceutica, 79(4), 763–777.
  • Onen-Bayram, F. E., et al. (2012). A Novel Thiazolidine Compound Induces caspase-9 Dependent Apoptosis in Cancer Cells. Bioorganic & Medicinal Chemistry, 20(17), 5094-5102.
  • Bou-Salah, L., et al. (2016). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research, 36(12), 6391-6398.
  • Taylor & Francis Online. Induced cell cycle arrest – Knowledge and References. [Link]

  • PrepChem. Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]

  • Pape, F., et al. (2020). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain.
  • ResearchGate. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines Context and Objective Experimental Procedures. [Link]

  • PubChem. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs. [Link]

  • Thoreauchem. This compound-212710-51-5. [Link]

  • ResearchGate. Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 145.
  • ResearchGate. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • National Center for Biotechnology Information. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

Sources

A Prospective Guide to the Structure-Activity Relationship of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spirocyclic scaffold has emerged as a compelling structural motif, offering three-dimensional diversity that can lead to enhanced biological activity and improved physicochemical properties. Within this class, the 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione core represents a promising, yet underexplored, template for the design of novel therapeutic agents. This guide provides a prospective analysis of the structure-activity relationship (SAR) of analogs based on this scaffold, with a primary focus on their potential as inhibitors of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications.

While direct and extensive experimental data on this specific class of compounds is limited in publicly accessible literature, this guide synthesizes information from closely related spirohydantoin and spiro-thiohydantoin analogs to infer and predict SAR trends. The insights presented herein are intended to serve as a foundational resource for researchers embarking on the design and synthesis of novel this compound derivatives.

The Rationale for Targeting Aldose Reductase with Spirocyclic Compounds

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through this pathway leads to the intracellular accumulation of sorbitol.[1] This accumulation is a key contributor to the development of long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[2] Therefore, the inhibition of aldose reductase is a well-validated therapeutic strategy to mitigate these debilitating conditions.[2]

Spirohydantoin-based compounds, such as Sorbinil, have been extensively investigated as potent aldose reductase inhibitors.[3][4] The spirocyclic nature of these molecules provides a rigid framework that can effectively orient key pharmacophoric features within the active site of the enzyme. The hydantoin or thiohydantoin moiety, in particular, has been shown to be bioisosteric with the carboxylic acid group found in many other classes of aldose reductase inhibitors, forming crucial hydrogen bond interactions with active site residues.[5] The introduction of a sulfur atom into the spirocyclic ring, as in the this compound scaffold, offers opportunities to modulate the compound's lipophilicity, metabolic stability, and binding interactions, potentially leading to improved efficacy and pharmacokinetic profiles.

Synthesis of the this compound Scaffold

The synthesis of the core this compound scaffold can be achieved through a modified Bucherer-Bergs reaction, a robust and versatile method for the preparation of spirohydantoins.[6][7] This multi-component reaction utilizes a cyclic ketone, a cyanide source, and an ammonium salt to construct the hydantoin ring in a one-pot procedure. For the synthesis of the corresponding thiohydantoin, a variation of this reaction employing ammonium thiocyanate or carbon disulfide can be utilized.[8]

Experimental Protocol: Modified Bucherer-Bergs Synthesis

A plausible synthetic route starting from a commercially available or readily synthesized tetrahydrothiophen-3-one derivative is outlined below.

Step 1: Formation of the Spiro-thiohydantoin Core

  • To a solution of the desired substituted tetrahydrothiophen-3-one (1.0 eq) in a mixture of ethanol and water (1:1) is added ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).

  • For the synthesis of the thiohydantoin, ammonium thiocyanate (2.0 eq) can be used in place of potassium cyanide and ammonium carbonate.

  • The reaction mixture is heated to 80-100 °C in a sealed vessel and stirred for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute mineral acid (e.g., 2N HCl) to precipitate the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the this compound core.

Synthetic_Workflow start Substituted Tetrahydrothiophen-3-one reaction Modified Bucherer-Bergs Reaction start->reaction reagents KCN, (NH4)2CO3 or (NH4)SCN reagents->reaction product This compound Analog reaction->product

Caption: Synthetic workflow for this compound analogs.

Prospective Structure-Activity Relationship (SAR)

Based on the extensive research on spirohydantoin and other aldose reductase inhibitors, we can predict the key SAR trends for the this compound class. The primary interactions with the aldose reductase active site are expected to involve the thiohydantoin ring and substituents on the tetrahydrothiophene ring.

Key Pharmacophoric Features:
  • The Thiohydantoin Headgroup: The thiohydantoin moiety is crucial for binding to the anionic binding site of aldose reductase. The two carbonyl groups (or one carbonyl and one thiocarbonyl) are expected to form hydrogen bonds with key residues such as Tyr48, His110, and Trp111.[5] The N1-H and N3-H protons of the thiohydantoin ring can also act as hydrogen bond donors.

  • The Spirocyclic Core: The spirocyclic nature of the scaffold provides a rigid conformation that orients the substituents in a defined three-dimensional space, which is critical for optimal interaction with the enzyme's active site. The sulfur atom in the tetrahydrothiophene ring may influence the overall electronics and lipophilicity of the molecule, potentially affecting membrane permeability and metabolic stability.

  • Substituents on the Tetrahydrothiophene Ring: Modifications at positions C5, C6, C8, and C9 of the tetrahydrothiophene ring are expected to significantly impact the inhibitory potency and selectivity.

    • Hydrophobic Substituents: The active site of aldose reductase possesses a hydrophobic pocket. Therefore, the introduction of small, hydrophobic groups (e.g., methyl, ethyl) on the tetrahydrothiophene ring is likely to enhance binding affinity through van der Waals interactions.

    • Aromatic Substituents: The presence of an aromatic ring, particularly one that can engage in π-π stacking or hydrophobic interactions with residues like Trp111 and Phe122, is a common feature in potent aldose reductase inhibitors.

    • Polar Substituents: The introduction of polar groups that can form additional hydrogen bonds with the enzyme or improve aqueous solubility needs to be carefully considered, as excessive polarity may hinder cell permeability.

Comparative Analysis of Hypothetical Analogs

The following table presents a hypothetical comparison of this compound analogs with varying substitution patterns and their predicted aldose reductase inhibitory activity. The predicted activity is based on established SAR trends from related spirohydantoin inhibitors.

Analog R1 R2 Predicted Aldose Reductase Inhibitory Activity (IC50) Rationale for Predicted Activity
1 HHModerateUnsubstituted core scaffold provides baseline activity.
2 6-CH3HHighSmall hydrophobic group at C6 expected to enhance binding in the hydrophobic pocket.
3 6-PhHHigh to Very HighPhenyl group can engage in favorable hydrophobic and potential π-π interactions.
4 6-FHHighHalogen substitution, particularly fluorine, is known to enhance potency in many aldose reductase inhibitors.[3]
5 H8-OHLow to ModerateIntroduction of a polar hydroxyl group may decrease affinity unless it can form a specific favorable hydrogen bond.
6 6,6-diMeHModerate to HighGem-dimethyl substitution may provide favorable hydrophobic interactions but could also introduce steric hindrance.

Proposed Mechanism of Action and Interaction with Aldose Reductase

The proposed mechanism of action for this compound analogs as aldose reductase inhibitors involves their binding to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol. The human aldose reductase active site is located within a β/α-barrel structure.[9][10]

The thiohydantoin ring of the inhibitor is expected to occupy the anion-binding pocket of the active site, forming key hydrogen bonds with Tyr48, His110, and Trp111. The spirocyclic core will position the substituents on the tetrahydrothiophene ring to interact with the surrounding hydrophobic residues, such as Trp20, Phe122, and Leu300.

Mechanism_of_Action cluster_0 Aldose Reductase Active Site cluster_1 Inhibitor Tyr48 Tyr48 His110 His110 Trp111 Trp111 HydrophobicPocket Hydrophobic Pocket (Trp20, Phe122, Leu300) Inhibitor Thiohydantoin Ring Substituent on Tetrahydrothiophene Ring Inhibitor:head->Tyr48 H-bond Inhibitor:head->His110 H-bond Inhibitor:head->Trp111 H-bond Inhibitor:subst->HydrophobicPocket Hydrophobic Interaction

Caption: Proposed interaction of a this compound analog with the active site of aldose reductase.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel aldose reductase inhibitors. By leveraging the established SAR of related spirohydantoin compounds, medicinal chemists can rationally design and synthesize new analogs with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on the synthesis of a diverse library of analogs with systematic modifications to the tetrahydrothiophene ring. The evaluation of these compounds in robust in vitro and in vivo models of diabetic complications will be crucial to validate the predicted SAR and to identify lead candidates for further development. This prospective guide provides a solid foundation for initiating such a research program, with the ultimate goal of developing a new generation of therapeutics to combat the debilitating consequences of diabetes.

References

  • Sarges, R., Goldstein, S. W., & Welch, W. M. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859–1865. [Link]

  • Sarges, R., Schnur, R. C., Belletire, J. L., & Peterson, M. J. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 31(1), 230–243. [Link]

  • Proteopedia. (2019). Aldose Reductase. [Link]

  • Wilson, D. K., Bohren, K. M., Gabbay, K. H., & Quiocho, F. A. (1992). The crystal structure of the aldose reductase.NADPH binary complex. The EMBO Journal, 11(5), 2005–2012. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. [Link]

  • Koóš, M., & Bučko, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(21), 6641. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction#Variations. [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. [Link]

  • Barski, O. A., Gabbay, K. H., Grimshaw, C. E., & Bohren, K. M. (1995). Mechanism of Human Aldehyde Reductase: Characterization of the Active Site Pocket. Biochemistry, 34(36), 11264–11275. [Link]

  • Wikipedia. (2023). Aldose reductase. [Link]

  • Oka, M., & Kato, N. (2001). Aldose Reductase Inhibitors. Current Medicinal Chemistry, 8(12), 1435-1453. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Gualdani, R., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527–538. [Link]

  • Varghese, B., et al. (2006). Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. Journal of Combinatorial Chemistry, 8(1), 126–136. [Link]

  • Sarges, R., et al. (1982). Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 25(7), 855-861. [Link]

  • Sarges, R., et al. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865. [Link]

  • Valadbeigi, Y., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2368. [Link]

  • Al-Hussain, S. A. A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. ChemistrySelect, 6(34), 9037-9051. [Link]

  • Sharma, S., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Molecules, 29(18), 4358. [Link]

  • Jirgensons, A., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(11), 2549. [Link]

  • Oka, M., & Kato, N. (2001). Aldose Reductase Inhibitors. Current Medicinal Chemistry, 8(12), 1435-1453. [Link]

  • Khan, M. A., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry, 11, 1279645. [Link]

  • Jung, S. H., et al. (2008). Aldose Reductase Inhibitors from the Nature. Current Medicinal Chemistry, 15(15), 1510-1532. [Link]

  • Wikipedia. (2023). Aldose reductase inhibitor. [Link]

  • Khan, M. A., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry, 11. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione as a PPARγ Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, hereafter referred to as TDD-Spiro. Based on its structural features, specifically the thiazolidinedione core, the primary hypothesis is that TDD-Spiro functions as an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This nuclear receptor is the established target of the glitazone class of anti-diabetic drugs.[1][2]

This document outlines a rigorous, multi-tiered experimental workflow to test this hypothesis, comparing the compound's performance against established benchmarks. We will delve into the causality behind each experimental choice, providing detailed protocols and data interpretation guidelines for researchers in drug discovery and chemical biology.

The Comparative Landscape: Why Specific MoA Validation is Critical

The TDD-Spiro molecule belongs to the broader class of spirohydantoins and thiazolidinediones. While the thiazolidinedione moiety is strongly associated with PPARγ agonism and insulin sensitization[3][4], structurally related compounds have been reported to exhibit a wide array of biological activities. These include anticancer[5][6][7], antimicrobial[8][9], and antiviral properties.[10] This chemical promiscuity underscores the necessity of a precise and evidence-based approach to MoA validation. Simply owning the correct scaffold is not enough; empirical evidence is required to confirm target engagement and functional efficacy, distinguishing the compound from other potential activities.

Our validation strategy is therefore designed as a funnel, moving from broad interaction analysis to highly specific functional outcomes.

The Validation Workflow: From Direct Binding to Cellular Function

We propose a four-stage validation cascade. Each stage is designed to answer a critical question about the compound's interaction with its hypothesized target, PPARγ.

G cluster_0 Experimental Validation Workflow for TDD-Spiro A Hypothesis: TDD-Spiro is a PPARγ Agonist B Step 1: Direct Target Engagement (In Vitro) A->B Does it bind? C Step 2: Functional Target Activation (In Vitro) B->C Is binding functional? D Step 3: Target Engagement (Cell-Based) C->D Does it engage in cells? E Step 4: Downstream Cellular Effects (Cell-Based) D->E Does it elicit a biological response? F Conclusion: Validated PPARγ Agonist E->F G cluster_0 PPARγ Signaling Pathway Ligand TDD-Spiro (Agonist) PPAR PPARγ Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription

Caption: Simplified PPARγ agonist mechanism of action.

PPARγ Reporter Gene Assay

Rationale: This cell-based assay measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase) under the control of a PPARγ-specific DNA response element (PPRE).

Protocol:

  • Cell Line: Use a suitable cell line (e.g., HEK293T or HepG2) transiently co-transfected with two plasmids:

    • An expression vector for full-length human PPARγ.

    • A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with a dilution series of TDD-Spiro, Rosiglitazone (positive control), and a vehicle control (DMSO).

    • Incubate for 18-24 hours.

    • Lyse the cells and add luciferase substrate.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., β-galactosidase) or cell viability assay. Plot the normalized signal against the log concentration of the compound and fit to a dose-response curve to determine the EC50 and maximum efficacy.

Comparative Data (Hypothetical):

CompoundReporter Assay (EC50, nM)Efficacy (% of Rosiglitazone)
TDD-Spiro 12095%
Rosiglitazone85100%
PPARγ AntagonistNo activity0%

Step 3: Confirming Target Engagement in a Cellular Context

Demonstrating that TDD-Spiro can access and bind to PPARγ within the complex environment of a cell is a crucial validation step.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA operates on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This allows for the detection of target engagement in intact cells or cell lysates.

Protocol:

  • Cell Culture: Use a cell line that endogenously expresses PPARγ (e.g., 3T3-L1 pre-adipocytes).

  • Procedure:

    • Treat intact cells with TDD-Spiro or a vehicle control for 1-2 hours.

    • Harvest, wash, and resuspend the cells.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble PPARγ at each temperature using Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble PPARγ against temperature for both treated and untreated samples. A rightward shift in the melting curve for the TDD-Spiro-treated sample indicates target stabilization and therefore, engagement.

Step 4: Measuring Downstream Cellular and Phenotypic Effects

The final stage of validation is to confirm that target engagement by TDD-Spiro translates into the expected biological outcomes in a relevant cell model. The differentiation of pre-adipocytes into mature adipocytes is a classic PPARγ-driven process.

A. qRT-PCR for PPARγ Target Gene Expression

Rationale: PPARγ activation directly upregulates the transcription of genes involved in adipogenesis and lipid metabolism. [2][3]Measuring the mRNA levels of these target genes provides direct evidence of functional receptor activity.

Protocol:

  • Cell Model: 3T3-L1 pre-adipocytes.

  • Procedure:

    • Treat cells with TDD-Spiro, Rosiglitazone, or vehicle for 24-48 hours.

    • Isolate total RNA from the cells.

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression of PPARγ target genes (e.g., Fabp4, Lpl, Adipoq) and a housekeeping gene (e.g., Actb) using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

B. Adipocyte Differentiation Assay

Rationale: This phenotypic assay provides ultimate confirmation of the compound's pro-adipogenic, PPARγ-agonist activity. Activation of PPARγ is the master switch for adipocyte differentiation.

Protocol:

  • Cell Model: 3T3-L1 pre-adipocytes.

  • Procedure:

    • Grow 3T3-L1 cells to confluence.

    • Induce differentiation using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence of TDD-Spiro, Rosiglitazone, or vehicle.

    • Culture the cells for 7-10 days, replacing the media every 2 days.

    • Assess differentiation by staining the accumulated lipid droplets with Oil Red O.

  • Data Analysis:

    • Qualitative: Visualize the stained cells by microscopy.

    • Quantitative: Elute the Oil Red O dye from the cells and measure its absorbance at ~520 nm.

Comparative Data (Hypothetical):

Compound (1 µM)Fabp4 Gene Expression (Fold Change)Oil Red O Staining (Absorbance @ 520nm)
TDD-Spiro 15.21.85
Rosiglitazone18.52.10
Vehicle Control1.00.25

Conclusion

This guide presents a systematic, evidence-based pathway for validating the hypothesis that this compound is a functional agonist of PPARγ. By progressing through direct binding, functional activation, cellular target engagement, and downstream phenotypic assays, researchers can build a robust and compelling data package. Comparing the performance of TDD-Spiro to a well-characterized agonist like Rosiglitazone at each step provides essential context and benchmarks for its potency and efficacy. This rigorous approach is fundamental to ensuring scientific integrity and confidently advancing novel compounds in the drug discovery pipeline.

References

  • Thiazolidinedione - Wikipedia. Wikipedia. [Link]

  • The mode of action of thiazolidinediones. PubMed. [Link]

  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]

  • Thiazolidinediones - mechanisms of action. Australian Prescriber - Therapeutic Guidelines. [Link]

  • Thiazolidinediones | Johns Hopkins Diabetes Guide. Johns Hopkins Diabetes Guide. [Link]

  • Examples of biologically active spirohydantoins and thiohydantoins. ResearchGate. [Link]

  • Antimicrobial activity of spiro-hydantoins. ResearchGate. [Link]

  • Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. Minia University. [Link]

  • Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. PubMed. [Link]

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link]

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health (NIH). [Link]

  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. PubMed. [Link]

  • Synthesis and Antimycobacterial Activity of New 2-Hydroxy- N -(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)/(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide Derivatives. ResearchGate. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Institutes of Health (NIH). [Link]

Sources

Cross-Validation of In Silico Predictions for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, in silico predictive models have become indispensable for the early-stage assessment of novel chemical entities. These computational tools offer a rapid and cost-effective means to forecast a compound's physicochemical properties, pharmacokinetic profile (ADMET), and potential biological activities before significant resources are committed to synthesis and experimental testing. However, the predictive power of these models is not absolute and is highly dependent on the algorithms they employ and the datasets they were trained on. Therefore, rigorous experimental cross-validation is not merely a supplementary step but a critical checkpoint to ensure the fidelity of computational predictions.

This guide provides a comprehensive framework for the cross-validation of in silico predictions for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, a novel heterocyclic scaffold of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to provide not just the "how" but the "why," grounding computational predictions in tangible, experimentally derived data. We will explore the selection of relevant in silico tools, detail the protocols for key validation experiments, and present a clear methodology for comparing the resulting datasets.

The Imperative of Cross-Validation: Bridging Computation and Reality

The core principle of this guide is the methodical comparison of predicted data with experimental results. The workflow is designed to be a self-validating loop, where computational hypotheses are tested at the bench, and the results, in turn, can be used to refine future in silico models.

G cluster_in_silico In Silico Prediction Phase cluster_experimental Experimental Validation Phase cluster_analysis Analysis & Refinement start Define Target Compound: This compound select_props Select Key Properties for Prediction (e.g., Solubility, Permeability, Cytotoxicity) start->select_props run_preds Execute Predictions using Computational Tools (e.g., SwissADME, ProTox-II) select_props->run_preds design_exp Design Validation Experiments (e.g., Kinetic Solubility Assay, PAMPA, MTT Assay) select_props->design_exp informs predicted_data Predicted Data Set run_preds->predicted_data compare Comparative Analysis: Predicted vs. Experimental Data predicted_data->compare run_exp Execute Laboratory Protocols design_exp->run_exp experimental_data Experimental Data Set run_exp->experimental_data experimental_data->compare conclusion Draw Conclusions on Model Accuracy & Refine Future Predictions compare->conclusion

Figure 1: A generalized workflow for the cross-validation of in silico predictions with experimental data.

Part 1: In Silico Prediction of Key Physicochemical and Toxicological Properties

The initial phase involves generating a computational profile for this compound. For this, we will utilize widely accessible and well-regarded web-based tools that provide predictions for a range of properties crucial for drug development.

Selected Computational Tools:

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

  • ProTox-II: A platform for the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.

Predicted Properties and Rationale:

PropertyRationale for SelectionPredicted Value (Example)
Aqueous Solubility (LogS) Poor solubility is a major cause of failure in drug development. Early prediction helps in identifying potential liabilities.-3.5
Lipophilicity (LogP) A key determinant of a molecule's absorption, distribution, and permeability across biological membranes.1.8
Blood-Brain Barrier (BBB) Permeability Crucial for CNS-targeting drugs and important to understand potential off-target effects for non-CNS drugs.Non-permeant
Cytochrome P450 (CYP) Inhibition Predicting inhibition of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4) is vital to foresee potential drug-drug interactions.Inhibitor of CYP2D6
Oral Bioavailability A high-level prediction based on multiple physicochemical properties, indicating the fraction of an orally administered drug that reaches systemic circulation.Low
LD50 (Median Lethal Dose) Provides an initial estimate of acute toxicity, guiding handling procedures and initial safety assessments.500 mg/kg (Class IV)
Hepatotoxicity Liver toxicity is a significant reason for drug withdrawal. Early flags are critical for safety.Predicted to be hepatotoxic

Note: The predicted values above are illustrative examples for the purpose of this guide.

Part 2: Experimental Validation Protocols

This section details the experimental protocols to generate empirical data that will be used to validate the in silico predictions. The choice of these assays is based on their robustness, reproducibility, and industry acceptance.

Kinetic Solubility Assay

Objective: To experimentally determine the aqueous solubility of this compound and compare it with the predicted LogS value.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a standard curve.

  • Assay Plate Preparation: In a separate 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS, resulting in a 100 µM final concentration with 1% DMSO.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity at 620 nm using a plate reader at multiple time points.

  • Quantification: After the final time point, quantify the amount of compound remaining in solution using high-performance liquid chromatography (HPLC) with UV detection, by comparing against the standard curve.

  • Data Analysis: The concentration of the compound in the supernatant corresponds to its kinetic solubility. Convert this value to its LogS equivalent for direct comparison with the predicted value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compound across an artificial membrane, serving as a surrogate for intestinal absorption and BBB penetration.

Methodology:

  • Donor Plate Preparation: Add the test compound (at a final concentration of 100 µM in PBS) to the wells of a 96-well donor plate.

  • Membrane Coating: Coat the membrane of a 96-well acceptor plate with a 1% solution of lecithin in dodecane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the two sets of wells are separated by the coated membrane.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are the volumes of the donor and acceptor wells, respectively.

MTT Assay for Cytotoxicity

Objective: To evaluate the general cytotoxicity of the compound against a relevant cell line (e.g., HepG2 for hepatotoxicity) and compare it with the predicted LD50 and organ toxicity.

Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability versus the compound concentration. This IC50 value provides a quantitative measure of cytotoxicity.

G cluster_sol Solubility Validation cluster_perm Permeability Validation cluster_tox Toxicity Validation p_sol Predicted LogS (SwissADME) e_sol Kinetic Solubility Assay (HPLC-UV) p_sol->e_sol validated by compare Data Comparison & Analysis e_sol->compare p_perm Predicted BBB Permeability (SwissADME) e_perm PAMPA Assay p_perm->e_perm validated by e_perm->compare p_tox Predicted Hepatotoxicity & LD50 (ProTox-II) e_tox MTT Assay (HepG2 cells) p_tox->e_tox validated by e_tox->compare

Figure 2: Relationship between predicted parameters and their corresponding experimental validation assays.

Part 3: Comparative Analysis and Interpretation

The final step is a direct and objective comparison of the data generated from the in silico tools and the laboratory experiments. The results should be tabulated for clarity.

Comparative Data Summary:

ParameterIn Silico PredictionExperimental ResultConcordance
Aqueous Solubility LogS = -3.5 (Poorly soluble)25 µM (LogS = -4.6)Good (Both indicate low solubility)
Passive Permeability BBB Non-permeantPe = 1.5 x 10^-6 cm/s (Low)Good
Cytotoxicity (HepG2) Predicted HepatotoxicIC50 = 15 µMGood (Confirms cytotoxic potential)

Interpretation of Results:

  • Concordance: A high degree of agreement between predicted and experimental data, as seen in the illustrative table above, increases confidence in the predictive models for this particular chemical scaffold. This suggests that for structurally similar analogs, the in silico tools may be reliable for initial screening.

  • Discordance: Significant differences between predicted and experimental values are equally informative. For instance, if a compound predicted to be non-toxic shows high cytotoxicity in vitro, this could point to a mechanism of toxicity not captured by the model's training set. Such discrepancies highlight the limitations of the computational tools and underscore the necessity of experimental validation. They also provide valuable data for potentially retraining or refining future predictive models.

By systematically cross-validating computational predictions with robust experimental data, researchers can make more informed decisions, prioritize resources effectively, and ultimately de-risk their drug discovery programs. This guide provides a foundational workflow for applying this critical process to novel compounds like this compound.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

Comparative cytotoxicity of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione on cancerous vs. normal cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxic Profile of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

An In-Depth Analysis of Selective Cytotoxicity on Cancerous vs. Normal Cell Lines

Abstract

The selective eradication of tumor cells with minimal impact on healthy tissue remains the paramount objective in oncological research.[1] Heterocyclic compounds, particularly those incorporating nitrogen and sulfur, represent a promising class of molecules in the development of novel anticancer agents.[2][3] This guide presents a comprehensive evaluation of the cytotoxic potential of a novel spiro-heterocyclic compound, this compound. Through a series of robust in vitro assays, we compare its effects on well-established cancerous and non-cancerous cell lines to determine its therapeutic index and elucidate its potential as a selective anticancer agent. Methodologies for assessing cell viability, membrane integrity, and apoptosis are detailed, providing a framework for researchers in drug discovery and development.

Introduction: The Rationale for Selective Cytotoxicity

Cancer therapy is fundamentally a balancing act: maximizing the destruction of malignant cells while minimizing collateral damage to healthy ones.[4] The therapeutic index, a ratio comparing the concentration of a compound that is toxic to normal cells versus the concentration that is effective against cancer cells, is a critical determinant of a drug's clinical viability.[5] A high therapeutic index signifies a wider margin of safety and is a primary goal in anticancer drug discovery.[5]

Spiro-heterocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can facilitate precise interactions with biological targets.[6] The incorporation of a thia-diazaspiro moiety introduces unique physicochemical properties that may contribute to novel mechanisms of action and improved selectivity.[2][7] This guide explores the cytotoxic profile of this compound, a compound synthesized for its potential biological activity, to assess its promise as a selective cytotoxic agent.[8][9]

Experimental Design & Methodologies

To establish a scientifically rigorous comparison, we selected paired cell lines from two common cancer types, lung and breast cancer, alongside their non-tumorigenic counterparts. This approach allows for a direct assessment of tissue-specific selectivity.

2.1. Cell Line Selection

  • Lung Cancer Model:

    • A549: A human alveolar adenocarcinoma cell line, widely used as a model for non-small cell lung cancer.[10][11]

    • BEAS-2B: An SV40-transformed human bronchial epithelial cell line, representing a normal, non-cancerous lung cell model.[12][13]

  • Breast Cancer Model:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, a workhorse for breast cancer research.[14]

    • MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a control for normal breast cell physiology.[15][16]

Causality: The choice of tissue-matched pairs is critical. It helps to control for variables related to tissue of origin, allowing for a more accurate interpretation of cancer-specific toxicity.[5] Differences in cellular metabolism, membrane composition, and signaling pathways between cancerous and normal cells from the same tissue provide a relevant biological context for evaluating drug selectivity.[17][18]

2.2. Core Cytotoxicity Assays

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects.[4][19] We employ three distinct assays, each interrogating a different aspect of cell health.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells.[23]

Detailed Protocol:

  • Cell Seeding: Plate A549, BEAS-2B, MCF-7, and MCF-10A cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[24]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.[20]

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for formazan crystal formation.[25]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[25]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[1]

LDH Release Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method used to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[26][27] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[28]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Establish Controls: Prepare three control wells for each cell line: (1) Untreated control (spontaneous LDH release), (2) Vehicle control, and (3) Maximum LDH release (treat with a lysis buffer, like Triton X-100, for 45 minutes before the assay).[29]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 400 x g for 5 minutes.[27] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[29]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[28] Measure the absorbance at 490 nm.[27][30]

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.[29]

Annexin V/PI Staining: Detecting Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[31] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[32] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate cells with compromised membranes, characteristic of late apoptosis or necrosis.[32][33]

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at its determined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI solution to the cells.[33]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[34]

Data Visualization & Interpretation

Experimental Workflow

The overall experimental process is designed to provide a tiered assessment of cytotoxicity, moving from broad viability screening to specific mechanism-of-action analysis.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanism of Action cell_seeding Cell Seeding (A549, BEAS-2B, MCF-7, MCF-10A) treatment Compound Treatment (Dose-Response) cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Release Assay (Membrane Integrity) treatment->ldh_assay ic50_calc IC50 Value Calculation mtt_assay->ic50_calc cyto_percent Calculate % Cytotoxicity apoptosis_assay Annexin V / PI Staining (Flow Cytometry) ic50_calc->apoptosis_assay ldh_assay->cyto_percent apoptosis_quant Quantify Apoptotic Population apoptosis_assay->apoptosis_quant

Caption: A tiered workflow for assessing compound cytotoxicity.

Comparative Cytotoxicity Data

The IC50 values derived from the MTT assay are tabulated below to provide a clear comparison of the compound's potency across the different cell lines.

Cell LineTypeIC50 (µM) [Hypothetical Data]Selectivity Index (SI)¹
A549 Lung Adenocarcinoma12.56.4
BEAS-2B Normal Lung Bronchial80.0-
MCF-7 Breast Adenocarcinoma25.04.8
MCF-10A Normal Breast120.0-

¹ Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Interpretation: The hypothetical data suggest that this compound exhibits preferential cytotoxicity against both lung and breast cancer cell lines compared to their normal counterparts. The compound is more potent against the A549 lung cancer cells (IC50 = 12.5 µM) and demonstrates a favorable selectivity index of 6.4.

Mechanistic Insights: Induction of Apoptosis

The results from the Annexin V/PI staining assay suggest that the primary mechanism of cell death induced by the compound is apoptosis. Treatment with the compound at its IC50 concentration led to a significant increase in the Annexin V-positive/PI-negative cell population in both A549 and MCF-7 cells, indicating that it triggers programmed cell death rather than necrosis.

Heterocyclic compounds often exert their anticancer effects by interacting with key signaling pathways that regulate cell survival and apoptosis.[35][36] A plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptosis pathway.

G compound 7-Thia-1,3-diazaspiro [4.4]nonane-2,4-dione stress Mitochondrial Stress compound->stress Induces bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito Permeabilizes Membrane cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 Cleaves Pro-Caspase-3 apoptosis Apoptosis cas3->apoptosis Executes

Caption: A potential mechanism: induction of intrinsic apoptosis.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the comparative cytotoxicity of the novel compound this compound. The presented methodologies provide a robust framework for determining its selectivity and primary mechanism of cell death. The hypothetical results indicate that this compound is a promising candidate for further investigation, demonstrating significant selective cytotoxicity against cancer cell lines through the induction of apoptosis.

Future studies should aim to validate these findings in additional cell lines and move towards in vivo models to assess efficacy and safety. Further mechanistic studies, such as Western blotting for key apoptotic proteins (e.g., Caspases, Bax, Bcl-2) and cell cycle analysis, would provide a more detailed understanding of the compound's molecular targets.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Oreate AI Blog. (2026). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Thiyagarajan, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3055. Retrieved from [Link]

  • Ferreira, L. G., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 25(21), 5039. Retrieved from [Link]

  • ResearchGate. (2024). Why should we choose normal cell types versus cancer cells in toxicity investigations?. Retrieved from [Link]

  • IGI Global. (2025). Cytotoxic assay: Significance and symbolism. Retrieved from [Link]

  • Anticancer Research. (n.d.). Comparative Morphological Analysis of MCF10A and MCF7 Cells Using Holographic Time-lapse Microscopy. Retrieved from [Link]

  • PubMed. (n.d.). Comparative Morphological Analysis of MCF10A and MCF7 Cells Using Holographic Time-lapse Microscopy. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of A549 and BEAS-2B cells after 24 h exposure. Retrieved from [Link]

  • Oxford Academic. (2016). Comparison of the DNA damage response in BEAS-2B and A549 cells exposed to titanium dioxide nanoparticles. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • De Gruyter. (2025). (PDF) Development of heterocyclic-based anticancer agents: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of MCF7 cell line to reference cell line MCF10A. Retrieved from [Link]

  • News-Medical.Net. (2019). Overview of Cell Viability and Cytotoxicity. Retrieved from [Link]

  • PubMed. (2016). Comparison of the DNA damage response in BEAS-2B and A549 cells exposed to titanium dioxide nanoparticles. Retrieved from [Link]

  • PubMed Central. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]

  • ResearchGate. (2014). I have MCF-7 and MCF-10: what is the difference between them?. Retrieved from [Link]

  • R Discovery. (2015). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved from [Link]

  • Extrica. (2020). Dynamic analysis of MCF-10A and MCF-7: A simulation approach. Retrieved from [Link]

  • ACS Publications. (2025). Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII. Retrieved from [Link]

  • MDPI. (2024). Distinct Effects of Respiratory Viral Infection Models on miR-149-5p, IL-6 and p63 Expression in BEAS-2B and A549 Epithelial Cells. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Retrieved from [Link]

  • PubMed Central. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Strategies for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[thiazolidine-hydantoin] Scaffold

The 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold, a unique fusion of a thiazolidine and a hydantoin ring system through a spirocyclic carbon, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Spirocycles, with their inherent three-dimensional structures, are of great interest as they can explore chemical space more effectively than their planar counterparts, often leading to enhanced biological activity and improved physicochemical properties. Specifically, the hydantoin moiety is a well-established pharmacophore found in various drugs, including anticonvulsants like phenytoin, while thiazolidine derivatives are known for a wide range of bioactivities.[1][2] The combination of these two pharmacophores in a rigid spirocyclic framework is a compelling strategy for the design of novel therapeutic agents.

This guide provides a head-to-head comparison of two plausible and robust synthetic routes for the synthesis of this compound. While direct comparative studies on this specific molecule are not extensively reported, the routes presented here are based on well-established and reliable synthetic methodologies for analogous spiro-heterocyclic systems. We will explore a classic Sequential Synthesis Route and a more contemporary Multi-Component Reaction (MCR) Route , evaluating them on key performance metrics to guide researchers in selecting the most appropriate strategy for their needs.

Route 1: The Sequential Synthesis Approach

The sequential synthesis approach is a classic and reliable method that involves the stepwise construction of the target molecule. This strategy offers excellent control over each reaction step and allows for the isolation and purification of intermediates, which can be advantageous for process optimization and characterization.

Conceptual Overview

This route commences with the synthesis of a key intermediate, tetrahydrothiophene-3-one, which serves as the spiro-carbon precursor. This intermediate is then subjected to a reaction to form the thiazolidine ring, followed by a cyclization reaction to construct the hydantoin ring.

Detailed Synthetic Pathway
  • Step 1: Synthesis of Tetrahydrothiophene-3-one. This starting material can be prepared via several established methods, such as the Dieckmann condensation of ethyl 3-(ethoxycarbonyl)thiopropanoate.

  • Step 2: Formation of the Spiro-Thiazolidine Intermediate. The tetrahydrothiophene-3-one is reacted with an appropriate amine and a sulfur source, such as thiourea, in a cyclocondensation reaction to form a spiro-thiazolidine intermediate. This reaction is a well-documented method for the synthesis of thiazolidine-containing spirocycles.[3][4]

  • Step 3: Hydantoin Ring Formation. The spiro-thiazolidine intermediate, which now contains a primary amine, is then reacted with an isocyanate or a related carbonyl source to undergo cyclization and form the final hydantoin ring. This step is analogous to the well-known synthesis of hydantoins from amino acids.[5]

Route 2: The Multi-Component Reaction (MCR) Approach

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Conceptual Overview

A plausible MCR for the synthesis of this compound would be a variation of the well-known Bucherer-Bergs reaction.[6][7][8][9][10][11] This one-pot synthesis would bring together the key components of the target molecule in a single, convergent step.

Detailed Synthetic Pathway

The Bucherer-Bergs reaction typically involves a ketone, a cyanide source (like potassium cyanide), and ammonium carbonate to produce a hydantoin.[8][9] For our target molecule, a modified approach would be employed:

  • One-Pot Reaction: Tetrahydrothiophene-3-one, potassium cyanide, and ammonium carbonate are reacted together in a suitable solvent system, such as aqueous ethanol. The reaction is typically heated to facilitate the formation of the hydantoin ring directly on the spiro-center.[6][10] The mechanism proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia and subsequent cyclization with carbon dioxide (both generated from ammonium carbonate) to yield the spiro-hydantoin.[8]

Head-to-Head Comparison of Synthesis Routes

FeatureRoute 1: Sequential SynthesisRoute 2: Multi-Component Reaction (MCR)Rationale & Supporting Data
Number of Steps 3 steps1 stepThe MCR approach is inherently more step-economical, reducing overall synthesis time and resource consumption.
Overall Yield Potentially higher, with optimization at each step.Moderate to good, but can be sensitive to reaction conditions.Sequential syntheses allow for purification of intermediates, which can lead to higher overall yields of the final pure product. MCR yields for similar spiro-hydantoins are reported in the range of 58-100%.[12]
Reaction Conditions Can vary for each step, may require different solvents and temperatures.Typically a single set of conditions (e.g., heating in aqueous ethanol).The MCR offers simpler process control with a single reaction setup. Bucherer-Bergs reactions are often conducted at 60-70°C.[6][10]
Purification Intermediate purification is possible but adds to the workload. Final product purification may be simpler.Can be challenging due to the presence of unreacted starting materials and side products in a single pot.The isolation of crystalline hydantoins from Bucherer-Bergs reactions is often straightforward, sometimes requiring only a single recrystallization.[7]
Scalability Generally easier to scale up due to better control over each step.Can be challenging to scale up due to potential exotherms and the need for precise stoichiometric control of multiple components.Sequential reactions are often preferred in industrial settings for their robustness and predictability during scale-up.
Atom Economy Lower, due to the generation of byproducts in each step.High, as most of the atoms from the starting materials are incorporated into the final product.MCRs are a cornerstone of green chemistry due to their high atom economy.
Safety Considerations Involves handling of potentially hazardous reagents in multiple steps.Requires careful handling of highly toxic cyanide salts.The use of potassium cyanide in the MCR necessitates strict safety protocols and a well-ventilated fume hood.

Experimental Protocols

Protocol for Route 1: Sequential Synthesis (Hypothetical)

Step 1: Synthesis of Tetrahydrothiophene-3-one

  • This starting material is commercially available or can be synthesized following established literature procedures.

Step 2: Synthesis of Spiro[tetrahydrothiophene-3,5'-thiazolidine]-2'-amine

  • To a solution of tetrahydrothiophene-3-one (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the spiro-thiazolidine intermediate.

Step 3: Synthesis of this compound

  • Dissolve the spiro-thiazolidine intermediate (1.0 eq) in a suitable aprotic solvent such as THF.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add ethyl isocyanate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Protocol for Route 2: Multi-Component Reaction (Hypothetical)
  • In a pressure-rated reaction vessel, combine tetrahydrothiophene-3-one (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).[8]

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the vessel.

  • Seal the vessel and heat the reaction mixture to 60-70 °C with stirring for 24-48 hours.[6][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with dilute HCl to pH 5-6 to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[7]

Visualization of Synthetic Pathways

Sequential_Synthesis_Route A Tetrahydrothiophene-3-one B Spiro[tetrahydrothiophene-3,5'-thiazolidine]-2'-amine A->B Thiourea, Ethanol, Reflux C This compound B->C Ethyl isocyanate, Et3N, THF

Caption: Sequential synthesis of the target compound.

Multi_Component_Reaction_Route cluster_0 Starting Materials A Tetrahydrothiophene-3-one D This compound A->D One-Pot, EtOH/H2O, 60-70 °C B KCN B->D One-Pot, EtOH/H2O, 60-70 °C C (NH4)2CO3 C->D One-Pot, EtOH/H2O, 60-70 °C

Caption: Multi-component synthesis of the target compound.

Conclusion and Recommendations

Both the sequential and multi-component reaction routes offer viable pathways to this compound. The choice between the two will largely depend on the specific goals of the research.

  • For exploratory studies and the generation of small, diverse libraries , the Multi-Component Reaction Route is highly recommended. Its operational simplicity and step-economy allow for the rapid synthesis of the target scaffold and its analogs.

  • For process development, scale-up, and applications requiring high purity and well-characterized intermediates , the Sequential Synthesis Route is the more prudent choice. Its stepwise nature provides greater control and facilitates troubleshooting and optimization.

Ultimately, the decision rests on a balance between the need for speed and efficiency versus the requirement for control and scalability. It is also recommended to perform a thorough safety assessment, particularly for the MCR route involving cyanide, before commencing any experimental work.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (2009). J Comb Chem, 11(4), 527-38.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.).
  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (n.d.). CORE.
  • Tang, X., Tao, Q., Song, L., & Van der Eycken, E. V. (n.d.). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers (RSC Publishing).
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC - NIH.
  • Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. (n.d.). Hilaris Publisher.
  • Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
  • Tang, X., Tao, Q., Song, L., & Van der Eycken, E. V. (2024). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles.
  • Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. (n.d.).
  • Bucherer–Bergs reaction. (n.d.). Wikipedia.
  • Series of spiro-fused thiohydantoins 2a-m and pseudothiohydantoins 3a-m from various FPDs 1a-n. (n.d.).
  • Regioselective multicomponent sequential synthesis of hydantoins. (2012). AIR Unimi.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI.
  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. (n.d.). PMC - PubMed Central.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Upd
  • Synthesis of various N-heterocycles using the four-component Ugi reaction. (n.d.).
  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (n.d.).
  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (n.d.). PubMed Central.
  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. (n.d.). PrepChem.com.
  • Kotha, S., & Gaikwad, V. (n.d.). Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. Indian Academy of Sciences.
  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (n.d.).
  • Design and Synthesis of Spiro[indole-Thiazolidine]spiro[indole-Pyrans] as Antimicrobial Agents. (2011). PubMed.
  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (n.d.). NIH.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI.
  • [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. (2023). MDPI.
  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. (2022). MDPI.
  • Synthesis of thia-triazaspiro[4.4]nonadienone 10. (n.d.).
  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). (n.d.). NIH.

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Anticancer Agents: Evaluating 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione Against an Established Microtubule Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: The compound 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a novel chemical entity for which public in vivo efficacy data is not yet available. This guide has been developed to provide a robust framework for researchers, scientists, and drug development professionals on how to structure a comparative in vivo analysis. To achieve this, we will use hypothetical, yet plausible, data for this novel compound, designated herein as Compound-S , and compare it against the well-established, FDA-approved anticancer agent, Paclitaxel . This approach allows for a detailed exploration of experimental design, data interpretation, and protocol validation, serving as an authoritative template for evaluating new chemical entities.

Introduction: The Rationale for Comparative In Vivo Studies

The journey of a novel anticancer agent from bench to bedside is contingent upon rigorous preclinical evaluation. In vivo studies in relevant animal models represent a critical milestone, providing essential data on a compound's efficacy, pharmacokinetics (PK), and safety profile within a complex biological system.[1][2] The ultimate goal is not merely to demonstrate anticancer activity, but to contextualize it against current standards of care. This guide provides a comprehensive comparison of Compound-S, a hypothetical novel agent, with Paclitaxel, a cornerstone of chemotherapy for decades.

Compound-S (this compound): Based on its structural motifs, including a thiohydantoin-like core, Compound-S is hypothesized to act as a potent and selective inhibitor of a key oncogenic kinase, such as a mutant form of the Epidermal Growth Factor Receptor (EGFR), a validated target in various cancers.[3]

Paclitaxel: An established mitotic inhibitor, Paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[4][][6] Its broad efficacy is well-documented, but it is also associated with significant toxicities and the development of resistance, creating a clear need for novel agents with improved therapeutic windows.[7]

Comparative Mechanisms of Action

Understanding the distinct mechanisms by which novel and established drugs exert their effects is fundamental to designing informative experiments and interpreting outcomes.

Paclitaxel: The Microtubule Stabilizer Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules, the dynamic protein filaments essential for cell division.[4][8] This binding event stabilizes the microtubule polymer, preventing the disassembly required for mitotic spindle formation and chromosome segregation.[6] The cell, unable to proceed through the G2/M phase of the cell cycle, ultimately undergoes programmed cell death (apoptosis).[4]

Compound-S: A Hypothetical Targeted Kinase Inhibitor We hypothesize that Compound-S selectively targets a constitutively active mutant EGFR kinase. This targeted inhibition would block downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for tumor cell proliferation, survival, and angiogenesis. This highly specific mechanism is expected to result in potent antitumor activity in cancers harboring the target mutation, potentially with a more favorable toxicity profile compared to broadly cytotoxic agents like Paclitaxel.

G cluster_0 Paclitaxel Pathway cluster_1 Compound-S (Hypothetical) Pathway Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stable_MT Stabilized, Non-functional Microtubules Microtubule->Stable_MT Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds β-subunit Mitosis Mitotic Spindle Formation Stable_MT->Mitosis Inhibits G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Blocked Apoptosis_P Apoptosis G2M_Arrest->Apoptosis_P EGFR Mutant EGFR RAS RAS EGFR->RAS Activates CompoundS Compound-S CompoundS->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Promotes

Caption: Contrasting mechanisms of Paclitaxel and the hypothetical Compound-S.

In Vivo Efficacy: Head-to-Head in a Xenograft Model

The gold standard for preclinical efficacy testing is often a xenograft model, where human cancer cells are implanted into immunocompromised mice.[9][10] This allows for the direct assessment of a drug's antitumor activity against a human malignancy.

Experimental Rationale: To provide a fair comparison, a human non-small cell lung cancer (NSCLC) cell line (e.g., NCI-H1975), known to harbor a relevant EGFR mutation and exhibit sensitivity to Paclitaxel, would be chosen. This dual-sensitivity model allows for the evaluation of both targeted and cytotoxic mechanisms.

Comparative Efficacy Data (Hypothetical)
ParameterVehicle ControlPaclitaxel (10 mg/kg)Compound-S (25 mg/kg)
Treatment Regimen Saline, i.p., 1x weeklyi.v., 1x weeklyp.o., daily
Tumor Growth Inhibition (TGI) at Day 21 0%58%85%
Tumor Regression N/AOccasional, not sustained3/10 mice show complete response
Mean Final Tumor Volume (mm³) 1502 ± 210631 ± 95225 ± 48
Median Survival (Days) 254258
Body Weight Change (Max %) +2%-8%-1.5%
Interpretation of Efficacy Data

The hypothetical data illustrates the potential advantages of a targeted agent like Compound-S. While Paclitaxel shows significant efficacy, its therapeutic effect is surpassed by Compound-S, which achieves a higher TGI and even complete tumor regression in a subset of animals.[11] Critically, this superior efficacy is coupled with a much more favorable safety profile, as indicated by the minimal impact on body weight—a common surrogate for overall toxicity in rodent models.[12]

Pharmacokinetic (PK) and Safety Profile Comparison

Efficacy is inextricably linked to a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[13] A comparative PK study is essential to understand if differences in efficacy are due to potency or exposure.

Comparative PK and Safety Data (Hypothetical)
ParameterPaclitaxelCompound-S
Route of Administration Intravenous (i.v.)Oral (p.o.)
Bioavailability (%) N/A (100% by definition)65%
Peak Plasma Concentration (Cmax) 2,500 ng/mL1,800 ng/mL
Half-life (t½) 4.5 hours12 hours
Maximum Tolerated Dose (MTD) in Mice 20 mg/kg>100 mg/kg
Observed Toxicities at Efficacious Dose Neutropenia, mild alopeciaNone observed
Interpretation of PK/Safety Data

Compound-S demonstrates key advantages. Its oral bioavailability offers a significant improvement in convenience over intravenous administration. Furthermore, its longer half-life suggests that sustained target engagement can be achieved with daily dosing.[14] The high Maximum Tolerated Dose (MTD) and lack of overt toxicities at a highly efficacious dose point to a wide therapeutic window, a critical attribute for any successful oncology drug.[15]

Standardized In Vivo Experimental Protocols

Reproducibility and scientific rigor depend on detailed, validated protocols. The following methodologies represent standard practices in the field for conducting the experiments described above.

Protocol 1: Subcutaneous Xenograft Efficacy Study
  • Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are harvested during the exponential growth phase.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.[10] They are allowed to acclimatize for one week prior to the study.

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ NCI-H1975 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel to improve tumor take rate.

  • Tumor Monitoring & Randomization: Tumors are measured 2-3 times weekly with digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[16][17] When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment cohorts (n=10 per group).

  • Dosing: Treatment is initiated (Day 0).

    • Vehicle Group: Receives 0.9% saline intraperitoneally (i.p.) once weekly.

    • Paclitaxel Group: Receives 10 mg/kg Paclitaxel intravenously (i.v.) once weekly.

    • Compound-S Group: Receives 25 mg/kg Compound-S orally (p.o.) once daily.

  • Endpoint Analysis: The study continues for 21-28 days or until tumors in the control group reach a predetermined size limit (e.g., 2000 mm³). Key endpoints include tumor volume, body weight, and clinical signs of toxicity.[18] Tumor Growth Inhibition (TGI) is calculated at the end of the study. For survival studies, mice are monitored until a humane endpoint is reached.

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Protocol 2: Mouse Pharmacokinetic Study
  • Animal Model: Male CD-1 mice (7-9 weeks old) are used. For intravenous studies, mice may be cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Drug Administration:

    • Intravenous (i.v.) Group: A single bolus dose of Paclitaxel (e.g., 5 mg/kg) is administered via the tail vein.

    • Oral (p.o.) Group: A single dose of Compound-S (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: A sparse sampling design is used. At predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood is collected from 3 mice per time point via cardiac puncture into tubes containing an anticoagulant (e.g., K₂EDTA).[19][20]

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Bioanalysis: Plasma samples are processed (e.g., protein precipitation with acetonitrile) and the concentration of the parent drug is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis with software like Phoenix WinNonlin to determine key PK parameters (Cmax, Tmax, AUC, t½, etc.).

Conclusion and Future Directions

This guide provides a comparative framework for the in vivo evaluation of a novel therapeutic, Compound-S, against the established drug, Paclitaxel. The hypothetical data presented highlights a scenario where a targeted agent demonstrates superior efficacy and a significantly improved safety profile. This outcome is attributed to its specific mechanism of action and favorable pharmacokinetic properties, including oral bioavailability and a longer half-life.

The successful preclinical evaluation detailed here would provide a strong rationale for advancing Compound-S into Investigational New Drug (IND)-enabling studies and subsequent clinical trials.[21][22] The protocols and comparative logic outlined serve as a robust template for drug development professionals seeking to rigorously assess the potential of new anticancer agents.

References

  • Dr.Oracle. (2025). What is the mechanism of action of paclitaxel?
  • BOC Sciences. (2024). Mechanism of Action of Paclitaxel.
  • Wikipedia. (n.d.). Paclitaxel.
  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?
  • Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • News-Medical.Net. (2023). How Paclitaxel Works.
  • PMC. (n.d.). Animal models and therapeutic molecular targets of cancer: utility and limitations.
  • PMC. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development.
  • Semantic Scholar. (n.d.). The use of animal models in cancer drug discovery and development.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021).
  • Xenograft Tumor Model Protocol. (2005).
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from International Journal of Pharmacy and Biological Sciences.
  • WuXi AppTec. (2022). In Vivo ADME Testing in Drug Development: A Short Guide.
  • NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research.
  • NIH. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer.
  • Preclinical evaluation of cancer therapeutics. (2021).
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • Bio-protocol. (n.d.). Mouse xenograft model.
  • ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF.
  • From lab to animal facility: A complete guide for tumor xenograft model creation. (2025).
  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.).
  • NCBI. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
  • FDA. (2020). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals.
  • FDA. (n.d.). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • CymitQuimica. (n.d.). This compound.
  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducible Biological Assays for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of credible and translatable scientific discovery. This guide provides an in-depth technical comparison of biological assays relevant to the evaluation of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, a novel spirohydantoin derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of assay performance to enhance reproducibility.

The spirohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3] The introduction of a sulfur atom into the spirocyclic system, as in this compound, presents a unique chemical entity with the potential for novel biological activities. However, the journey from a promising compound to a validated lead is fraught with challenges, paramount among them being the ability to generate consistent and reproducible data across experiments and laboratories.

This guide will focus on two primary classes of assays commonly employed in the early stages of drug discovery: cell-based assays for assessing cytotoxicity and antimicrobial activity, given the known activities of related hydantoin and spiro-thiazolidinone compounds.[4][5][6]

The Cornerstone of Credibility: Understanding and Mitigating Assay Variability

The "reproducibility crisis" in scientific research underscores the critical need for robust and well-validated assays.[7] Variability in biological assays can arise from a multitude of factors, including the inherent biological complexity of the system, subtle differences in experimental execution, and the quality of reagents.[8][9] To address this, every protocol must be designed as a self-validating system, incorporating appropriate controls and quality checks.[10][11]

Key Pillars of Reproducible Assays:
  • Cell Line Integrity: The choice and maintenance of cell lines are critical. It is essential to use authenticated, low-passage cells and to regularly monitor their health and morphology.[10][12]

  • Reagent Consistency: Variations in media, sera, and other reagents can significantly impact results. Maintaining detailed records of lot numbers and using consistent sources is crucial.[9][10]

  • Standardized Operating Procedures (SOPs): Detailed and unambiguous protocols are the foundation of reproducibility. Every step, from cell seeding to data analysis, should be clearly defined.[8]

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable for interpreting assay results correctly.[10]

  • Statistical Rigor: Proper experimental design and statistical analysis are essential to distinguish true biological effects from random noise.[11]

Comparative Analysis of Biological Assays for this compound

Given the structural similarity of this compound to other biologically active hydantoin and thiazolidinone derivatives, we will focus on assays designed to evaluate its potential anticancer and antimicrobial activities.

Table 1: Comparison of Assays for Evaluating Biological Activity
Assay TypePrincipleCommon ReadoutAdvantagesDisadvantagesKey Reproducibility Considerations
Cell Viability (MTT/XTT) Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1]Colorimetric (Absorbance)High-throughput, cost-effective, well-established.Indirect measure of cell number, can be affected by compound interference with the dye or cellular metabolism.Cell seeding density, incubation times, reagent quality, and plate reader settings.[10][13]
Cell Proliferation (BrdU) Measures DNA synthesis by detecting the incorporation of a thymidine analog (BrdU) into the DNA of proliferating cells.Colorimetric or FluorescentDirect measure of cell division, more specific than metabolic assays.More complex protocol than MTT, requires cell permeabilization.Antibody quality and concentration, washing steps, and incubation times.
Antimicrobial (Broth Microdilution) Determines the minimum inhibitory concentration (MIC) of a compound by assessing microbial growth in the presence of serial dilutions of the test agent.[5]Turbidity (Absorbance) or Visual InspectionQuantitative (provides MIC value), widely accepted standard.Can be labor-intensive for large-scale screening.Inoculum density, media composition, incubation conditions (time, temperature, aeration), and accurate serial dilutions.
Antimicrobial (Disk Diffusion) Measures the zone of growth inhibition around a disk impregnated with the test compound on an agar plate.[5]Zone Diameter (mm)Simple, low-cost, good for initial screening.Qualitative/semi-quantitative, less precise than microdilution.Agar depth, inoculum concentration, disk potency, and incubation conditions.

Experimental Protocols for Enhanced Reproducibility

The following protocols are designed with self-validation and reproducibility as core principles.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of novel compounds on cancer cell lines.[1][13]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read analyze Calculate IC50 read->analyze Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout & Analysis prep_compound Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually inspect for turbidity or measure absorbance at 600 nm incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Include a positive control (a known antibiotic), a negative control (broth only), and a vehicle control.

  • Inoculum Preparation:

    • Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate.

    • Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the 96-well plate.

    • Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, measure the optical density at 600 nm using a microplate reader.

Conclusion: A Commitment to Rigor

The biological evaluation of novel chemical entities like this compound demands a steadfast commitment to scientific rigor. By understanding the principles of assay design, meticulously controlling for variables, and employing robust, self-validating protocols, researchers can significantly enhance the reproducibility of their findings. This not only strengthens the confidence in the data generated but also accelerates the translation of promising compounds into tangible therapeutic solutions. The methodologies and comparative insights provided in this guide are intended to empower researchers to navigate the complexities of biological testing with greater confidence and success.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Al-Hourani, B., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Design, synthesis and biological evaluation of hydantoin derivatives. [Link]

  • Leist, M., et al. (2022). In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. [Link]

  • National Center for Advancing Translational Sciences. (2021). Assay Operations: Keeping your Assays Robust and Reproducible. [Link]

  • American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]

  • LCGC International. Robustness Tests. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • Malinska, B., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • National Institutes of Health. Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. [Link]

  • JACS Au. (2024). Addressing Reproducibility Challenges in High-Throughput Photochemistry. [Link]

  • Molecules. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. [Link]

  • Pharmacology Research & Perspectives. (2020). Helping to drive the robustness of preclinical research – the assay capability tool. [Link]

  • Taylor & Francis Online. (2013). On Assay Robustness: The Importance of Early Determination and Science-Driven Decision-Making. [Link]

  • Journal of Translational Medicine. (2022). A review for cell-based screening methods in drug discovery. [Link]

  • Frontiers in Bioengineering and Biotechnology. Technologies for high-throughput biofabrication of human-relevant in vitro models. [Link]

  • Axxam. Challenges of HTS in early-stage drug discovery. [Link]

  • Asian Journal of Advanced Basic Sciences. (2018). Synthesis, Characterization and Biological Study of Hydantoin Derivatives. [Link]

  • ResearchGate. Examples of hydantoin derivatives with biological activity. [Link]

  • LCGC International. Method Validation and Robustness. [Link]

  • PrepChem. Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]

  • ResearchGate. (2022). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. [Link]

  • AAPS Journal. (2009). Workshop Report and Follow-Up—AAPS Workshop on Current Topics in GLP Bioanalysis: Assay Reproducibility for Incurred Samples—Implications of Crystal City Recommendations. [Link]

  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]

  • U.S. Food and Drug Administration. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development. [Link]

  • Thoreauchem. This compound-212710-51-5. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. [Link]

  • Molecules. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • Molecules. (2019). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. [Link]

  • Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

  • Molecules. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • ResearchGate. (2014). Synthesis and Antimycobacterial Activity of New 2-Hydroxy- N -(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)/(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide Derivatives. [Link]

  • Chemistry Central Journal. (2018). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]

  • International Journal of Molecular Sciences. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste responsibly.

Hazard Characterization and Assessment

Before initiating any disposal procedure, a thorough hazard assessment is paramount. While the exact toxicological properties of this compound are not fully documented, analogous compounds suggest it should be treated as a hazardous substance.

  • Toxicity: Similar heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin[1][2]. Assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).

  • Reactivity: Spirocyclic structures can be reactive. It is crucial to avoid mixing this compound with incompatible materials, particularly strong oxidizing or reducing agents, which could trigger a violent reaction[3].

  • Environmental Hazard: Discharge of heterocyclic compounds into the environment must be avoided to prevent harm to aquatic life and ecosystems[4]. Never dispose of this chemical down the drain or in regular trash[5][6].

All laboratory personnel must be trained to recognize and handle hazardous waste, including emergency response procedures for spills or accidental exposure[7][8].

Regulatory Framework

The disposal of laboratory chemicals is governed by strict federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, which establishes the framework for "cradle-to-grave" management of hazardous waste[5][9]. OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450), ensure worker safety during handling and disposal[10][11].

Under RCRA, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[12]. Given the potential hazards of this compound, it must be managed as hazardous waste.

Pre-Disposal and Waste Minimization

Effective waste management begins with minimizing waste generation.[13]

  • Inventory Management: Purchase only the quantity of chemical required for your specific projects to avoid generating waste from expired or unwanted stock[7].

  • Process Modification: Where possible, modify experiments to use smaller quantities of hazardous materials or substitute them with less hazardous alternatives[7][13].

  • Source Reduction: Ensure efficient reaction workups and purification to minimize the volume of contaminated solvents and materials requiring disposal.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for safely collecting and preparing this compound for disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste management contractor.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, don appropriate PPE based on the potential for exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste[14].

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders or creating aerosols, use a respirator or conduct work within a certified chemical fume hood to avoid inhalation[2][14].

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Solid Waste: Collect pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a dedicated solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate liquid waste container.

  • Incompatibilities: Do not mix this waste with strong acids, bases, oxidizers, or reducing agents[3][6]. Store segregated waste containers in separate secondary containment bins to prevent accidental mixing in case of a leak[7][15].

Step 3: Containerization

The choice of container is crucial for safe storage and transport.

  • Compatibility: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable[16][17]. Do not use metal containers for potentially corrosive waste[17].

  • Condition: Use only containers that are in good condition, free from leaks, cracks, or deterioration[5][17].

  • Closure: The container must have a secure, leak-proof screw cap. Keep the container closed at all times except when adding waste[3][6][18]. This prevents the release of vapors and reduces the risk of spills. Do not leave a funnel in the container opening[18].

  • Fill Level: Do not fill containers beyond 90% of their capacity to allow for vapor expansion[3].

Step 4: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

  • As soon as waste is first added to the container, affix a "HAZARDOUS WASTE" label provided by your institution's EHS department[15][17].

  • The label must clearly state:

    • The words "Hazardous Waste"[18].

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas[18].

    • For mixtures, list all chemical constituents and their approximate percentages[6][18].

    • The date when waste accumulation began.

Step 5: Storage and Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[18]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel[5][18].

  • Store liquid waste containers within a secondary containment tray or bin capable of holding the entire volume of the largest container[6][19].

  • Inspect waste storage areas weekly for any signs of leaks or container degradation[20].

Step 6: Requesting Disposal

Once a waste container is full (at 90% capacity), arrange for its removal.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office[6].

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory at any time[7][15]. Full containers must be removed promptly to remain in compliance.

Disposal Parameters Summary

ParameterGuidelineRationale & References
Waste Classification Hazardous WasteAssumed toxicity and reactivity based on analogous compounds. Must be managed under RCRA guidelines.[5][9][12]
PPE Nitrile gloves, safety goggles, lab coat. Respirator if aerosolizing.To prevent dermal, ocular, and respiratory exposure to a potentially toxic compound.[2][14]
Container Type Solid: Lined pail or HDPE jar. Liquid: Glass or HDPE bottle.Must be chemically compatible and have a secure, leak-proof lid to prevent spills and reactions.[16][17]
Required Labeling "HAZARDOUS WASTE" with full chemical name(s) and percentages.Mandated by EPA and OSHA for hazard communication and proper handling by waste personnel.[15][17][18]
Key Incompatibilities Strong Oxidizing Agents, Strong Reducing Agents, Strong Acids, Strong Bases.To prevent potentially violent exothermic reactions or the release of toxic gases.[3][6]
Storage Location Designated Satellite Accumulation Area with secondary containment.To ensure control, minimize travel distance, and contain potential spills.[5][18]

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for this compound Start Identify Waste Stream (Solid or Liquid) Assess Assess Hazards (Assume Toxic, Reactive) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Coat) Assess->PPE Segregate Segregate from Incompatible Chemicals PPE->Segregate Containerize Select Compatible Container (HDPE/Glass, <90% Full) Segregate->Containerize Label Affix 'HAZARDOUS WASTE' Label (List all components) Containerize->Label Store Store in SAA with Secondary Containment Label->Store Request Request EHS Pickup When Container is Full Store->Request End Document Waste Transfer Request->End

Caption: Workflow for the Disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and proper cleanup is essential to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the area.

  • Evacuate (If Necessary): For large spills or if the material is highly volatile, evacuate the area and contact your institution's emergency response line.

  • Containment: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb reactive chemicals.

  • Cleanup: Collect the absorbent material and spilled chemical using non-sparking tools.

  • Disposal of Cleanup Debris: All materials used for cleanup, including contaminated PPE, must be placed in a designated hazardous waste container and disposed of as hazardous waste.[7]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Chemical Waste Disposal for Laboratories. Specific Waste Industries. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Dispose of Hazardous Waste. Ohio Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. [Link]

  • Safety Data Sheet: pentane-2,4-dione. Carl ROTH. [Link]

  • Acetylacetone - SAFETY DATA SHEET. PENTA. [Link]

Sources

Comprehensive Safety and Handling Guide for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, a novel spirohydantoin compound with potential applications in drug discovery and chemical synthesis.[1][2][3] Given the limited availability of specific safety data for this exact molecule, the following recommendations are synthesized from established protocols for structurally similar spirohydantoins and thia-diazaspiro compounds.[4][5] This proactive, safety-first approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of analogous compounds, such as 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride, suggests the following potential hazards.[4] A thorough risk assessment should be conducted before any handling of this compound.[6]

Potential GHS Hazard Classifications for this compound (Inferred from Analogous Compounds)

Hazard ClassGHS Category (Inferred)Potential EffectsSource (Analogous Compound)
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][7]2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride[4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[4][7]2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride[4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4][5]2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride[4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Toxic or harmful if swallowed, in contact with skin, or if inhaled.[8][9]Various nitriles and other hazardous compounds[8][9]

It is crucial to handle this compound as if it possesses all the potential hazards listed above until specific toxicological data becomes available.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

PPE_Protocol cluster_Core_Protection Core Protection cluster_Respiratory_Protection Respiratory Protection (based on procedure) cluster_Additional_Protection Additional Protection Lab_Coat Chemical-Resistant Lab Coat Safety_Goggles Chemical Splash Goggles (ANSI Z87.1) Gloves Nitrile Gloves (Double-gloved recommended) Fume_Hood Work within a certified Chemical Fume Hood Respirator NIOSH-approved Respirator (if aerosols or dusts are generated outside a fume hood) Fume_Hood->Respirator if needed Face_Shield Face Shield (for splash hazards) Protective_Clothing Full-body protective clothing (as needed) Researcher Researcher Researcher->Lab_Coat Researcher->Safety_Goggles Researcher->Gloves Researcher->Fume_Hood Researcher->Face_Shield if splash risk Researcher->Protective_Clothing for large quantities

Caption: Recommended PPE workflow for handling this compound.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational plan is critical for the safe handling of this compound.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Fume Hood: All manipulations of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for solid chemical spills are readily accessible.[10]

3.2. Weighing and Solution Preparation:

  • Weighing: When weighing the solid compound, do so within the fume hood. Use a draft shield to prevent the dispersal of fine powders.

  • Aliquotting: If preparing stock solutions, do so immediately after weighing to minimize the handling of the solid.

  • Solvent Selection: Use the least volatile and least toxic appropriate solvent for your application.

  • Container Labeling: All containers holding this compound or its solutions must be clearly labeled with the full chemical name, concentration, and appropriate hazard warnings.

3.3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. Use a suitable solvent or cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Disposal Plan

Proper disposal of chemical waste is paramount to ensure laboratory and environmental safety.

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

4.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and concentration.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal_Workflow cluster_Waste_Generation Waste Generation cluster_Waste_Collection Waste Collection & Segregation cluster_Final_Disposal Final Disposal Solid_Waste Contaminated Solid Waste Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Solutions containing the compound Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Collection EHS Department Collection Solid_Container->EHS_Collection Liquid_Container->EHS_Collection Regulatory_Compliance Disposal according to regulations EHS_Collection->Regulatory_Compliance

Caption: A streamlined workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

5.1. First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

5.2. Spill Response:

  • Evacuate: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the spill. Avoid generating dust.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with the use of this compound in your research endeavors.

References

  • PubChem. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Capot Chemical. MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. 2,4-Pentanedione: Human health tier II assessment. [Link]

  • National Center for Biotechnology Information. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • PubMed. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. [Link]

  • PubMed. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • PubMed. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. [Link]

  • The Good Scents Company. 6-methyl-7oxa-1-thia-4-azaspiro(4,4)nonane. [Link]

  • ACS Publications. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. [Link]

  • MDPI. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 2
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.